1-carbamoylcyclobutane-1-carboxylic Acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-carbamoylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVNGQDQHJICRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463990 | |
| Record name | 1-Carbamoylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845621-11-6 | |
| Record name | 1-Carbamoylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-carbamoylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
1-carbamoylcyclobutane-1-carboxylic acid IUPAC name and synonyms
Executive Summary
1-Carbamoylcyclobutane-1-carboxylic acid (CAS: 845621-11-6) represents a critical gem-disubstituted cyclobutane scaffold. While often overshadowed by its fully hydrolyzed derivative, 1-aminocyclobutanecarboxylic acid (ACBC), this monoamide serves as a pivotal intermediate in the synthesis of conformationally restricted amino acids and peptidomimetics. Its unique structural rigidity—imparted by the strained cyclobutane ring—makes it an invaluable tool for freezing bioactive conformations in drug discovery campaigns, particularly for glutamate and GABA receptor ligands.
Nomenclature & Identification
Accurate identification is prerequisite to reproducible science. The nomenclature for this compound follows strict IUPAC priority rules, where the carboxylic acid group takes precedence over the amide (carbamoyl) group.
Core Identifiers
| Parameter | Value |
| IUPAC Name | 1-Carbamoylcyclobutane-1-carboxylic acid |
| Systematic Name | 1-(Aminocarbonyl)cyclobutanecarboxylic acid |
| CAS Registry Number | 845621-11-6 |
| Molecular Formula | C₆H₉NO₃ |
| Molecular Weight | 143.14 g/mol |
| SMILES | OC(=O)C1(CCC1)C(=O)N |
| InChI Key | IMVNGQDQHJICRV-UHFFFAOYSA-N |
Synonyms & Trade Names
-
Half-amide of 1,1-cyclobutanedicarboxylic acid
Nomenclature Logic (Visualized)
The following diagram deconstructs the IUPAC priority rules applied to this molecule.
Figure 1: Hierarchical decomposition of the IUPAC name based on functional group priority (Acid > Amide).
Structural Properties & Stereochemistry
The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to minimize torsional strain (eclipsing interactions). In 1,1-disubstituted cyclobutanes like 1-carbamoylcyclobutane-1-carboxylic acid, this puckering creates a distinct spatial arrangement for the substituents.
-
Gem-Disubstitution: The presence of both the bulky carboxylic acid and carbamoyl groups at the C1 position forces the ring into a specific conformation to minimize steric clash between these groups and the adjacent ring hydrogens.
-
Achirality: Despite the complex substitution, the molecule possesses a plane of symmetry passing through C1 and C3, rendering it achiral (meso-like in terms of symmetry elements, though strictly it has no chiral centers).
Synthetic Pathways
The synthesis of 1-carbamoylcyclobutane-1-carboxylic acid is typically approached via two primary routes: the hydrolysis of nitriles or the modification of dicarboxylic acid derivatives.
Route A: Controlled Hydrolysis of 1-Cyanocyclobutanecarboxylic Acid
This is the most direct method. The nitrile group (-CN) can be hydrolyzed to the amide (-CONH₂) under mild basic or acidic conditions without fully converting to the acid.
Protocol:
-
Starting Material: 1-Cyanocyclobutanecarboxylic acid (often synthesized via alkylation of ethyl cyanoacetate with 1,3-dibromopropane followed by partial hydrolysis).
-
Reagents: Hydrogen peroxide (
) and Sodium Hydroxide (NaOH) or mild acid ( , 40-60°C). -
Mechanism: The hydroperoxide anion (
) acts as a super-nucleophile, attacking the nitrile carbon to form an imidate intermediate, which tautomerizes to the amide. -
Purification: Crystallization from water/ethanol mixtures.
Route B: Desymmetrization of 1,1-Cyclobutanedicarboxylic Acid
This route involves starting with the symmetric dicarboxylic acid.
-
Activation: Convert the diacid to the cyclic anhydride using acetic anhydride.
-
Ammonolysis: Treat the anhydride with dry ammonia gas or ammonium hydroxide.
-
Result: The nucleophilic attack of ammonia opens the anhydride ring to yield the monoamide-monoacid product.
Synthetic Logic Diagram
Figure 2: Controlled hydrolysis pathway. Note that vigorous acidic conditions (red dotted line) must be avoided to prevent conversion to the dicarboxylic acid.
Applications in Drug Discovery
The 1-carbamoylcyclobutane-1-carboxylic acid scaffold is rarely a final drug but acts as a high-value "privileged structure" intermediate.
Precursor to Non-Proteinogenic Amino Acids
The most significant application is its role as a precursor to 1-Aminocyclobutanecarboxylic Acid (ACBC) .
-
Mechanism: The Hofmann rearrangement (using
) of the carbamoyl group converts the amide (-CONH₂) directly into an amine (-NH₂). -
Utility: ACBC is a key component in the synthesis of conformationally constrained peptides and is used to probe the transport mechanisms of amino acids across the blood-brain barrier (LAT1 transporter substrate).
Bioisosterism & Scaffold Design
In medicinal chemistry, the cyclobutane ring serves as a bioisostere for:
-
Gem-dimethyl groups: Providing a similar steric bulk but with tied-back conformation.
-
Proline analogs: Restricting the
and torsion angles in peptide backbones.
Table 1: Comparative Utility of Cyclobutane Scaffolds
| Scaffold Derivative | Key Functionality | Primary Application |
| Monoamide (Subject) | H-bond donor/acceptor pair | Intermediate; Peptidomimetic building block |
| Amino Acid (ACBC) | Zwitterionic transport substrate | LAT1 inhibitor design; Tumor imaging agents |
| Dicarboxylic Acid | Metal chelation | Metal-Organic Frameworks (MOFs); Cross-linkers |
References
-
IUPAC Nomenclature Rules : IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link
-
Synthesis of Cyclobutane Derivatives : "Cyclobutanecarboxylic acid". Organic Syntheses, Coll. Vol. 3, p. 213 (1955). Link
-
Nitrile Hydrolysis Mechanisms : "The Hydrolysis of Nitriles". Chemistry LibreTexts. Link
-
Compound Data : "Cyclobutane-1,1-dicarboxylic acid monoamide (CAS 845621-11-6)".[1][2][3][4][5] ChemicalBook. Link
-
Hydantoin Route Context : "Synthesis and Characterization of Amino Acid-Derived Hydantoins". ResearchGate. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. CYCLOBUTANE-1,1-DICARBOXYLIC ACID MONOAMIDE | 845621-11-6 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CYCLOBUTANE-1,1-DICARBOXYLIC ACID MONOAMIDE | 845621-11-6 [chemicalbook.com]
- 6. 779-71-5,2-Chloro-5-trifluoromethyl-benzenesulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. 917389-18-5,Methyl 2-(2-chloro-8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-4H-quinazolin-4-yl)acetate_CoreSyn [coresyn.com]
- 8. 130753-13-8,N-Cbz-Nortropinone_CoreSyn [coresyn.com]
Unlocking Molecular Architecture: A Technical Guide to the Conformational Analysis of Cyclobutanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The cyclobutane motif, a cornerstone in modern medicinal chemistry and materials science, imparts unique three-dimensional characteristics that profoundly influence molecular properties and biological activity.[1][2] Its inherent ring strain and puckered conformation provide a rigid scaffold that can orient substituents in well-defined spatial arrangements, making it a valuable tool for modulating drug-receptor interactions and enhancing metabolic stability.[1][2][3] This guide provides an in-depth exploration of the principles and methodologies for the conformational analysis of cyclobutanecarboxylic acid derivatives. We will delve into the synergistic application of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, with computational modeling to elucidate the conformational landscape of these important molecules. This document is intended to be a practical resource for researchers, offering not only theoretical underpinnings but also actionable protocols and data interpretation strategies.
The Conformational Landscape of the Cyclobutane Ring: A Tale of Strain and Puckering
The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain.[4][5] A planar cyclobutane would have C-C-C bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain.[1] Furthermore, a planar conformation would force all the hydrogen atoms on adjacent carbons into an eclipsed arrangement, resulting in high torsional strain.[5]
To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[1][5][6] In this conformation, one carbon atom is bent out of the plane of the other three, with a dihedral angle of approximately 25-35°.[6][7][8] This puckering reduces the eclipsing interactions between adjacent C-H bonds, though it slightly increases the angle strain.[1][5]
It is crucial to understand that this puckered conformation is not static. The cyclobutane ring undergoes a rapid "ring-flipping" process at room temperature, where the puckered carbon inverts its position. This dynamic equilibrium between two equivalent puckered conformations is a key feature of the cyclobutane ring system. The introduction of substituents, such as a carboxylic acid group, breaks this symmetry and leads to distinct axial and equatorial conformers with different energies. The position of this equilibrium is a critical determinant of the molecule's overall shape and properties.
A Synergistic Approach: Integrating Experimental and Computational Techniques
A comprehensive conformational analysis of cyclobutanecarboxylic acid derivatives necessitates a multi-faceted approach, combining the strengths of experimental and computational methods.[9] This synergistic workflow allows for a more complete and validated understanding of the molecule's conformational preferences in different states (solid, solution, and gas phase).
Caption: Synergistic workflow for conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution
NMR spectroscopy is the most powerful tool for determining the solution-state conformation of cyclobutanecarboxylic acid derivatives.[4] The analysis of proton (¹H) NMR spectra, particularly the coupling constants and Nuclear Overhauser Effects (NOEs), provides a wealth of information about dihedral angles and through-space proximities of atoms.
The Crucial Role of Vicinal and Long-Range Coupling Constants
The magnitude of the scalar coupling constant (J) between two protons is dependent on the number of bonds separating them and the dihedral angle between their C-H bonds.
-
Vicinal Coupling (³JHH): The relationship between the three-bond proton-proton coupling constant and the dihedral angle is described by the Karplus equation.[10] While the exact parameters of the Karplus curve can be influenced by factors like substituent electronegativity, the general trend holds true for cyclobutane systems. Larger ³JHH values are typically observed for protons with dihedral angles approaching 0° or 180°, while smaller values are seen for angles around 90°.
-
Long-Range Coupling (⁴JHH): In cyclobutane derivatives, four-bond couplings can be particularly informative for determining the axial versus equatorial position of substituents.[4] Studies have shown a pronounced orientation dependence for these couplings, with ⁴J(eq-eq) being significantly larger (around 5 Hz) than ⁴J(ax-ax) (around 0 Hz).[4] This difference provides a direct experimental handle to assess the conformational equilibrium.
Nuclear Overhauser Effect (NOE) for Spatial Proximity
The NOE is a through-space effect that is observed between protons that are close to each other in space, typically within 5 Å.[11] NOE experiments, such as 2D NOESY, can be used to establish the relative stereochemistry of substituents on the cyclobutane ring. For instance, a strong NOE between two protons on the same face of the ring (cis relationship) and the absence of an NOE between protons on opposite faces (trans relationship) can provide unambiguous stereochemical assignments.[12][13]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the cyclobutanecarboxylic acid derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[14] The choice of solvent can influence the conformational equilibrium, so it is important to select a solvent that is relevant to the intended application.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts and multiplicity of the signals.
-
Acquire a two-dimensional COSY (Correlation Spectroscopy) spectrum to identify all the scalar couplings between protons.
-
Acquire a two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations. A mixing time of 300-800 ms is typically used for small molecules in NOESY experiments.
-
-
Data Analysis:
-
Assign all the proton resonances in the ¹H NMR spectrum using the COSY and NOESY/ROESY data.
-
Extract the values of all relevant ³JHH and ⁴JHH coupling constants from the 1D ¹H NMR spectrum. This may require spectral simulation for complex multiplets.
-
Analyze the NOESY/ROESY spectrum to identify key through-space correlations and use these to determine the relative stereochemistry.
-
Use the measured coupling constants, particularly the ⁴JHH values, to determine the predominant conformation (axial or equatorial substituent) and estimate the position of the conformational equilibrium.
-
X-ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[9] While the conformation in the crystal lattice may not always be the same as the predominant conformation in solution, it provides a crucial, high-resolution snapshot of a low-energy conformer. This information is invaluable for validating computational models and for understanding intermolecular interactions in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the cyclobutanecarboxylic acid derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
Computational Chemistry: Bridging Experiment and Theory
Computational methods, particularly Density Functional Theory (DFT), are essential for a complete conformational analysis.[9][15][16] They provide insights into the relative energies of different conformers, the barriers to interconversion, and can be used to predict NMR parameters for comparison with experimental data.
Choosing the Right Computational Approach
For cyclobutanecarboxylic acid derivatives, a combination of a suitable functional and basis set is crucial for obtaining accurate results. The B3LYP functional is a widely used and generally reliable choice for organic molecules.[17][18][19] A Pople-style basis set such as 6-31G(d) is often a good starting point, while larger basis sets like aug-cc-pVTZ can provide higher accuracy, especially for calculating subtle energetic differences and NMR parameters.[8][20][21]
Computational Workflow
Caption: Computational workflow for conformational analysis.
-
Conformational Search: Generate initial 3D structures for all plausible conformers (e.g., axial and equatorial puckered forms, and different rotamers of the carboxylic acid group).
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a chosen DFT method and basis set.
-
Frequency Calculation: Perform a frequency calculation for each optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).
-
NMR Parameter Calculation: For the low-energy conformers, calculate the NMR chemical shifts and coupling constants.
-
Comparison with Experimental Data: Compare the calculated NMR parameters with the experimental values to validate the computational model and to aid in the assignment of the experimental spectrum. The relative Gibbs free energies can be used to predict the population of each conformer in the gas phase or with the inclusion of a solvent model.
Data Interpretation and Case Study
The true power of this synergistic approach lies in the integrated interpretation of all the data. For a hypothetical 1,3-disubstituted cyclobutanecarboxylic acid, the analysis might proceed as follows:
-
X-ray crystallography reveals a solid-state conformation with the carboxylic acid group in an equatorial position.
-
¹H NMR spectroscopy in solution shows a set of coupling constants, including a ⁴JHH value of 4.8 Hz between two equatorial protons. This is consistent with the equatorial conformer being the major species in solution.
-
DFT calculations at the B3LYP/aug-cc-pVTZ level show that the equatorial conformer is 1.5 kcal/mol lower in Gibbs free energy than the axial conformer. This calculated energy difference corresponds to an equatorial:axial population ratio of approximately 9:1 at room temperature, which is in good agreement with the NMR data.
-
NOESY data confirms the cis-stereochemistry of the substituents, as indicated by strong cross-peaks between protons on the same face of the ring.
This integrated dataset provides a high degree of confidence in the assignment of the predominant solution-state conformation and the relative stereochemistry of the molecule.
Conclusion
The conformational analysis of cyclobutanecarboxylic acid derivatives is a critical aspect of their development in drug discovery and materials science. A thorough understanding of their three-dimensional structure and dynamics can provide invaluable insights into their function. By employing a synergistic approach that combines the power of NMR spectroscopy, X-ray crystallography, and computational chemistry, researchers can build a comprehensive and validated model of the conformational landscape of these important molecules. The protocols and strategies outlined in this guide provide a robust framework for achieving this goal.
References
-
Abraham, R. J., et al. (2010). A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(10), 768-776. [Link]
- Dalal, M. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
-
Cremer, D. (2019). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 24(19), 3436. [Link]
- LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts.
- Makarewicz, E., et al. (2018). ¹H-NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Molecules, 23(7), 1756.
- Conformation: Torsional, Angular and Steric Strain: Cyclobutane. (2022, October 27). YouTube.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr.
- Welsch, M., et al. (2016). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 59(15), 6945-6969.
-
Casanovas, J., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(19), 7236-7245. [Link]
- Kukolich, S. G., et al. (2023). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. 77th International Symposium on Molecular Spectroscopy.
- Hassan, H. B., et al. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of ChemTech Research, 6(7), 3684-3691.
- Lustig, E., & Sederholm, C. H. (1966). N.M.R. studies of ¹⁹F chemical shifts and coupling constants in cyclobutane derivatives. The Journal of Chemical Physics, 45(10), 3623-3630.
- University of Wisconsin-Madison. (n.d.). 5-HMR-5 Vicinal Proton-Proton Coupling ³JHH.
- ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
- Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics, 86(11), 6018-6026.
-
García-Rodeja, Y., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4349-4357. [Link]
- Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. Monatshefte für Chemie - Chemical Monthly, 146(10), 1579-1596.
- Houghton, F. J., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry.
- Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Deriv
- Reddit. (2016). ubiquity of B3LYP/6-31G.
- Kwan, E. E. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.
-
Lee, J., & Im, W. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(3), 1277-1288. [Link]
- ResearchGate. (n.d.). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods.
- Foley, D. J., et al. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 13(17), 1783-1788.
- Tourwé, D., et al. (1994). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 37(9), 1389-1401.
- Ben El Ayouchia, S., et al. (2021).
-
Richardson, W. H., & Smentowski, F. J. (1966). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics, 45(12), 4643-4651. [Link]
- Nowick, J. S. (2011, December 1). Lecture 19.
- Lee, J., & Im, W. (2020). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ChemRxiv.
- ORCA Input Library. (n.d.). Basis sets.
- Lin, W., et al. (2022). Conformational Analysis Of Cyclobutanecarboxylic Acid. IDEALS - University of Illinois.
- ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
- ResearchGate. (n.d.). Using the 6–31G (d) basis set, the DFT/B3LYP approach was used to....
- Ben El Ayouchia, S., et al. (2021). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules, 26(3), 698.
- Tighadouini, S., et al. (2023). Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. Molecules, 28(13), 5038.
- Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants Coupling Constants the chemical shift.
- Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
- Auremn. (n.d.).
- Journal of Medicinal and Chemical Sciences. (n.d.).
- Journal of the American Chemical Society. (n.d.). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00306C [pubs.rsc.org]
- 4. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. inpressco.com [inpressco.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Conformational Analysis Of Cyclobutanecarboxylic Acid | IDEALS [ideals.illinois.edu]
1-carbamoylcyclobutane-1-carboxylic acid molecular weight and formula
Executive Summary
1-Carbamoylcyclobutane-1-carboxylic acid (often referred to as cyclobutane-1,1-dicarboxylic acid monoamide) represents a critical synthetic node in the development of conformationally constrained amino acids. It serves as the immediate precursor to 1-aminocyclobutane-1-carboxylic acid (ACBC) , a non-proteinogenic amino acid widely utilized in medicinal chemistry to rigidify peptide backbones and probe biological transport mechanisms (specifically System L amino acid transporters).
This guide provides a comprehensive technical profile, validated synthetic workflows, and application logic for researchers leveraging this scaffold in drug discovery.
Physicochemical Profile
The molecular identity of 1-carbamoylcyclobutane-1-carboxylic acid is defined by its geminal substitution pattern, introducing significant steric bulk and rigid geometry.
Table 1: Molecular Specifications
| Property | Specification |
| IUPAC Name | 1-Carbamoylcyclobutane-1-carboxylic acid |
| Common Synonyms | Cyclobutane-1,1-dicarboxylic acid monoamide; 1-Carbamoylcyclobutanecarboxylic acid |
| CAS Registry Number | 845621-11-6 |
| Molecular Formula | C₆H₉NO₃ |
| Molecular Weight | 143.14 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in non-polar solvents |
| pKa (Predicted) | ~3.8 (Carboxylic Acid), ~16 (Amide) |
Synthetic Architecture & Methodology
The synthesis of 1-carbamoylcyclobutane-1-carboxylic acid is a classic desymmetrization of 1,1-cyclobutanedicarboxylic acid. The most robust pathway involves the formation of a cyclic anhydride followed by nucleophilic ring opening with ammonia.
Reaction Pathway Diagram
The following diagram illustrates the transformation from the dicarboxylic acid to the target monoamide, and its subsequent utility in generating ACBC via the Hofmann rearrangement.
Figure 1: Synthetic lineage from dicarboxylic acid precursor to the target monoamide and downstream amino acid.
Detailed Synthetic Protocol
Objective: Synthesis of 1-carbamoylcyclobutane-1-carboxylic acid from 1,1-cyclobutanedicarboxylic acid.
Reagents:
-
1,1-Cyclobutanedicarboxylic acid (1.0 eq)[1]
-
Acetic Anhydride (excess) or Thionyl Chloride (1.2 eq)
-
Ammonium Hydroxide (28% NH₃) or Anhydrous Ammonia gas
Step-by-Step Methodology:
-
Anhydride Formation (Activation):
-
Dissolve 1,1-cyclobutanedicarboxylic acid in acetic anhydride.
-
Reflux at 140°C for 2–4 hours. Causality: Thermal dehydration cyclizes the diacid into the thermodynamically favored 5-membered anhydride ring.
-
Concentrate in vacuo to remove excess acetic anhydride/acetic acid. The residue (cyclobutane-1,1-dicarboxylic anhydride) is often used directly without purification to prevent hydrolysis.
-
-
Ammonolysis (Desymmetrization):
-
Dissolve the crude anhydride in dry THF or dioxane.
-
Cool the solution to 0°C in an ice bath. Control: Low temperature favors the nucleophilic attack of ammonia on the carbonyl while minimizing over-reaction or polymerization.
-
Slowly bubble anhydrous NH₃ gas or add concentrated aqueous NH₄OH dropwise.
-
Observation: A precipitate often forms as the ammonium salt of the product is generated.
-
-
Isolation & Purification:
-
Acidify the mixture carefully with 1N HCl to pH ~2–3.
-
Extract with Ethyl Acetate (3x).
-
Dry organic layer over Na₂SO₄ and concentrate.
-
Recrystallize from water/ethanol if necessary.
-
Self-Validating Checkpoint:
-
IR Spectroscopy: Monitor the shift from anhydride carbonyls (~1780, 1860 cm⁻¹) to the amide/acid carbonyls (~1650–1700 cm⁻¹). The disappearance of the high-frequency anhydride bands confirms ring opening.
Applications in Drug Discovery
The primary utility of 1-carbamoylcyclobutane-1-carboxylic acid lies in its role as a "masked" amino acid.
Precursor to Constrained Amino Acids (ACBC)
The target molecule is the substrate for the Hofmann Rearrangement . Treating the monoamide with Bromine/NaOH or (Diacetoxyiodo)benzene converts the primary amide (-CONH₂) into a primary amine (-NH₂), yielding 1-aminocyclobutane-1-carboxylic acid (ACBC) .
Significance:
-
Conformational Restriction: ACBC is a rigid analogue of alanine. Incorporating it into peptides restricts the
and torsion angles, stabilizing specific secondary structures (e.g., helices or turns). -
Metabolic Stability: The quaternary carbon at the
-position prevents racemization and enzymatic degradation by proteases. -
Transport Inhibition: ACBC is a known substrate/inhibitor of the L-type Amino Acid Transporter 1 (LAT1), a target often overexpressed in cancer cells.
Analytical Characterization Data (Expected)
To validate the identity of the synthesized material, compare against these expected spectral signatures:
-
¹H NMR (DMSO-d₆, 400 MHz):
- ~12.0 ppm (br s, 1H, -COOH )
- ~7.0–7.5 ppm (two br s, 2H, -CONH ₂; diastereotopic non-equivalence may be observed)
-
~2.3–2.5 ppm (m, 4H, cyclobutane
-protons) -
~1.7–1.9 ppm (m, 2H, cyclobutane
-protons)
-
MS (ESI-):
-
m/z 142.1 [M-H]⁻ (Negative mode is preferred for carboxylic acids).
-
References
-
ChemicalBook. (2025). Cyclobutane-1,1-dicarboxylic acid monoamide Properties and CAS 845621-11-6. Retrieved from
-
Organic Syntheses. (1943).[2] 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid.[2][3][4] Org. Synth. 23, 16. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89643, 1-Aminocyclobutanecarboxylic acid. Retrieved from
-
Merck Millipore. (2025). 1,1-Cyclobutanedicarboxylic acid for synthesis. Retrieved from
Sources
The Cyclobutane Moiety: A Rising Star in Medicinal Chemistry's Constellation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Once considered an underutilized and synthetically challenging scaffold, the cyclobutane moiety has emerged as a powerful tool in modern medicinal chemistry. Its unique stereochemical and physicochemical properties, born from a strained yet stable puckered conformation, offer drug designers a versatile component to overcome prevalent challenges in potency, selectivity, and pharmacokinetics. This guide provides a comprehensive exploration of the cyclobutane ring's role, delving into its conformational intricacies, its application as a multifaceted bioisostere, its profound impact on drug metabolism and pharmacokinetics (DMPK) profiles, and the synthetic strategies enabling its incorporation. Through detailed case studies and practical insights, we illuminate why this four-membered carbocycle is increasingly pivotal in the development of next-generation therapeutics.
The Unique Architecture of a Strained Ring: Physicochemical & Conformational Properties
The cyclobutane ring's utility in drug design is fundamentally rooted in its distinct three-dimensional structure. Unlike the flat, highly strained cyclopropane or the flexible, low-strain cyclohexane, cyclobutane exists in a dynamic equilibrium between puckered "butterfly" conformations to alleviate torsional strain that would arise from a planar arrangement.[1][2]
Key Properties Stemming from this Conformation:
-
Inherent Ring Strain: With a strain energy of approximately 26.3 kcal/mol, the cyclobutane ring is significantly strained, yet it remains relatively inert chemically under physiological conditions.[3] This latent energy can be harnessed in synthetic chemistry but does not typically pose a liability in vivo.
-
Puckered Conformation: The ring is not planar; one carbon atom is bent out of the plane of the other three by about 25-30 degrees.[2][4] This non-planar, puckered structure is crucial as it creates a defined three-dimensional geometry, allowing substituents to be placed in precise spatial orientations (axial and equatorial-like positions), which is critical for optimizing interactions with biological targets.
-
Conformational Rigidity: Compared to larger cycloalkanes or open-chain linkers, the cyclobutane ring is conformationally restricted.[4][5] This rigidity can be highly advantageous, as it reduces the entropic penalty upon binding to a protein target, potentially leading to a significant increase in binding affinity.[4]
Caption: Puckered conformation of the cyclobutane ring.
The Cyclobutane Moiety as a Versatile Bioisostere
A primary application of the cyclobutane ring in medicinal chemistry is as a bioisostere—a substituent that retains similar physical or chemical properties to the original group, leading to comparable biological activity. The cyclobutane's defined 3D shape and volume allow it to mimic and replace several common motifs, often with significant advantages.[3][6]
Replacement for gem-Dimethyl Groups
The gem-dimethyl group is frequently used to introduce lipophilicity or to provide a steric blocking effect to prevent metabolic degradation. However, it can also lead to high lipophilicity (increasing potential for off-target effects) and, in some cases, can be metabolized. A spiro-fused cyclobutane can serve as an excellent bioisostere.
-
Causality: The cyclobutane ring mimics the tetrahedral angle and steric bulk of the gem-dimethyl group while introducing greater sp³ character. This increase in three-dimensionality can improve aqueous solubility and often enhances metabolic stability by locking adjacent rotatable bonds and shielding metabolically labile sites.[7][8]
Saturated Mimic of Phenyl Rings
Replacing a planar phenyl ring with a non-aromatic scaffold is a common strategy to improve physicochemical properties, such as solubility, and to escape metabolic pathways associated with aromatic rings (e.g., hydroxylation).
-
Causality: A 1,3-disubstituted cyclobutane can effectively project substituents into space in a manner similar to a 1,4-disubstituted (para) phenyl ring.[3][8] This substitution allows the key pharmacophoric interactions to be maintained while significantly increasing the fraction of sp³-hybridized carbons (Fsp³). An increased Fsp³ is strongly correlated with higher clinical success rates, likely due to improved solubility, reduced planarity which disrupts undesirable π-π stacking, and better overall DMPK properties.[8]
Caption: Cyclobutane as a bioisostere for common motifs.
Impact on Pharmacokinetic (ADME) Properties
The incorporation of a cyclobutane ring can have a transformative effect on a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Enhancing Metabolic Stability
One of the most compelling reasons to use a cyclobutane moiety is to improve metabolic stability.[3][6][9] Flexible alkyl chains or other metabolically susceptible groups can be replaced or rigidified by a cyclobutane ring.
-
Causality & Experimental Validation: Metabolism, particularly oxidation by cytochrome P450 (CYP) enzymes, often occurs at sterically accessible, electron-rich sites. The rigid cyclobutane scaffold can:
-
Shield Adjacent Sites: By locking the conformation, it can sterically hinder access of metabolic enzymes to a nearby labile group.
-
Replace Labile Groups: Replacing a metabolically weak spot, like a cyclohexyl ring (prone to hydroxylation), with a more robust cyclobutane can block metabolism at that position entirely.[4]
-
Protocol Insight: This is typically validated through in vitro metabolic stability assays using liver microsomes or hepatocytes. The disappearance of the parent compound over time is measured by LC-MS/MS. A direct comparison between the cyclobutane-containing analog and its predecessor (e.g., the cyclohexyl version) provides a quantitative measure of the improvement in metabolic half-life (t½).
-
Modulating Physicochemical Properties
The introduction of a cyclobutane can favorably alter key physicochemical properties that govern a drug's behavior.
-
Solubility: By disrupting planarity and crystallinity, replacing flat aromatic rings with 3D cyclobutane scaffolds can lead to improved aqueous solubility.[8]
-
Lipophilicity (LogP/LogD): The effect on lipophilicity is context-dependent. While replacing an alkene with a cyclobutane can increase LogP, substituting a phenyl ring with a cyclobutane typically reduces it, which can be beneficial for avoiding toxicity and improving the overall ADME profile.
| Parameter | Typical Effect of Cyclobutane Introduction | Rationale |
| Metabolic Half-life (t½) | Increase | Steric shielding; replacement of labile groups.[3][4] |
| Aqueous Solubility | Increase (vs. planar rings) | Decreased planarity and crystal lattice energy.[8] |
| Lipophilicity (LogP) | Decrease (vs. phenyl ring) | Removal of aromatic system.[8] |
| Permeability | Generally maintained or improved | Favorable balance of lipophilicity and polarity. |
Case Studies: Cyclobutane-Containing Drugs in the Clinic
The theoretical benefits of the cyclobutane moiety are borne out by its successful incorporation into several marketed drugs.[4][5]
-
Carboplatin: One of the earliest and most well-known examples, this platinum-based anticancer drug uses a cyclobutane-1,1-dicarboxylate ligand.[3][10] The bidentate cyclobutane ligand modulates the reactivity of the platinum center compared to its predecessor, cisplatin, resulting in a different toxicity profile and reduced nephrotoxicity.[4]
-
Boceprevir: An inhibitor of the hepatitis C virus (HCV) NS3/4A protease, Boceprevir contains a cyclobutane group that optimally fills a hydrophobic pocket in the enzyme's active site.[4] The cyclobutyl group was found to be significantly more potent than corresponding cyclopropyl or cyclopentyl analogues, highlighting the importance of precise ring size for optimal binding.[4]
-
Ivosidenib (Tibsovo®): An inhibitor of isocitrate dehydrogenase 1 (IDH1) for treating specific cancers. A key optimization step in its discovery was replacing a metabolically unstable cyclohexane ring with a difluorocyclobutanyl group.[4] This change dramatically improved metabolic stability, a critical factor in advancing the molecule to clinical trials and eventual FDA approval.[4]
Key Synthetic Strategies
The historical underuse of cyclobutanes was partly due to perceived synthetic difficulty. However, modern organic chemistry offers several robust methods for their construction.
[2+2] Photocycloaddition
This is a classic and powerful method for forming cyclobutane rings. It involves the light-induced reaction of two alkene-containing molecules.[11][12]
-
Mechanism & Rationale: Upon absorption of UV light, one alkene is promoted to an excited state (typically a triplet state via a sensitizer like benzophenone), which then adds to the ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate to form the four-membered ring.[11] This method is highly effective for creating complex, polycyclic systems.
Caption: Simplified workflow of a [2+2] photocycloaddition.
Other Synthetic Routes
While photocycloaddition is prominent, other methods are also crucial:
-
Transition-Metal Catalyzed Cycloadditions: Various metals can catalyze the [2+2] cycloaddition of alkenes, often under milder conditions and with different selectivity than photochemical methods.[11]
-
Ring Expansions/Contractions: Reactions of cyclopropanes or cyclopentanes can be used to form cyclobutane rings.
-
From Commercially Available Building Blocks: A growing number of functionalized cyclobutane building blocks are commercially available, greatly simplifying their incorporation into target molecules without requiring de novo ring synthesis.[3]
Future Perspectives and Challenges
The cyclobutane moiety is poised for even greater use in drug discovery. Its ability to impart 3D character, enhance metabolic stability, and serve as a versatile bioisostere aligns perfectly with current industry trends aimed at exploring "beyond Rule of 5" chemical space and improving the quality of drug candidates.[8]
Challenges Remain:
-
Stereocontrol: The synthesis of specific stereoisomers of substituted cyclobutanes can be challenging and is often critical for biological activity.
-
Synthetic Scalability: While methods exist, scaling up complex cyclobutane syntheses for manufacturing can be a significant hurdle.
Despite these challenges, the proven advantages of the cyclobutane ring ensure it will remain a highly valuable and increasingly common feature in the medicinal chemist's toolkit, enabling the design of more effective, safer, and sophisticated medicines.
References
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
van der Kolk, M. R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
-
Dembitsky, V. M., & Gloriozova, T. A. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 12, 114-142. [Link]
- Flanagan, M. E., et al. (2012). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
-
ResearchGate. (n.d.). Bioactive cyclobutane-containing alkaloids. Request PDF. [Link]
-
Nam, G., et al. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(5), 1485-1532. [Link]
-
Chen, K., et al. (2023). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. [Link]
-
Baran, P. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]
-
Foley, D. J., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 26(48), 10985-10994. [Link]
-
van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed, 35263505. [Link]
-
Gabay, O., et al. (2022). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Structures of some naturally occurring compounds containing a cyclobutane ring. [Link]
-
Hoffmann, N. (2008). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 108(3), 1052-1103. [Link]
-
Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. baranlab.org [baranlab.org]
- 12. pubs.acs.org [pubs.acs.org]
1-Carbamoylcyclobutane-1-carboxylic Acid: A Constrained Amino Acid Analog for Advanced Peptide Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The rational design of peptide-based therapeutics frequently necessitates the incorporation of non-natural amino acids to overcome inherent limitations such as poor metabolic stability and conformational flexibility. Constrained amino acid analogs, which restrict the peptide backbone's rotational freedom, have emerged as a powerful tool in medicinal chemistry. This guide provides a comprehensive technical overview of 1-carbamoylcyclobutane-1-carboxylic acid, a unique constrained amino acid analog. We will delve into its rational design, proposed synthesis, and strategic incorporation into peptides. Furthermore, this guide will explore the profound impact of this modification on peptide conformation, proteolytic stability, and receptor binding affinity, supported by experimental data and detailed protocols.
The Rationale for Conformational Constraint in Peptide Drug Design
Peptides offer high target specificity and potency but are often hampered by their susceptibility to enzymatic degradation and a high degree of conformational flexibility in solution. This flexibility can lead to a significant entropic penalty upon binding to a target receptor, thereby reducing binding affinity. The introduction of conformational constraints into the peptide backbone pre-organizes the peptide into a bioactive conformation, reducing the entropic cost of binding and potentially increasing affinity and selectivity.[1][2]
The cyclobutane ring of 1-carbamoylcyclobutane-1-carboxylic acid serves as a rigid scaffold, restricting the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This constraint can induce and stabilize specific secondary structures, such as β-turns and helices, which are often crucial for biological activity.[3][4] The carbamoyl group provides an additional hydrogen bond donor and acceptor, potentially contributing to intramolecular hydrogen bonding networks that further stabilize the desired conformation or engage in favorable interactions with the target receptor.
Synthesis of 1-Carbamoylcyclobutane-1-carboxylic Acid: A Proposed Pathway
Figure 1: Proposed multi-step synthesis of 1-carbamoylcyclobutane-1-carboxylic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid
-
Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise with stirring.
-
Cyclization: Following the addition of diethyl malonate, add 1,3-dibromopropane dropwise to the reaction mixture. Reflux the mixture for 4-6 hours.
-
Workup and Hydrolysis: After cooling, pour the reaction mixture into water and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield diethyl 1,1-cyclobutanedicarboxylate. Hydrolyze the diester by refluxing with a solution of potassium hydroxide in ethanol/water.
-
Isolation: After hydrolysis, acidify the reaction mixture with concentrated hydrochloric acid to precipitate 1,1-cyclobutanedicarboxylic acid. Filter the solid, wash with cold water, and dry.
Step 2: Synthesis of 1-Aminocyclobutane-1-carboxylic Acid
-
Decarboxylation: Heat 1,1-cyclobutanedicarboxylic acid at its melting point until carbon dioxide evolution ceases to yield cyclobutanecarboxylic acid.[3]
-
Halogenation: Reflux a solution of cyclobutanecarboxylic acid and N-bromosuccinimide (NBS) in carbon tetrachloride with a radical initiator such as azobisisobutyronitrile (AIBN).
-
Azidation: Dissolve the resulting 1-bromocyclobutane-1-carboxylic acid in dimethylformamide (DMF) and treat with sodium azide at room temperature.
-
Reduction: Hydrogenate the 1-azidocyclobutane-1-carboxylic acid using palladium on carbon (Pd/C) as a catalyst in a suitable solvent like methanol to yield 1-aminocyclobutane-1-carboxylic acid.
Step 3: Synthesis of 1-Carbamoylcyclobutane-1-carboxylic Acid
-
Protection: Protect the amino group of 1-aminocyclobutane-1-carboxylic acid with a suitable protecting group such as di-tert-butyl dicarbonate (Boc2O) or 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) under basic conditions.
-
Amide Formation: Activate the carboxylic acid of the N-protected amino acid using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA). Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent to form the protected 1-carbamoylcyclobutane-1-carboxylic acid.[5][6]
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc, piperidine for Fmoc) to yield the final product, 1-carbamoylcyclobutane-1-carboxylic acid.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The synthesized 1-carbamoylcyclobutane-1-carboxylic acid, with its amino group protected (e.g., as Fmoc-1-carbamoylcyclobutane-1-carboxylic acid), can be readily incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols.[7][8]
Figure 2: General workflow for incorporating 1-carbamoylcyclobutane-1-carboxylic acid into a peptide using SPPS.
Detailed SPPS Protocol
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in an appropriate solvent like DMF.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Coupling: Activate the Fmoc-1-carbamoylcyclobutane-1-carboxylic acid with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin extensively with DMF to remove unreacted reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection and Cleavage: After the final coupling and deprotection cycle, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by mass spectrometry and analytical HPLC.
Impact on Peptide Properties: A Data-Driven Analysis
The incorporation of 1-carbamoylcyclobutane-1-carboxylic acid is anticipated to significantly enhance key biophysical and pharmacological properties of peptides.
Conformational Stabilization
The rigid cyclobutane ring restricts the conformational freedom of the peptide backbone, promoting the formation of well-defined secondary structures.[3][4] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.
Enhanced Proteolytic Stability
The steric hindrance provided by the cyclobutane ring can shield adjacent peptide bonds from enzymatic cleavage. This increased resistance to proteolysis can significantly extend the in vivo half-life of the peptide therapeutic.[9]
| Peptide | Modification | Half-life (in human serum) | Fold Increase | Reference |
| Linear Peptide | None | ~3 hours | 1x | [10] |
| Stapled Peptide | Hydrocarbon staple with cyclobutane-based amino acids | >12 hours | >4x | [10] |
Table 1: Example of Increased Proteolytic Stability with Cyclobutane-Containing Constrained Peptides.
Modulation of Binding Affinity
By locking the peptide into a bioactive conformation, the incorporation of 1-carbamoylcyclobutane-1-carboxylic acid can lead to a significant improvement in binding affinity for the target receptor. While specific data for this exact analog is not yet available, studies on similar constrained amino acids have demonstrated this principle.[11][12]
| Peptide | Modification | Binding Affinity (IC50) | Fold Improvement | Reference |
| Native Peptide | Thr-Lys-Pro-Arg (Tuftsin) | Baseline | 1x | [13] |
| Analog | [MThr1]tuftsin (with a cyclobutane analog of Threonine) | Significantly lower IC50 | >1x (more active) | [13] |
Table 2: Example of Enhanced Biological Activity with Cyclobutane-Containing Amino Acid Analogs.
Analytical Characterization of Constrained Peptides
A thorough analytical characterization is crucial to confirm the structure, purity, and conformational properties of peptides containing 1-carbamoylcyclobutane-1-carboxylic acid.
| Analytical Technique | Information Obtained |
| Mass Spectrometry (MS) | Confirms the molecular weight of the synthesized peptide, verifying the successful incorporation of the constrained amino acid. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final peptide product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on the three-dimensional structure and conformational dynamics of the peptide in solution. |
| Circular Dichroism (CD) Spectroscopy | Characterizes the secondary structure content (e.g., α-helix, β-sheet, β-turn) of the peptide. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information on the hydrogen bonding network and secondary structure. |
Table 3: Key Analytical Techniques for the Characterization of Constrained Peptides.[6][14]
Conclusion and Future Perspectives
1-Carbamoylcyclobutane-1-carboxylic acid represents a promising and versatile building block for the design of next-generation peptide therapeutics. Its ability to induce conformational constraint, enhance proteolytic stability, and potentially improve binding affinity makes it a valuable tool for overcoming the traditional limitations of peptide-based drugs. The proposed synthetic pathway and incorporation strategy provide a clear roadmap for researchers to explore the potential of this unique constrained amino acid in their drug discovery and development programs. Future studies should focus on the experimental validation of the proposed synthesis, the systematic evaluation of its impact on a diverse range of peptide scaffolds, and the exploration of its potential in targeting challenging protein-protein interactions.
References
-
Semantic Scholar. (n.d.). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Retrieved from [Link]
-
Wikipedia. (2023). Cyclobutanecarboxylic acid. Retrieved from [Link]
-
BioVera. (n.d.). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
PubMed. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
MDPI. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Retrieved from [Link]
-
MDPI. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Retrieved from [Link]
-
RSC Publishing. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Retrieved from [Link]
-
ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Frontiers. (2020). Rapid in silico Design of Potential Cyclic Peptide Binders Targeting Protein-Protein Interfaces. Retrieved from [Link]
-
PubMed Central. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
PubMed Central. (n.d.). Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists. Retrieved from [Link]
-
ACS Publications. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Retrieved from [Link]
-
PubMed Central. (2021). Rational Design of Constrained Peptides as Protein Interface Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Retrieved from [Link]
-
ACS Publications. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (2019). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Retrieved from [Link]
-
PubMed Central. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. Retrieved from [Link]
-
PubMed Central. (2018). General lack of structural characterization of chemically synthesized long peptides. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. General lack of structural characterization of chemically synthesized long peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 1-Carbamoylcyclobutane-1-carboxylic Acid
This guide provides an in-depth analysis of the spectroscopic techniques used to characterize the novel bicyclic compound, 1-carbamoylcyclobutane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating theoretical principles with practical insights, this guide aims to serve as an essential resource for the structural elucidation and quality control of this and structurally related molecules.
Introduction: The Significance of Substituted Cyclobutanes
Cyclobutane derivatives are crucial scaffolds in medicinal chemistry and materials science, offering unique three-dimensional frameworks that can impart desirable pharmacokinetic and physical properties. 1-carbamoylcyclobutane-1-carboxylic acid, in particular, presents an interesting case study due to the presence of two distinct functional groups—a carboxylic acid and a primary amide—both attached to a quaternary carbon within a strained four-membered ring. This unique arrangement dictates its chemical reactivity, potential for intermolecular interactions, and, consequently, its spectroscopic signature. Understanding these spectroscopic characteristics is paramount for confirming its synthesis, assessing purity, and predicting its behavior in various chemical environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-carbamoylcyclobutane-1-carboxylic acid, both ¹H and ¹³C NMR provide critical information about its carbon skeleton and the electronic environment of its protons.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate spectral interpretation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of labile protons, making the -OH and -NH₂ protons potentially observable.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.
-
A wider spectral width is required (e.g., 0 to 200 ppm).[1][2]
-
Due to the low natural abundance of ¹³C and the presence of a quaternary carbon, a longer acquisition time with a greater number of scans is necessary.[1]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Diagram: NMR Workflow
Caption: Workflow for NMR analysis.
Predicted ¹H NMR Spectral Data
Due to the molecule's symmetry, the six protons on the cyclobutane ring are expected to exhibit complex splitting patterns. The chemical shifts are influenced by the electronegative carboxyl and carbamoyl groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH ₂- (alpha to COOH/CONH₂) | 2.5 - 3.0 | Multiplet | 4H |
| -CH ₂- (beta to COOH/CONH₂) | 2.0 - 2.5 | Multiplet | 2H |
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |
| -CONH ₂ | 7.0 - 8.5 | Two Broad Singlets | 2H |
-
Causality: The protons alpha to the electron-withdrawing groups are deshielded and thus appear at a lower field (higher ppm). The protons of the carboxylic acid and amide are labile and often appear as broad signals. Their chemical shifts are highly dependent on concentration and the solvent used.[3][4] For comparison, the protons on the cyclobutane ring of cyclobutanecarboxylic acid appear in the range of 1.8-3.2 ppm.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, reflecting the symmetry of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C =O (Carboxylic Acid) | 170 - 185 |
| C =O (Amide) | 165 - 180 |
| Quaternary C | 50 - 65 |
| -C H₂- (alpha to C) | 30 - 45 |
| -C H₂- (beta to C) | 15 - 25 |
-
Expertise & Experience: The carbonyl carbons of the carboxylic acid and amide are the most deshielded, appearing at the downfield end of the spectrum.[3][5] The quaternary carbon, being attached to two electron-withdrawing groups, will also be significantly deshielded compared to a typical aliphatic carbon. In 1,1-cyclobutanedicarboxylic acid, a structurally similar compound, the quaternary carbon and the methylene carbons of the ring appear at distinct chemical shifts, which supports these predictions.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and subtracted from the sample spectrum.
Diagram: IR Spectroscopy Workflow
Sources
The Enduring Allure of a Strained Ring: A Technical Guide to the Discovery and Synthetic Evolution of Cyclobutane Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane ring, a seemingly simple four-carbon cycloalkane, has captivated and challenged chemists for over a century. Its inherent ring strain, a source of both unique reactivity and synthetic difficulty, has made it a fascinating building block in organic chemistry. When functionalized with a carboxylic acid, this strained scaffold transforms into a versatile synthon, unlocking access to a diverse array of complex molecules with significant applications, particularly in the realm of medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of cyclobutane carboxylic acids, offering insights into the causalities behind experimental choices and providing detailed methodologies for their preparation.
A Contentious Beginning: The Early History and Eventual Triumph of Cyclobutane Carboxylic Acid Synthesis
The late 19th century was a period of burgeoning exploration in organic synthesis, with chemists boldly venturing into the construction of novel carbocyclic systems. However, the synthesis of small rings, particularly cyclobutanes, was fraught with misconceptions and experimental challenges. The prevailing belief at the time was that rings smaller than six carbons would be too unstable to exist[1].
Early forays into this new territory were marked by a series of mistaken identities. In 1881, Markownikoff and Krestownikoff reported what they believed to be the first synthesis of a cyclobutanedicarboxylic acid[2]. Their work, and subsequent investigations by other prominent chemists of the era, would later be proven incorrect, with the actual products being misidentified cyclopropane or acyclic structures. These early efforts, though ultimately flawed, were crucial in highlighting the complexities of small ring formation and spurred further investigation into reliable synthetic routes.
The definitive breakthrough came in 1883 from the persistent efforts of William Perkin, Jr.[1][3]. In a landmark achievement, Perkin successfully synthesized cyclobutanecarboxylic acid, providing irrefutable proof of the existence of stable four-membered carbocycles[1][3]. His initial attempts, like those of his contemporaries, were not without their own misinterpretations of the resulting products. However, his meticulous work and careful characterization ultimately led to the unambiguous synthesis of this foundational molecule, a feat that opened a new chapter in organic chemistry.
Classical Approaches to a Strained Target: The Malonic Ester Synthesis
For decades following Perkin's discovery, the malonic ester synthesis remained the cornerstone for the preparation of cyclobutanecarboxylic acid and its derivatives. This robust and reliable method, while multi-stepped, provided a dependable route to these valuable compounds. The causality behind this choice of strategy lies in the exceptional nucleophilicity of the enolate derived from diethyl malonate, which readily participates in double alkylation with a suitable 1,3-dihalopropane.
The overall synthetic strategy involves two key transformations: the formation of 1,1-cyclobutanedicarboxylic acid followed by a thermal decarboxylation.
Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid via Diethyl Malonate
This protocol is a well-established procedure for the gram-scale synthesis of cyclobutanecarboxylic acid.
Part A: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine diethyl malonate and 1,3-dibromopropane.
-
Base Addition: Prepare a solution of sodium ethoxide in absolute ethanol. Slowly add the sodium ethoxide solution to the reaction mixture while maintaining a gentle reflux. The sodium ethoxide serves to deprotonate the diethyl malonate, forming the nucleophilic enolate.
-
Cyclization: The enolate undergoes a tandem SN2 reaction. The first alkylation forms a γ-bromopropyl malonic ester intermediate. A second intramolecular alkylation then occurs, leading to the formation of the cyclobutane ring.
-
Workup: After the reaction is complete, neutralize the mixture and remove the ethanol by distillation. The crude diethyl 1,1-cyclobutanedicarboxylate is then isolated.
Part B: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid
-
Saponification: The crude diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed using a strong base, such as potassium hydroxide in aqueous ethanol. This step converts the ester groups into their corresponding carboxylate salts.
-
Acidification: After hydrolysis, the reaction mixture is acidified with a strong mineral acid (e.g., HCl). This protonates the carboxylate salts, yielding the free 1,1-cyclobutanedicarboxylic acid, which often precipitates from the solution.
Part C: Decarboxylation to Cyclobutanecarboxylic Acid
-
Thermal Decomposition: The purified 1,1-cyclobutanedicarboxylic acid is heated to its melting point (around 160-170 °C)[4]. At this temperature, one of the carboxylic acid groups is eliminated as carbon dioxide.
-
Purification: The resulting crude cyclobutanecarboxylic acid is then purified by distillation to yield the final product.
The Modern Synthetic Arsenal: Expanding the Cyclobutane Toolkit
While the malonic ester synthesis remains a valuable tool, the demands of modern organic and medicinal chemistry for efficiency, stereocontrol, and functional group tolerance have driven the development of new synthetic methodologies. These modern approaches offer alternative and often more elegant pathways to cyclobutane carboxylic acids and their derivatives.
[2+2] Cycloadditions: A Convergent and Powerful Strategy
The [2+2] cycloaddition reaction, particularly the photochemical variant, has emerged as a powerful and convergent method for the construction of the cyclobutane core. This approach involves the direct union of two olefinic components to form the four-membered ring in a single step. The choice of this strategy is often dictated by the desire for rapid access to complex cyclobutane structures with a high degree of stereochemical control.
A common implementation of this strategy for the synthesis of cyclobutane carboxylic acid derivatives involves the photochemical [2+2] cycloaddition of an alkene with an α,β-unsaturated carbonyl compound, such as acrylic acid or its esters.
Illustrative Protocol: Photochemical [2+2] Cycloaddition
This protocol provides a general outline for the synthesis of a cyclobutane carboxylic acid derivative via a photochemical [2+2] cycloaddition.
-
Reactant Preparation: A solution of the alkene and the α,β-unsaturated carbonyl compound (e.g., methyl acrylate) is prepared in a suitable solvent (e.g., acetone, which can also act as a photosensitizer).
-
Photolysis: The reaction mixture is irradiated with a UV light source (e.g., a medium-pressure mercury lamp) at a controlled temperature. The photochemical energy promotes one of the reactants to an excited state, initiating the cycloaddition cascade.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as TLC or GC-MS to determine the consumption of the starting materials and the formation of the cyclobutane product.
-
Isolation and Purification: Upon completion, the solvent is removed, and the resulting crude product is purified by column chromatography or distillation to isolate the desired cyclobutane carboxylic acid ester.
-
Hydrolysis (if necessary): If the carboxylic acid is the desired final product, the ester is hydrolyzed using standard procedures (acidic or basic conditions).
Transition-Metal Catalysis: A Frontier of Innovation
The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of cyclobutane rings is no exception. These methods often offer high levels of chemo-, regio-, and stereoselectivity under mild reaction conditions. The rationale for employing transition-metal catalysis lies in its ability to orchestrate unique bond-forming events that are not accessible through traditional thermal or photochemical methods.
One notable advancement is the use of palladium-catalyzed C-H activation/functionalization to construct substituted cyclobutane carboxylic acid derivatives[5]. This approach allows for the direct coupling of a C-H bond on the cyclobutane ring with a variety of coupling partners, providing a highly efficient and atom-economical route to functionalized products.
While a detailed, universally applicable protocol is challenging to provide due to the substrate-specific nature of these reactions, the general workflow involves the use of a palladium catalyst, a suitable ligand, an oxidant, and the desired coupling partner. The development of these methods is an active area of research, continually expanding the synthetic chemist's ability to create complex and diverse cyclobutane-containing molecules.
The Cyclobutane Carboxylic Acid Moiety in Drug Discovery: A Small Ring with a Big Impact
The unique structural and conformational properties of the cyclobutane ring make it an attractive scaffold in medicinal chemistry. The incorporation of a cyclobutane carboxylic acid moiety can significantly influence a molecule's pharmacological profile, impacting its potency, selectivity, metabolic stability, and pharmacokinetic properties[6].
The puckered nature of the cyclobutane ring provides a three-dimensional scaffold that can orient substituents in well-defined spatial arrangements, leading to enhanced binding affinity with biological targets[6]. Furthermore, the replacement of more flexible acyclic linkers with a rigid cyclobutane unit can reduce the entropic penalty upon binding, thereby improving potency[7]. The cyclobutane ring can also serve as a bioisostere for other groups, such as gem-dimethyl groups or phenyl rings, offering a way to modulate a molecule's physicochemical properties while maintaining or improving its biological activity[7].
The utility of the cyclobutane carboxylic acid motif is evident in the number of approved drugs and clinical candidates that feature this structural element.
| Drug/Candidate | Therapeutic Area | Role of the Cyclobutane Carboxylic Acid Moiety |
| Carboplatin | Anticancer | The 1,1-cyclobutanedicarboxylate ligand modulates the reactivity of the platinum center, influencing the drug's pharmacokinetic profile and reducing side effects compared to its predecessor, cisplatin[6]. |
| Boceprevir | Antiviral (Hepatitis C) | The cyclobutane ring provides a rigid scaffold that correctly positions key pharmacophoric elements for optimal binding to the HCV NS3/4A protease[8][9]. |
| Nalbuphine | Analgesic | The cyclobutylmethyl group attached to the nitrogen atom is crucial for its mixed agonist-antagonist activity at opioid receptors[8][9]. |
| GPR120 Modulators | Diabetes and Related Conditions | Cyclobutane carboxylic acid derivatives have been developed as potent and selective modulators of GPR120, a receptor involved in glucose homeostasis[2]. The cyclobutane ring likely contributes to the optimal positioning of the molecule within the receptor's binding pocket. |
Future Perspectives: The Continued Evolution of Cyclobutane Carboxylic Acid Chemistry
The journey of cyclobutane carboxylic acids, from their contentious discovery to their current status as valuable building blocks in drug discovery, is a testament to the relentless spirit of chemical innovation. The development of new synthetic methods, particularly in the realm of asymmetric catalysis, will undoubtedly continue to expand our ability to create enantiomerically pure cyclobutane derivatives with unprecedented complexity and precision.
As our understanding of the intricate relationship between three-dimensional molecular shape and biological function deepens, the unique conformational properties of the cyclobutane ring will likely be exploited in even more sophisticated ways in the design of next-generation therapeutics. The small, strained ring of cyclobutane carboxylic acid, once a source of skepticism and synthetic frustration, is now firmly established as a powerful tool in the hands of the modern chemist, with a future that promises even more exciting discoveries and applications.
References
-
Filo. The synthesis of cyclobutanecarboxylic acid given in Section 18.7 was fir.. Available from: [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]
-
Georganics. (2021, December 20). Cyclobutanecarboxylic acid - general description. Available from: [Link]
-
Chegg. (2018, April 12). 18.24 The synthesis of cyclobutanecarboxylic acid. Available from: [Link]
- Ebner, F., et al. (2017). Cyclobutane containing carboxylic acid gpr120 modulators. EP3191445B1. Google Patents.
-
Organic Syntheses. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16. doi:10.15227/orgsyn.023.0016. Available from: [Link]
-
Organic Syntheses Procedure. 19. Available from: [Link]
-
Wikipedia. Cyclobutanecarboxylic acid. Available from: [Link]
-
Bloom Tech. (2024, March 21). Applications Of 1-Hydroxy-Cyclobutanecarboxylic Acid?. Available from: [Link]
-
Wood, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200021. Available from: [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(3), 936–946. Available from: [Link]
Sources
- 1. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators - Google Patents [patents.google.com]
- 3. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. cyclobutane-1-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 9. lifechemicals.com [lifechemicals.com]
Theoretical Studies on Cyclobutane Ring Conformation: A Computational Guide for Drug Design
Executive Summary
Cyclobutane represents a unique structural motif in medicinal chemistry, offering a critical balance between conformational rigidity and metabolic stability.[1][2][3] Unlike the rigid cyclopropane or the flexible cyclohexane, cyclobutane exists in a delicate equilibrium between a planar transition state (
For drug development professionals, accurately modeling this "wing-flapping" motion is essential. It dictates the vector alignment of pharmacophores in spirocyclic scaffolds and bioisosteres. This guide provides a rigorous theoretical framework for studying cyclobutane mechanics, moving from quantum mechanical fundamentals to practical computational protocols.
Fundamentals of Cyclobutane Conformation
The Strain/Puckering Trade-off
The conformation of cyclobutane is dictated by two opposing forces:[4][5][6]
-
Angle Strain (Baeyer Strain): A planar square geometry requires C-C-C bond angles of 90°, significantly compressed from the ideal
angle of 109.5°. -
Torsional Strain (Pitzer Strain): A planar geometry forces all eight C-H bonds into a fully eclipsed conformation, maximizing repulsive overlap.
The Puckered Solution (
-
Puckering Angle (
): Typically ~29-30° in the gas phase. -
Bond Angles: The C-C-C angles compress further to ~88°, increasing angle strain slightly.[1][6]
-
Net Result: The relief in torsional strain (~4 kcal/mol reduction) outweighs the penalty in angle strain, stabilizing the puckered conformer.
The Inversion Barrier
Cyclobutane undergoes a rapid ring inversion known as "wing flapping." The molecule passes through a planar transition state (
-
Barrier Height: Experimental and high-level theoretical values converge at 1.45 – 1.50 kcal/mol (~500 cm⁻¹).
-
Implication: At physiological temperature, the ring flips rapidly on the NMR timescale, but substituents can lock the conformation or significantly raise this barrier, creating distinct axial/equatorial populations.
Theoretical Frameworks & Accuracy
Accurate prediction of cyclobutane derivatives requires selecting the right level of theory.[7] Standard force fields often underestimate the barrier due to poor parameterization of the cross-ring repulsion.
Table 1: Benchmark of Theoretical Methods for Cyclobutane Inversion
| Method | Basis Set | Barrier ( | Computational Cost | Recommendation |
| HF (Hartree-Fock) | 6-31G* | Poor (Overestimates) | Very Low | Avoid for barriers. |
| DFT (B3LYP) | 6-311+G(d,p) | Moderate (Underestimates) | Low | Good for geometry optimization. |
| MP2 | cc-pVTZ | High | High | Excellent for substituent effects. |
| CCSD(T) | cc-pV5Z | Gold Standard (< 0.1 kcal/mol error) | Extreme | Use for single-point energy validation. |
Expert Insight: For routine drug discovery screening, optimize geometries using
B97X-D/def2-TZVP (accounts for dispersion) and perform single-point energy corrections at DLPNO-CCSD(T)/cc-pVTZ . This balances speed with the accuracy needed to distinguish subtle conformational preferences.
Substituent Effects & Stereocontrol
Substituents on the cyclobutane ring do not behave exactly like those on cyclohexane due to the 1,3-diaxial distance being much shorter (cross-ring distance ~2.55 Å).
Mono-substitution
-
Equatorial Preference: Substituents prefer the "equatorial" position (pseudo-equatorial) to minimize steric clash across the ring.
-
Conformational Locking: Bulky groups (e.g., tert-butyl, aryl) can lock the ring into a specific pucker, effectively freezing the "wing flapping."
1,2-Disubstitution (Cis vs. Trans)
-
Cis-1,2: The substituents can adopt an axial-equatorial (a,e) conformation.
-
Trans-1,2: The substituents prefer diequatorial (e,e) , which is significantly more stable than diaxial.
1,3-Disubstitution
This is the critical motif for drug design (e.g., in spirocycles).
-
Cis-1,3: The diequatorial (e,e) form is highly stable.
-
Trans-1,3: Forces one substituent to be axial (a,e) . The cross-ring repulsion in the diaxial conformer is severe, often distorting the ring toward planarity to increase the distance between substituents.
Visualizing the Mechanics
The Double-Well Potential
The following diagram illustrates the potential energy surface (PES) of the ring inversion. The two wells represent the degenerate puckered conformers, separated by the planar transition state.
Figure 1: Reaction coordinate diagram for cyclobutane ring inversion, showing the transition between degenerate
Computational Workflow for Bioisosteres
When replacing a phenyl ring or alkene with a cyclobutane in a drug candidate, follow this protocol to ensure the vector alignment matches the target binding pocket.
Figure 2: Step-by-step computational protocol for analyzing cyclobutane derivatives in a drug discovery context.
Methodological Guide: Step-by-Step Protocol
Phase 1: Conformational Sampling
Do not rely on a single starting geometry. Cyclobutane substituents can adopt multiple rotamers.
-
Tool: Macromodel, MOE, or RDKit.
-
Force Field: MMFF94s is generally robust for small rings.
-
Sampling: Use Monte Carlo or Low-Mode sampling to generate at least 50 conformers per ligand.
Phase 2: Geometry Optimization (DFT)
Refine the rough force-field geometries using Density Functional Theory.
-
Functional:
B97X-D (Range-separated hybrid with dispersion correction). Dispersion is critical for accurately modeling the attractive forces between substituents in the puckered ring. -
Basis Set: def2-TZVP (Triple-zeta valence polarized).
-
Convergence: Set to Tight or VeryTight to resolve the shallow potential well of the puckering mode.
Phase 3: Cremer-Pople Analysis
To quantitatively compare the puckering of your drug molecule vs. the natural ligand:
-
Extract the Cartesian coordinates of the 4 ring atoms.
-
Calculate the Cremer-Pople parameters (
) . -
Interpretation:
- : The amplitude of puckering (typically ~0.2 - 0.3 Å for cyclobutane).[8]
- : The phase angle (determines the type of pucker/twist).
-
Compare these values to the reference bioisostere to predict binding efficacy.
References
-
Cremer, D., & Pople, J. A. (1975).[9][10] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link
-
Glendening, E. D., & Halpern, A. M. (2005).[11] Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635–642.[11] Link
-
Mykhailiuk, P. K. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(10), e202200132. Link
-
Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322. Link
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Cremer-Pople parameter calculator [enzyme13.bt.a.u-tokyo.ac.jp]
- 11. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Profile of 1-Carbamoylcyclobutane-1-carboxylic Acid: A Technical Guide for Researchers
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the safety and hazard information for 1-carbamoylcyclobutane-1-carboxylic acid (CAS No. 845621-11-6). This document is intended for researchers, scientists, and professionals in the field of drug development who may handle or utilize this compound in their work. As a Senior Application Scientist, the following information is synthesized to ensure technical accuracy and promote safe laboratory practices.
Chemical Identification and Physical Properties
1-Carbamoylcyclobutane-1-carboxylic acid, also known by its synonym Cyclobutane-1,1-dicarboxylic acid monoamide, is a white to off-white solid. While extensive physical property data is not widely available, predicted values suggest a boiling point of approximately 419.3±24.0 °C and a density of 1.430±0.06 g/cm³.[1] Its molecular formula is C₆H₉NO₃, and it has a molecular weight of 143.14 g/mol .[1][2][3]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 845621-11-6 | [1][2] |
| Synonyms | Cyclobutane-1,1-dicarboxylic acid monoamide, 1-(aminocarbonyl)cyclobutanecarboxylic acid | [1] |
| Molecular Formula | C₆H₉NO₃ | [1][2][3] |
| Molecular Weight | 143.14 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Boiling Point (Predicted) | 419.3±24.0 °C | [1] |
| Density (Predicted) | 1.430±0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.07±0.20 | [1] |
Hazard Identification and Classification
Based on available data, 1-carbamoylcyclobutane-1-carboxylic acid is classified as harmful. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
GHS Pictogram:
Hazard Statements:
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[2]
The primary hazards associated with this compound are acute toxicity upon ingestion, skin contact, or inhalation, as well as its potential to cause skin, eye, and respiratory irritation.
Safe Handling and Storage Protocols
The causality behind the following handling and storage protocols is directly linked to the identified hazards. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield to protect against eye irritation.
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat to prevent skin contact and potential absorption.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.
-
-
Hygiene Practices: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Recommended storage is at room temperature.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
First-Aid and Emergency Procedures
These protocols are designed for immediate response to exposure incidents.
First-Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Fire-Fighting Measures:
-
In case of fire, use appropriate extinguishing media such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3).
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.
Toxicological and Ecological Information
There is currently no specific information available regarding the ecological hazards of this compound. It is crucial to prevent its release into the environment.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company.
Experimental Workflow: Safe Handling of 1-Carbamoylcyclobutane-1-carboxylic Acid
The following diagram illustrates the critical decision-making and operational steps for the safe handling of this compound in a research setting.
Caption: A workflow diagram outlining the key steps for the safe handling of 1-carbamoylcyclobutane-1-carboxylic acid.
Logical Relationship of Hazards and Protective Measures
The following diagram illustrates the direct relationship between the identified hazards of 1-carbamoylcyclobutane-1-carboxylic acid and the corresponding protective measures.
Caption: The relationship between hazards and the necessary protective equipment and procedures.
References
-
1-氨甲酰基-环丁基甲酸 | CAS:845621-11-6 | MOLCOO CHEMICAL . Available at: [Link]
-
CYCLOBUTANE-1,1-DICARBOXYLIC ACID MONOAMIDE - Safety ... . Available at: [Link]
-
CYCLOBUTANE-1,1-DICARBOXYLIC ACID MONOAMIDE CAS#: 845621-11-6 . Available at: [Link]
Sources
The Cyclobutane Scaffold: Precision Geometry in Modern Therapeutics
Topic: Potential Therapeutic Targets for Cyclobutane Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane ring, historically viewed merely as a strained synthetic curiosity or a photodamage byproduct (pyrimidine dimers), has evolved into a high-value pharmacophore in modern medicinal chemistry.[1][2][3][4] Its unique "puckered" conformation (dihedral angle ~30°) offers a distinct structural advantage: it acts as a rigid spacer that directs exit vectors with high precision, often superior to flexible alkyl chains or planar aromatic rings. This guide analyzes the therapeutic utility of cyclobutane derivatives, moving beyond classical platinum coordination complexes to explore their role in targeted oncology, antiviral nucleoside mimetics, and selective kinase inhibition.
The Structural Advantage: Why Cyclobutane?
In drug design, entropy is the enemy of binding affinity. Flexible molecules lose significant entropy upon binding to a protein target. The cyclobutane ring solves this by conformational restriction .[5]
The "Puckered" Conformation
Unlike the planar cyclopropane or the chair-like cyclohexane, cyclobutane adopts a puckered conformation to relieve torsional strain.[4]
-
Bond Angles: ~88° (deviating from the ideal 90°), creating significant ring strain (~26 kcal/mol).
-
Medicinal Utility: This strain prevents the ring from flattening, effectively "locking" substituents in specific spatial orientations (cis/trans). This is critical for bioisosterism, where a cyclobutane can replace a gem-dimethyl group or a cis-alkene to improve metabolic stability and selectivity.[1]
Metabolic Stability
Cyclobutane rings are generally resistant to oxidative metabolism compared to their open-chain alkyl counterparts. They lack the adjacent allylic protons often susceptible to CYP450 degradation found in cyclopentenes or cyclohexenes.
Oncology Targets: Beyond Platinum
While Carboplatin (a cyclobutane-1,1-dicarboxylate derivative) remains a cornerstone of chemotherapy by crosslinking DNA, the next generation of cyclobutane therapeutics targets specific enzymes and epigenetic markers.
IDH1 Inhibition (Metabolic Reprogramming)
Mutations in Isocitrate Dehydrogenase 1 (IDH1) lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), driving tumorigenesis in gliomas and leukemias.
-
Target: IDH1 (R132H mutation).
-
Key Agent: Ivosidenib (AG-120) .
-
Mechanism: Ivosidenib contains a difluorocyclobutylamine moiety.[2] The cyclobutane ring fills a specific hydrophobic pocket in the IDH1 dimer interface, while the fluorine atoms modulate the pKa of the amine and enhance lipophilicity.
-
Therapeutic Outcome: Inhibition of 2-HG production induces differentiation in acute myeloid leukemia (AML) cells.
Epigenetic Modulation: G9a Methyltransferase
G9a (EHMT2) is a histone methyltransferase overexpressed in various cancers.
-
Lead Compounds: Spiro[cyclobutane-1,3'-indol]-2'-amines (e.g., Compound 22).
-
SAR Insight: Replacing the spiro-cyclobutane with cyclopentane or cyclohexane results in a >10-fold loss of potency.[6] The smaller, rigid cyclobutane ring fits a narrow cleft near the Asp1078 residue, a steric constraint that larger rings violate.
Tubulin Polymerization (Conformational Locking)
Combretastatin A-4 (CA-4) is a potent vascular disrupting agent but suffers from rapid cis-to-trans isomerization, losing activity.
-
Strategy: Replacing the olefinic bridge of CA-4 with a cyclobutane ring locks the pharmacophore in the bioactive cis-orientation.
-
Result: These "cyclobutastatins" maintain nanomolar affinity for the colchicine binding site on tubulin, causing mitotic arrest without susceptibility to photo-isomerization.
Antiviral Targets: The Carbocyclic Nucleosides
In antiviral therapy, the cyclobutane ring has successfully replaced the ribose sugar of nucleosides. This substitution eliminates the hydrolyzable glycosidic bond, preventing cleavage by nucleoside phosphorylases.
Hepatitis B (HBV) Polymerase
-
Target: HBV DNA Polymerase / Reverse Transcriptase.
-
Key Agent: Entecavir (Baraclude) .[2]
-
Mechanism: Entecavir features a cyclopentyl ring with an exocyclic double bond, but structurally related cyclobutane analogs (e.g., Lobucavir ) demonstrated the viability of the 4-membered ring.
-
The ring mimics the sugar pucker required for incorporation into the viral DNA chain.
-
Once incorporated, the conformational rigidity causes "delayed chain termination" or steric hindrance in the polymerase active site.
-
Visualization: Nucleoside Analog Mechanism
The following diagram illustrates how cyclobutane nucleoside analogs (CNAs) interfere with viral replication.
Figure 1: Mechanism of Action for Cyclobutane Nucleoside Analogs (CNAs). The rigid ring structure mimics the ribose sugar but prevents further chain elongation or destabilizes the viral polymerase complex.
Immunology: The Selectivity Switch
In kinase inhibitors, achieving selectivity between closely related isoforms (e.g., JAK1 vs. JAK2) is a major challenge.
JAK1 Selectivity[2]
-
Target: Janus Kinase 1 (JAK1).[2]
-
Key Agent: Abrocitinib (PF-04965842) .
-
Design Logic: The molecule uses a cis-1,3-cyclobutane diamine linker.[2]
-
Why Cyclobutane? A flexible alkyl chain would allow the molecule to adopt multiple conformations, potentially binding JAK2. The rigid cyclobutane linker orients the cyanomethyl group into a selectivity pocket unique to JAK1, achieving >28-fold selectivity over JAK2.
-
Experimental Protocols
Synthesis: Photocatalytic [2+2] Cycloaddition
Accessing substituted cyclobutanes is challenging via classical thermal methods. Modern protocols utilize visible-light photocatalysis.
Methodology:
-
Reagents: Substrate (Styrene derivative), Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6), Solvent (Acetonitrile).
-
Setup: Degas solution with
for 15 mins. Irradiate with Blue LEDs (450 nm) at room temperature for 12-24h. -
Purification: Silica gel chromatography.
-
Validation: 1H-NMR (Look for characteristic cyclobutane methine protons at
3.0-4.5 ppm) and NOESY to confirm cis/trans stereochemistry.
Biological Assay: Tubulin Polymerization Inhibition
To validate cyclobutane derivatives targeting the colchicine site.
Protocol:
-
Preparation: Dilute purified tubulin (>99% pure from bovine brain) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Treatment: Add test compounds (cyclobutane derivatives) at varying concentrations (0.1 - 10
M) to the tubulin solution at 4°C. Include Colchicine (5 M) as a positive control and DMSO as a negative control. -
Initiation: Transfer to a 37°C plate reader to initiate polymerization.
-
Readout: Monitor absorbance at 340 nm every 30 seconds for 60 minutes. Polymerization increases turbidity (absorbance).
-
Analysis: Calculate the
of the polymerization curve. Potent inhibitors will show a flat line (no polymerization).
Summary of Key Cyclobutane Therapeutics
| Drug / Lead | Target | Indication | Role of Cyclobutane Ring |
| Ivosidenib | IDH1 (R132H) | AML / Cholangiocarcinoma | Hydrophobic filling; metabolic stability (difluoro-analog). |
| Abrocitinib | JAK1 | Atopic Dermatitis | Rigid linker for isoform selectivity (JAK1 > JAK2). |
| Carboplatin | DNA | Ovarian/Lung Cancer | Leaving group (1,1-dicarboxylate) controls hydrolysis rate (lower toxicity than Cisplatin). |
| Lobucavir | Viral Pol | HBV / HIV | Non-hydrolyzable sugar mimetic; chain terminator. |
| Vibegron | Overactive Bladder | Rigid spacer enhancing receptor fit and oral bioavailability. |
Future Outlook: The "Switch" Strategy
The "Cyclobutane Switch" is emerging as a standard optimization tactic. When a lead compound with a flexible alkyl chain shows promise but lacks potency or selectivity, medicinal chemists should systematically replace the chain with a cyclobutane ring.
Visualization: The Cyclobutane Switch Workflow
Figure 2: The "Cyclobutane Switch" strategy in lead optimization. Replacing flexible chains with rigid rings to improve drug-like properties.[2]
References
-
Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. [Link]
-
Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Ivosidenib: An IDH1 inhibitor for the treatment of acute myeloid leukemia. Journal of Oncology Pharmacy Practice. [Link]
-
Cyclobutane-containing alkaloids: origin, synthesis, and biological activities. Open Medicinal Chemistry Journal. [Link]
-
Synthesis and biological evaluation of cyclobutane-based tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Note: High-Purity Synthesis of 1-Carbamoylcyclobutane-1-Carboxylic Acid
Executive Summary & Strategic Rationale
The synthesis of 1-carbamoylcyclobutane-1-carboxylic acid (also known as 1-aminocarbonylcyclobutane-1-carboxylic acid) represents a critical challenge in the preparation of conformationally restricted amino acid analogs. This moiety is structurally significant in medicinal chemistry as a precursor to gem-disubstituted amino acids and spiro-glutarimides, often utilized in the development of neurological drugs (e.g., gabapentinoids).
The Challenge: Direct partial hydrolysis of 1,1-dicyanocyclobutane or diethyl cyclobutane-1,1-dicarboxylate typically yields a statistical mixture of starting material, mono-acid, and di-acid, requiring tedious chromatographic separation.
The Solution: This protocol utilizes a desymmetrization strategy via the cyclic anhydride . By converting the 1,1-dicarboxylic acid to its highly reactive anhydride, we activate the carbonyls for nucleophilic attack. Subsequent treatment with ammonia results in the precise cleavage of the anhydride ring, guaranteeing the formation of exactly one amide bond and one carboxylic acid group. This method ensures high atom economy, scalability, and self-validating purity checkpoints.
Synthetic Pathway Visualization
The following flowchart illustrates the critical reaction nodes and the logic flow of the desymmetrization strategy.
Figure 1: Strategic pathway for the synthesis of 1-carbamoylcyclobutane-1-carboxylic acid. The anhydride formation serves as the critical 'reset' point for purity.
Detailed Experimental Protocol
Phase 1: Construction of the Cyclobutane Core
Objective: Synthesis of Cyclobutane-1,1-dicarboxylic acid.[1] Mechanism: Double nucleophilic substitution (Perkin alicyclic synthesis).
Reagents & Materials Table
| Reagent | Equiv. | Role | Critical Parameter |
| Diethyl malonate | 1.0 | Nucleophile | Must be dry |
| 1,3-Dibromopropane | 1.05 | Electrophile | Add slowly to control exotherm |
| Sodium Ethoxide (NaOEt) | 2.1 | Base | Freshly prepared or high-grade commercial |
| Ethanol (Absolute) | Solvent | - | Anhydrous conditions required |
Step-by-Step Methodology
-
Alkylation: In a reactor equipped with a mechanical stirrer and reflux condenser, prepare a solution of sodium ethoxide (2.1 equiv) in absolute ethanol.
-
Addition: Add diethyl malonate (1.0 equiv) dropwise at room temperature. Stir for 15 minutes to generate the sodiomalonate enolate.
-
Cyclization: Add 1,3-dibromopropane (1.05 equiv) dropwise. Caution: The reaction is exothermic. Maintain internal temperature at 60–65°C.[1]
-
Reflux: Once addition is complete, reflux the mixture for 2-3 hours until the pH is neutral (indicating consumption of base).
-
Workup: Distill off the ethanol. Add water to dissolve NaBr salts.[1] Extract the ester with diethyl ether or toluene. Dry organic layer (MgSO4) and concentrate.[2]
-
Hydrolysis: Reflux the crude diester with KOH (2.5 equiv) in ethanol/water (4:1) for 3 hours.
-
Isolation: Evaporate ethanol. Acidify the aqueous residue with conc.[1] HCl to pH 1. Extract with ethyl acetate.[1][2][3]
-
Purification: Recrystallize from ethyl acetate.
-
Checkpoint: Target Melting Point: 156–158°C [1].[1]
-
Phase 2: Anhydride Activation (The Desymmetrization Key)
Objective: Conversion to Cyclobutane-1,1-dicarboxylic anhydride. Rationale: The dicarboxylic acid is stable. To react with ammonia selectively, we must activate it. The anhydride is the ideal "loaded spring."
Methodology
-
Dehydration: Place the purified Cyclobutane-1,1-dicarboxylic acid (from Phase 1) in a flask with excess Acetic Anhydride (3.0 equiv).
-
Reflux: Heat to gentle reflux for 1-2 hours. The solid acid will dissolve as it converts to the anhydride.
-
Isolation: Distill off the excess acetic anhydride and formed acetic acid under reduced pressure.
-
Crystallization: The residue will solidify upon cooling. Recrystallize from a dry solvent (e.g., benzene or ether/hexane mixture).
-
Checkpoint: Target Melting Point: ~50–51°C. The IR spectrum should show characteristic doublet carbonyl peaks of an anhydride (approx. 1780 and 1860 cm⁻¹).
-
Phase 3: Ammonolysis (Target Synthesis)
Objective: Ring opening to 1-carbamoylcyclobutane-1-carboxylic acid.
Reagents & Materials Table
| Reagent | Role | Conditions |
| Cyclobutane-1,1-dicarboxylic anhydride | Substrate | Dissolved in dry THF or Dioxane |
| Ammonia (Gas or NH4OH) | Nucleophile | Excess, anhydrous preferred |
| THF (Tetrahydrofuran) | Solvent | Anhydrous |
Step-by-Step Methodology
-
Dissolution: Dissolve the crystalline anhydride in anhydrous THF (approx. 10 mL/g). Cool the solution to 0°C in an ice bath.
-
Note: Temperature control is vital. Higher temperatures may promote imide formation (ring closure) rather than the desired amic acid.
-
-
Ammonolysis:
-
Method A (Anhydrous - Recommended): Bubble dry Ammonia gas (NH3) slowly through the solution for 30 minutes. A white precipitate (the ammonium salt of the target) will form immediately.
-
Method B (Aqueous): Add conc. aqueous ammonium hydroxide dropwise.
-
-
Reaction Monitoring: TLC should show the disappearance of the non-polar anhydride and the appearance of a baseline spot (acid/amide).
-
Workup:
-
If Method A was used: Filter the ammonium salt. Dissolve in minimum cold water and carefully acidify with 1N HCl to pH ~3-4. The free acid should precipitate.
-
If Method B was used: Concentrate the solvent, dissolve residue in water, and acidify to pH 3.
-
-
Final Purification: Recrystallize from water or water/ethanol.
Analytical Validation & Troubleshooting
Self-Validating System Checks
The protocol is designed with "Stop/Go" checkpoints based on physical properties:
-
Checkpoint 1 (Diacid): If the MP is <150°C, the hydrolysis was incomplete or the product is wet. Do not proceed to anhydride formation.
-
Checkpoint 2 (Anhydride): This must be strictly anhydrous. If the IR shows a broad -OH stretch (3000-3400 cm⁻¹), the anhydride has hydrolyzed back to the acid. Re-treat with acetic anhydride.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Runaway exotherm during alkylation. | Control addition rate of 1,3-dibromopropane; ensure temp <65°C. |
| Product is an Oil (Phase 3) | Formation of Imide impurity. | Reaction temp was too high. Keep ammonolysis at 0°C. |
| Incomplete Hydrolysis | Ester groups remaining. | Increase reflux time with KOH; ensure ethanol is removed before acidification. |
Mechanism of Action Diagram
The following diagram details the electronic movement during the critical ammonolysis step, confirming the regiochemistry.
References
-
Heisig, G. B.; Stodola, F. H. (1955). "1,1-Cyclobutanedicarboxylic Acid".[1][3][4][5] Organic Syntheses, Coll.[1][3][4] Vol. 3, p.213.
-
Cason, J.; Allen, C. F. (1963). "Diethyl 1,1-Cyclobutanedicarboxylate".[3] Organic Syntheses, Coll.[1][3][4] Vol. 4, p.288.
-
BenchChem. (2025).[6] "Application Notes and Protocols for the Scalable Preparation of cis-Cyclobutane-1,2-dicarboxylic Acid". (Used for comparative cyclobutane stability data).
-
Sigma-Aldrich.[7] "Cyclobutane-1,1-dicarboxylic acid Product Sheet".
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. 1,1-Cyclobutanedicarboxylic acid | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Nitrosalicylic acid CAS#: 96-97-9 [m.chemicalbook.com]
Application Note: Diastereoselective Synthesis of Substituted Cyclobutane Scaffolds
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the cyclobutane ring has emerged as a critical bioisostere for phenyl rings, gem-dimethyl groups, and isopropyl moieties.[1] Unlike flat aromatic systems, cyclobutanes offer a defined vector for "escaping flatland," increasing the fraction of
However, the utility of the cyclobutane scaffold is frequently bottlenecked by synthetic accessibility, specifically the challenge of controlling relative stereochemistry (diastereoselectivity) on a strained, puckered ring system (~26 kcal/mol strain energy).
This guide details two complementary, high-fidelity workflows for accessing defined cyclobutane diastereomers:
-
De Novo Assembly: Lewis Acid-Mediated [2+2] Photocycloaddition.
-
Late-Stage Diversification: Pd(II)-Catalyzed
-C( )–H Arylation.
Structural Considerations and Design Logic
Before initiating synthesis, researchers must account for the unique conformational dynamics of the cyclobutane ring. Unlike the rigid cyclopropane, cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain.
| Parameter | Value / Characteristic | Implication for Drug Design |
| Puckering Angle | Substituents adopt pseudo-equatorial or pseudo-axial positions. | |
| Inversion Barrier | ~1.5 kcal/mol | Rapid ring flipping occurs at RT unless locked by bulky substituents. |
| C–C Bond Length | 1.55 Å | Longer than standard alkanes (1.54 Å), indicating weaker bonds. |
| Bioisosterism | Phenyl / | Metabolic stability often exceeds the parent alkyl chain. |
Key Design Principle: To achieve high diastereoselectivity, synthetic protocols must exploit the energy difference between the pseudo-equatorial (lower energy) and pseudo-axial conformers during the bond-forming step.
Protocol A: Lewis Acid-Mediated [2+2] Photocycloaddition[2][3]
The classical [2+2] photocycloaddition often yields complex mixtures of regio- and diastereoisomers. By introducing a Lewis Acid (LA), we lower the LUMO energy of the enone substrate and lock its conformation via chelation. This promotes a highly diastereoselective reaction, typically favoring the exo isomer to minimize steric clash within the exciplex.
Mechanism of Stereocontrol[4]
Figure 1: Lewis Acid coordination restricts bond rotation and trajectory, enforcing diastereoselectivity.
Detailed Protocol
Target: Synthesis of 1,2-disubstituted cyclobutanes (exo-selective). Scale: 1.0 mmol (adaptable to gram scale).
Reagents & Equipment[2]
-
Substrate: Cyclic enone (e.g., cyclohexenone derivative) or coumarin.
-
Lewis Acid: Ethylaluminum dichloride (
, 1.0 M in hexanes) or chiral oxazaborolidine (for enantiocontrol). -
Olefin: 5-10 equivalents (e.g., alkene, enol ether).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Light Source: 365 nm High-Power LED or Blue LED (420 nm) if using sensitized LA complexes.
-
Vessel: Pyrex or Quartz tube (degassed).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a Pyrex reaction tube and cool under a stream of Argon.
-
Charge with Enone (1.0 mmol, 1.0 equiv) and anhydrous DCM (10 mL, 0.1 M).
-
Cool the solution to -78 °C (Dry ice/acetone bath). Critical: Low temperature maximizes the rigidity of the LA-substrate complex.
-
-
Lewis Acid Complexation:
-
Add
(1.1 mmol, 1.1 equiv) dropwise over 5 minutes. -
Stir at -78 °C for 30 minutes to ensure complete complexation. The solution often deepens in color (yellow/orange) indicating LUMO lowering.
-
-
Irradiation:
-
Add the Olefin (5.0 - 10.0 equiv) via syringe.
-
Position the reaction vessel 2–5 cm from the LED light source.
-
Irradiate while maintaining temperature at -78 °C (or slowly warming to -40 °C if reaction is sluggish) for 2–6 hours.
-
Monitoring: Monitor consumption of the enone via TLC or UPLC.
-
-
Quench and Workup:
-
Quench the reaction at low temperature by adding
(5 equiv) followed by saturated aqueous . -
Warm to room temperature.[3] Extract with DCM (
mL). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Purify via flash chromatography.
-
Note: The exo isomer is typically the major product (
d.r.) due to steric repulsion between the LA-complexed carbonyl and the olefin substituent in the endo transition state.
-
Protocol B: Pd(II)-Catalyzed ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -C( )–H Arylation[7]
For scaffolds where the cyclobutane ring is already formed (e.g., commercially available cyclobutane carboxylic acids), diastereoselective functionalization is achieved using Directing Group (DG) chemistry. This protocol installs aryl groups exclusively cis to the directing group.
Mechanism of Stereocontrol[4]
The reaction proceeds via a concerted metalation-deprotonation (CMD). The palladium inserts into the
Figure 2: The directing group acts as a molecular anchor, enforcing cis-arylation.
Detailed Protocol
Target: Synthesis of cis-1,3-disubstituted cyclobutanes. Reference: Adapted from Yu et al. and Gaunt et al. protocols [1, 2].
Reagents & Equipment[2]
-
Substrate: Cyclobutanecarboxylic acid or amide (e.g.,
-methoxybenzamide). -
Catalyst:
(10 mol%). -
Ligand: Mono-N-protected amino acid (e.g., Boc-Val-OH or Ac-Gly-OH) (20 mol%).
-
Why? The ligand promotes the C–H cleavage step via the CMD mechanism.
-
-
Arylating Agent: Aryl Iodide (Ar-I, 1.5 - 2.0 equiv).
-
Base/Additive:
(1.0 equiv) or . Silver salts act as halide scavengers. -
Solvent:
-Amyl alcohol or HFIP (Hexafluoroisopropanol).
Step-by-Step Methodology
-
Reaction Setup (Glovebox or Schlenk Line):
-
In a 20 mL sealed tube, combine Substrate (0.2 mmol),
(4.5 mg, 0.02 mmol), and Ligand (0.04 mmol). -
Add
(0.2 mmol) and the Aryl Iodide (0.3 mmol). -
Add solvent (
-Amyl alcohol, 2 mL).
-
-
Reaction:
-
Seal the tube tightly.
-
Heat to 110 °C for 12–24 hours.
-
Safety Note: Ensure blast shield is used due to pressure buildup at elevated temperatures.
-
-
Workup:
-
Cool to room temperature.[3]
-
Filter the mixture through a pad of Celite to remove silver salts and Pd black. Rinse with EtOAc.
-
Concentrate the filtrate.
-
-
Analysis:
-
The product will be the cis-isomer (aryl group cis to the carboxylate/amide).
-
Validation: Verify stereochemistry using NOESY NMR. A strong correlation between the
-proton (next to DG) and the -proton (next to Aryl) indicates cis relationship on the puckered ring.
-
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low d.r. in Photochem | Temperature too high | Ensure reaction stays at -78 °C; check Lewis Acid quality (hydrolysis reduces efficacy). |
| Low Yield in Photochem | Light source mismatch | Match LED emission to the UV-Vis absorption tail of the LA-Enone complex. |
| No Reaction (C-H) | Catalyst poisoning | Ensure high purity of Ar-I (remove free iodine); exclude moisture rigorously. |
| Regioselectivity Issues | Ring puckering effects | Switch solvent to HFIP to alter H-bonding network and transition state geometry. |
References
-
Palladium-Catalyzed Regio- and Diastereoselective Hydro(hetero)arylation for Rapid Construction of Quaternary Center Containing Cyclobutanes. Source: Organic Letters (2024).[4] URL:[Link]
-
Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Source: Journal of the American Chemical Society (2022).[5] URL:[Link]
-
Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Source: Accounts of Chemical Research (2023). URL:[Link]
-
Enantioselective Lewis Acid Catalysis in Intramolecular [2 + 2] Photocycloaddition Reactions. Source: Journal of the American Chemical Society. URL:[Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. Source: ChemMedChem (2022).[6][7] URL:[Link]
Sources
- 1. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]
- 4. Palladium-Catalyzed Regio- and Diastereoselective Hydro(hetero)arylation for Rapid Construction of Quaternary Center Containing Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for N-Boc Protection of Aminocyclobutanecarboxylic Acid: A Comprehensive Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and field-proven protocol for the N-protection of aminocyclobutanecarboxylic acid using di-tert-butyl dicarbonate (Boc₂O). Aminocyclobutanecarboxylic acids are valuable constrained amino acid analogues frequently utilized in medicinal chemistry to impart unique conformational properties to peptides and small molecule drugs.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is one of the most common amine protecting groups in organic synthesis, prized for its stability under a wide range of conditions and its facile removal under mild acidic conditions.[][4][5] This guide delves into the underlying reaction mechanism, offers a robust step-by-step experimental procedure, and provides practical troubleshooting advice to ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of Boc Protection
In the intricate world of multi-step organic synthesis, particularly in peptide chemistry and drug development, the selective protection of functional groups is a cornerstone strategy.[6][7] Amines, being both nucleophilic and basic, often require protection to prevent unwanted side reactions while other parts of a molecule are being modified.[7] The tert-butyloxycarbonyl (Boc) group is an exemplary choice for this purpose. It forms a stable carbamate that is resistant to most nucleophiles and bases, yet can be cleanly cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA).[][4]
Aminocyclobutanecarboxylic acid scaffolds are of particular interest as they introduce conformational rigidity into molecular structures. This can lead to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles in drug candidates.[1][8] Therefore, a reliable protocol for the N-Boc protection of this key building block is essential for researchers in the field.
Reaction Mechanism: The Chemistry of N-tert-Butoxycarbonylation
The N-Boc protection of an amine is achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[9] The reaction is typically facilitated by a base.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminocyclobutanecarboxylic acid attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate.[7][10]
-
Intermediate Collapse: This unstable intermediate collapses. A tert-butyl carbonate anion is expelled as a leaving group.[10]
-
Deprotonation & Decomposition: A base (in this protocol, hydroxide) removes the proton from the now-protonated amine. The tert-butyl carbonate leaving group subsequently decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion, which is then protonated by water.[10] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.[9]
Caption: Mechanism of N-Boc protection.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-Boc protection of amino acids.[11][12]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 1-Aminocyclobutanecarboxylic acid | ≥97% | Sigma-Aldrich | The starting material. |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent grade, ≥97% | Thermo Scientific | The protecting group source. |
| Sodium hydroxide (NaOH) | ACS Reagent grade | Fisher Scientific | The base for the reaction. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | MilliporeSigma | Co-solvent for solubility. |
| Diethyl ether | ACS Reagent grade | VWR | For initial extraction of impurities. |
| Ethyl acetate | ACS Reagent grade | VWR | For product extraction. |
| Hydrochloric acid (HCl) | 1N solution | Standard lab prep | For acidification during work-up. |
| Saturated sodium chloride solution (Brine) | N/A | Standard lab prep | For washing the organic phase. |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent grade | Fisher Scientific | Drying agent. |
| Deionized water | N/A | In-house |
Step-by-Step Procedure
Caption: Workflow for N-Boc protection.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, add 1-aminocyclobutanecarboxylic acid (e.g., 500 mg, 4.34 mmol) to 10 mL of a 0.5M sodium hydroxide solution. Stir until the solid is fully dissolved.[12]
-
Addition of Reagents: To the stirring solution, add 10 mL of 1,4-dioxane followed by the portion-wise addition of di-tert-butyl dicarbonate (e.g., 1.42 g, 6.51 mmol, ~1.5 equivalents).[12] The use of a slight excess of (Boc)₂O ensures the reaction goes to completion.
-
Reaction: Allow the reaction mixture to stir at room temperature for approximately 15 hours.[12] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting amine.
-
Initial Wash: After the reaction is complete, transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 20 mL) to remove any unreacted (Boc)₂O and other non-polar impurities. The product will remain in the aqueous phase.[12]
-
Acidification: Carefully add 1N hydrochloric acid dropwise to the aqueous phase while stirring until the pH reaches ~4. The product will precipitate or become more soluble in organic solvents.[12]
-
Product Extraction: Extract the acidified aqueous phase with ethyl acetate (3 x 30 mL). The desired N-Boc protected product will move into the organic phase.[12]
-
Washing: Combine the organic extracts and wash them with a saturated sodium chloride solution (2 x 20 mL) to remove residual water and inorganic salts.[12]
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product.[12] A typical yield for this procedure is around 80-85%.[12]
Summary of Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Stoichiometry (Boc₂O) | ~1.5 equivalents | Ensures complete consumption of the starting amine. |
| Base | Sodium Hydroxide (NaOH) | Deprotonates the carboxylic acid and neutralizes the acid formed during the reaction, driving it forward. |
| Solvent System | 1:1 mixture of 0.5M NaOH(aq) and 1,4-Dioxane | The aqueous base solubilizes the zwitterionic amino acid, while dioxane solubilizes the Boc anhydride.[12][13] |
| Temperature | Room Temperature (~20-25 °C) | Sufficient for the reaction to proceed efficiently without promoting side reactions.[4] |
| Reaction Time | ~15 hours | Allows the reaction to proceed to completion. Monitor by TLC for confirmation. |
| Work-up pH | ~4 | Protonates the carboxylate to ensure the neutral product can be extracted into an organic solvent. |
Characterization of N-Boc-1-aminocyclobutanecarboxylic acid
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: White to light brown powder/solid.[11]
-
Melting Point: 129-133 °C.[11]
-
¹H NMR (300 MHz, CD₃OD): δ 2.62-2.53 (m, 2H), 2.25-2.15 (m, 2H), 2.05-1.97 (m, 2H), 1.42 (s, 9H).[12] The singlet at 1.42 ppm corresponds to the nine equivalent protons of the tert-butyl group.
-
Mass Spectrometry (ESI): Calculated for C₁₀H₁₇NO₄, M.W. 215.25. A common observation is the sodium adduct [M+Na]⁺ at m/z 238.04.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient (Boc)₂O.- Reaction time too short.- Inefficient stirring.- Poor solubility of starting material.[13] | - Increase equivalents of (Boc)₂O to 1.5-2.0.- Allow the reaction to run longer (e.g., 24 hours), monitoring by TLC.- Ensure vigorous stirring.- Consider alternative solvent systems like water/acetone or water/THF to improve solubility.[4][6] |
| Low Yield | - Incomplete extraction from the aqueous phase.- Product loss during work-up. | - Ensure the aqueous phase is acidified to pH ~3-4 before extraction.- Perform more extractions with ethyl acetate (e.g., 4-5 times).- Be careful during phase separations to avoid discarding the organic layer. |
| Oily Product | - Residual solvent.- The product may be an oil at room temperature. | - Dry the product under high vacuum for an extended period.- If the product is inherently an oil, it can be converted to a solid dicyclohexylamine (DCHA) salt for easier handling and storage by dissolving in ether and adding 1 equivalent of DCHA.[14] |
| Formation of Side Products | - Reaction with other nucleophilic groups if present.- Dimerization or urea formation.[15] | - This protocol is generally very selective for primary and secondary amines.- Ensure proper stoichiometry and avoid excessive heating, which can promote side reactions.[16] |
Conclusion
The N-Boc protection of aminocyclobutanecarboxylic acid is a fundamental and highly reproducible transformation critical for the synthesis of advanced intermediates in drug discovery. The protocol detailed herein, utilizing sodium hydroxide in a dioxane/water system, is robust and high-yielding. By understanding the underlying mechanism and potential pitfalls, researchers can confidently and efficiently prepare this valuable building block for their synthetic campaigns.
References
-
National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PubChem. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
-
ACS Publications. (2023). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Fisher Scientific. (n.d.). N-BOC-1-Aminocyclobutanecarboxylic acid, 97%, Thermo Scientific. Retrieved from [Link]
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
ACS Publications. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]
-
PubMed. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Journal of Organic Chemistry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2016). BOC Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 11. N-Boc-1-aminocyclobutanecarboxylic acid | 120728-10-1 [chemicalbook.com]
- 12. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: Fmoc-1-amino-1-cyclobutane Carboxylic Acid (Fmoc-Ac4c-OH) in Solid-Phase Peptide Synthesis
[1]
Abstract
The incorporation of Fmoc-1-amino-1-cyclobutane carboxylic acid (Fmoc-Ac4c-OH) into peptide sequences presents a unique opportunity to introduce conformational constraints that stabilize secondary structures, particularly
Introduction: The Steric Challenge
Fmoc-Ac4c-OH belongs to the class of
Structural Significance[1][2][3]
-
Conformational Restriction: The cyclobutane ring severely limits the
and torsion angles of the peptide backbone. -
Helix Promotion: Ac4c is a strong promoter of helical structures, often favoring the
-helix over the -helix due to the specific steric requirements of the four-membered ring. -
Metabolic Stability: The absence of an
-hydrogen renders the residue resistant to enzymatic degradation by proteases.
The Synthetic Bottleneck
The primary challenge in SPPS is steric hindrance . The nucleophilic amino group of an Ac4c residue (once deprotected on the resin) is shielded by the bulky cyclobutane ring. Consequently, coupling the next amino acid onto the Ac4c N-terminus is kinetically slow and prone to deletion sequences.
Chemical Properties & Handling[1]
| Property | Specification | Notes |
| Formula | ||
| Molecular Weight | 337.37 g/mol | |
| Solubility | DMF, NMP, DMSO | Highly soluble in polar aprotic solvents.[] |
| Storage | +2°C to +8°C | Keep desiccated.[] Hydrolytically stable but sensitive to prolonged light exposure.[] |
| Appearance | White to off-white powder |
Optimized SPPS Protocol
Resin Selection and Preparation
Recommendation: Use ChemMatrix® or PEG-PS based resins.[]
-
Reasoning: Constrained peptides are prone to aggregation (
-sheet formation) during synthesis.[] PEG-based resins swell better in DMF/NMP, improving diffusion rates for the bulky activated Ac4c species. -
Loading: Low loading (0.2 – 0.4 mmol/g) is preferred to minimize inter-chain steric clashes.[]
Activation Strategy (The Critical Step)
Standard DIC/HOBt coupling is often insufficient for Ac4c. We recommend HATU/HOAt or PyBOP for maximum acylation efficiency.[]
Reagents:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[]
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial for minimizing racemization and accelerating reaction.[]
-
Base: DIPEA (N,N-Diisopropylethylamine)[][2]
-
Solvent: NMP (N-methyl-2-pyrrolidone) is superior to DMF for difficult sequences.[]
Step-by-Step Workflow
Step 1: Fmoc Deprotection [][3][4]
-
Treat resin with 20% Piperidine in DMF (with 0.1M Oxyma Pure to suppress aspartimide formation if applicable).[]
-
Cycles:
min, min. -
Wash:
DMF, DCM, NMP.[]
Step 2: Coupling Fmoc-Ac4c-OH
-
Stoichiometry: 4-5 equivalents relative to resin loading.[]
-
Activation: Dissolve Fmoc-Ac4c-OH, HATU, and HOAt (1:1:1 ratio) in NMP.[] Add DIPEA (2 equivalents relative to AA).[]
-
Pre-activation: Allow to react for 1-2 minutes before adding to resin (minimizes epimerization, though Ac4c is achiral at
, pre-activation ensures active ester formation).[] -
Reaction Time:Double Coupling is mandatory.[]
-
Coupling 1: 60 minutes at Room Temperature.
-
Coupling 2: 60 minutes at Room Temperature (fresh reagents).
-
-
Microwave Option: If available, heat to 75°C for 5 minutes (single coupling usually sufficient).
Step 3: Coupling the NEXT Amino Acid (onto Ac4c)
-
Challenge: The N-terminus of Ac4c is a weak nucleophile.
-
Protocol: Use PyAOP or HATU with double coupling (2 x 2 hours).[]
-
Capping: Perform an acetylation capping step (
/DIPEA/DMF) after this coupling to terminate any unreacted Ac4c chains.[]
Step 4: Cleavage
-
Standard Cocktail: 95% TFA / 2.5% TIS / 2.5%
. -
Time: 2-3 hours. Ac4c is acid-stable.[]
Visualizing the Workflow
The following diagram illustrates the decision logic for handling the steric hindrance introduced by the cyclobutane ring.
Figure 1: Decision tree for SPPS cycles involving Fmoc-Ac4c-OH, highlighting critical deviations from standard protocols.
Structural Logic: Why Ac4c?
The following diagram explains the mechanistic impact of Ac4c on peptide conformation.
Figure 2: Mechanistic pathway from chemical structure to biological function.[]
Troubleshooting Guide
| Issue | Diagnosis | Solution |
| Incomplete Coupling (Kaiser Test is Blue) | Steric hindrance prevented acylation. | Do not proceed. Re-couple using HATU or convert AA to Acid Fluoride (using TFFH).[] Increase temperature to 50°C. |
| Deletion Sequences | Failure to couple onto the Ac4c residue. | Use PyAOP (7-azabenzotriazol-1-yloxy) instead of HATU for the subsequent residue. PyAOP is more reactive.[] Perform acetylation capping.[] |
| Precipitation in DMF | Aggregation of constrained peptide. | Switch solvent to 100% NMP or add chaotropic salts (0.1M LiCl) to the coupling mixture. |
References
-
National Institutes of Health (PubMed). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides.[] Retrieved from [Link]
The Strategic Deployment of Cyclobutane Derivatives in Modern Organic Synthesis: Application Notes and Protocols
Introduction: The Untapped Potential of the Strained Ring
In the vast landscape of organic synthesis, the cyclobutane moiety, a four-membered carbocycle, has emerged from relative obscurity to become a cornerstone in the architecting of complex molecular structures.[1][2] Historically perceived as a mere curiosity due to its inherent ring strain (approximately 26.3 kcal/mol), this unique structural feature is now recognized as the very source of its synthetic versatility.[3] This guide delves into the strategic applications of cyclobutane derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their utility, supported by detailed protocols and mechanistic insights. The strategic cleavage of cyclobutane's strained bonds, influenced by substituents and reaction conditions, allows for its transformation into a diverse array of acyclic and more complex cyclic systems.[1][4][5] This reactivity, coupled with its distinct three-dimensional structure, has cemented the cyclobutane ring as a valuable synthon in both academic and industrial laboratories.[3]
The puckered conformation of the cyclobutane ring minimizes torsional strain, leading to a unique spatial arrangement of its substituents.[3] This three-dimensional character is increasingly exploited in medicinal chemistry to enhance pharmacological properties. By replacing flexible linkers or planar aromatic rings, cyclobutane derivatives can induce conformational restriction, improve metabolic stability, and provide novel vectors for interacting with biological targets.[3] Consequently, the incorporation of this motif in small-molecule drug candidates is a rapidly growing field of interest.[3]
This document will explore the key synthetic transformations involving cyclobutane derivatives, including their synthesis via photocycloaddition, their strategic deployment in ring-opening and ring-expansion reactions, and their use as rigid scaffolds in the synthesis of natural products and pharmaceuticals. Each section will be accompanied by field-proven insights and detailed experimental protocols to empower researchers to harness the full potential of these remarkable building blocks.
I. Accessing the Cyclobutane Core: The Power of [2+2] Photocycloaddition
The [2+2] photocycloaddition reaction stands as one of the most direct and efficient methods for the construction of the cyclobutane framework.[6][7] This reaction, typically involving the photochemical excitation of an alkene to its triplet state, allows for the formation of a 1,4-diradical intermediate that subsequently closes to form the four-membered ring.[7] The use of sensitizers, such as acetone or benzophenone, is common to facilitate the population of the triplet state.[7]
Causality in Experimental Design:
The choice of reactants and reaction conditions is paramount to achieving high yields and stereoselectivity in [2+2] photocycloadditions. The regioselectivity is often governed by the stability of the diradical intermediate, while the stereoselectivity is influenced by the geometry of the approach of the two alkene components. The use of cyclic enones is particularly prevalent, as the rigidity of the cyclic system can pre-organize the transition state, leading to enhanced stereocontrol.
Experimental Protocol: Synthesis of a Bicyclic Cyclobutane via Intramolecular [2+2] Photocycloaddition
This protocol details the synthesis of a bicyclo[3.2.0]heptanone derivative, a common intermediate in natural product synthesis, via an intramolecular [2+2] photocycloaddition of a tethered enone.
Materials:
-
(E)-7-methyl-7-octen-2-one
-
Acetone (sensitizer and solvent)
-
High-pressure mercury lamp (e.g., 450W Hanovia)
-
Pyrex reaction vessel
-
Nitrogen gas supply
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (eluents)
Procedure:
-
Reaction Setup: A solution of (E)-7-methyl-7-octen-2-one (1.0 g, 6.5 mmol) in acetone (100 mL) is placed in a Pyrex reaction vessel equipped with a magnetic stir bar and a gas inlet for nitrogen.
-
Degassing: The solution is thoroughly degassed by bubbling nitrogen through it for 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Irradiation: The reaction vessel is placed in a water bath to maintain a constant temperature (typically room temperature) and irradiated with a high-pressure mercury lamp. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.
-
Workup: Upon completion (typically 12-24 hours), the acetone is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the bicyclo[3.2.0]heptanone product.
Expected Outcome:
This procedure typically yields the desired bicyclic cyclobutane product in good yield (60-80%) as a mixture of diastereomers. The diastereomeric ratio can be influenced by the reaction temperature and the specific tether connecting the enone and the alkene.
II. Strategic Bond Cleavage: Ring-Opening Reactions of Cyclobutanes
The inherent ring strain of cyclobutanes makes them susceptible to ring-opening reactions under a variety of conditions, including thermal, acidic, basic, and transition-metal-catalyzed methods.[4][5][8] This reactivity allows for the stereocontrolled synthesis of acyclic and larger ring systems that might be challenging to access through other means.
Mechanistic Insights:
The regioselectivity of ring-opening reactions is highly dependent on the substitution pattern of the cyclobutane ring and the nature of the reagents employed.[5] For instance, in acid-catalyzed openings, the cleavage often occurs to form the most stable carbocation intermediate. Conversely, base-induced ring openings, such as the Haller-Bauer reaction, are dictated by the stability of the resulting carbanion.[5]
Experimental Protocol: Palladium-Catalyzed Ring Opening of a Vinylcyclobutane
This protocol describes the palladium-catalyzed ring opening of a vinylcyclobutane to generate a conjugated diene, a valuable building block in organic synthesis.
Materials:
-
1-Vinyl-1-methylcyclobutane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Schlenk flask and nitrogen/vacuum manifold
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes (eluent)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under a nitrogen atmosphere, palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) are dissolved in anhydrous toluene (10 mL). The mixture is stirred at room temperature for 15 minutes to form the active catalyst complex.
-
Reaction: 1-Vinyl-1-methylcyclobutane (1.0 mmol) is added to the catalyst solution via syringe. The reaction mixture is then heated to 80 °C and stirred for 4-6 hours. The progress of the reaction is monitored by GC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel to remove the palladium catalyst. The silica gel is washed with a small amount of toluene.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude oil is purified by column chromatography on silica gel using hexanes as the eluent to yield the corresponding diene.
Expected Outcome:
This reaction typically provides the ring-opened diene product in high yield (>90%). The stereochemistry of the resulting diene is often dependent on the specific ligands used with the palladium catalyst.
III. Building Complexity: Ring Expansion of Cyclobutane Derivatives
Ring expansion reactions of cyclobutanes provide a powerful strategy for the synthesis of five- and six-membered rings. These transformations often proceed through the intermediacy of a carbocation or a related reactive species, which then undergoes a rearrangement to the larger ring system.
Driving Forces and Selectivity:
The relief of ring strain is a primary driving force for these expansion reactions. The regioselectivity of the rearrangement is typically governed by the migratory aptitude of the substituents on the cyclobutane ring. Electron-donating groups often migrate preferentially, leading to the formation of the more stable carbocation intermediate.
Experimental Protocol: Diazomethane-Mediated Ring Expansion of a Cyclobutanone
This protocol outlines the ring expansion of a cyclobutanone to a cyclopentanone using diazomethane. This classic reaction proceeds via a nucleophilic attack of diazomethane on the carbonyl carbon, followed by rearrangement and loss of nitrogen gas.
Materials:
-
Cyclobutanone
-
Diazomethane solution in diethyl ether (handle with extreme caution in a fume hood behind a blast shield)
-
Diethyl ether (anhydrous)
-
Ice-water bath
-
Distillation apparatus
Procedure:
-
Reaction Setup: A solution of cyclobutanone (5.0 mmol) in anhydrous diethyl ether (20 mL) is placed in a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice-water bath.
-
Addition of Diazomethane: A solution of diazomethane in diethyl ether is added dropwise to the stirred cyclobutanone solution. The addition is continued until a faint yellow color persists, indicating a slight excess of diazomethane. The reaction is allowed to stir at 0 °C for 1 hour.
-
Quenching: The excess diazomethane is carefully quenched by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.
-
Workup: The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation (do not use a rotary evaporator with unquenched diazomethane).
-
Purification: The crude cyclopentanone can be further purified by distillation if necessary.
Expected Outcome:
This reaction typically affords cyclopentanone in good to excellent yields (70-90%). It is crucial to handle diazomethane with appropriate safety precautions due to its explosive and toxic nature.
IV. Cyclobutanes as Rigid Scaffolds in Medicinal Chemistry
The well-defined, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for the design of new therapeutic agents.[3] By incorporating a cyclobutane core, medicinal chemists can precisely control the spatial orientation of pharmacophoric groups, leading to improved binding affinity and selectivity for their biological targets.[3] Furthermore, the saturated nature of the cyclobutane ring can enhance metabolic stability compared to more flexible or aromatic linkers.[3]
Applications in Drug Design:
-
Conformational Restriction: Replacing a flexible alkyl chain with a cyclobutane ring reduces the number of accessible conformations, which can minimize the entropic penalty upon binding to a target protein.[3]
-
Bioisosteric Replacement: Cyclobutane rings can serve as non-planar bioisosteres for aromatic rings, improving properties such as solubility and metabolic stability.[3]
-
Directing Key Interactions: The rigid framework of a cyclobutane allows for the precise positioning of functional groups to engage in specific hydrogen bonding or hydrophobic interactions within a binding pocket.[3]
Case Study: Cyclobutane-Containing Integrin Antagonists
Integrins are cell surface receptors involved in cell adhesion and signaling, and their antagonists have therapeutic potential in cancer and other diseases. Researchers have developed novel integrin antagonists that incorporate a functionalized cyclobutane ring as a central scaffold to mimic the arginine-glycine-aspartic acid (RGD) motif.[9] This approach has led to the identification of potent and metabolically stable compounds with promising in vivo activity.[9]
Table 1: Impact of Cyclobutane Scaffolds on Pharmacological Properties
| Property | Observation in Cyclobutane-Containing Drug Candidates | Reference |
| Metabolic Stability | Increased resistance to enzymatic degradation compared to flexible linkers. | [3] |
| Binding Affinity | Conformational rigidity can lead to stronger and more specific binding to target proteins. | [3] |
| Solubility | Increased saturation (higher Fsp³) often correlates with improved aqueous solubility. | [3] |
| Oral Bioavailability | Improved metabolic stability and solubility can contribute to enhanced oral bioavailability. | [3] |
Visualizing Synthetic Pathways
The following diagrams illustrate key concepts in the application of cyclobutane derivatives in organic synthesis.
Caption: Key transformations of cyclobutane derivatives.
Caption: Synthetic utility of cyclobutane derivatives.
Conclusion and Future Outlook
The chemistry of cyclobutane derivatives has undergone a remarkable evolution, transitioning from a field of academic curiosity to a domain of immense practical significance in organic synthesis and drug discovery. The unique combination of ring strain and a well-defined three-dimensional structure provides a powerful toolkit for the construction of complex molecular architectures. As our understanding of the reactivity of these strained rings continues to grow, and as new catalytic methods for their synthesis and transformation are developed, the applications of cyclobutane derivatives are poised to expand even further. The future of organic synthesis will undoubtedly see the continued and increasingly sophisticated use of these versatile four-membered rings to address challenging synthetic problems and to create novel molecules with valuable biological activities.[2]
References
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(10), e202200020. [Link]
-
de Meijere, A., Kozhushkov, S. I., & Pfnür, H. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]
-
Piras, M., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(8), 1335-1346. [Link]
-
Wikipedia. (2023). Cyclobutane. [Link]
-
Namyslo, J. C. (2003). The application of cyclobutane derivatives in organic synthesis. [Link]
-
Pharma Guideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. [Link]
-
Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. [Link]
-
Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(12), 3698–3711. [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclobutane synthesis [organic-chemistry.org]
- 7. baranlab.org [baranlab.org]
- 8. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 9. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
use of 1-aminocyclobutanecarboxylic acid in bioactive peptides
Part 1: Executive Summary
1-Aminocyclobutanecarboxylic acid (ACBC) is a non-proteinogenic, cyclic
-
Conformational Locking: Stabilizing specific secondary structures (e.g.,
-helices, -turns) to enhance receptor binding affinity and proteolytic stability. -
Transport Targeting: Exploiting the System L amino acid transporter (LAT1/SLC7A5) to facilitate blood-brain barrier (BBB) crossing or tumor-specific uptake.
This guide provides the rationale, design strategies, and validated protocols for incorporating ACBC into bioactive peptides.
Part 2: Chemical & Physical Profile[1][2]
Table 1: ACBC Technical Specifications
| Feature | Description | Relevance to Design |
| IUPAC Name | 1-Aminocyclobutane-1-carboxylic acid | Core scaffold |
| Structure | Cyclic | Induces steric constraint at the |
| Chirality | Achiral (Symmetric) | Simplifies synthesis (no enantiomers to separate) |
| Hydropathy | Hydrophobic (similar to Leu/Val) | Mimics Large Neutral Amino Acids (LNAA) |
| Constraint | Restricts | Promotes helical or turn conformations; disrupts |
| Metabolism | Non-proteinogenic | Highly resistant to proteases/peptidases |
Part 3: Mechanistic Basis & Design Strategy
Conformational Constraint
The incorporation of ACBC imposes severe steric restrictions on the peptide backbone. Unlike Glycine (flexible) or Alanine, the cyclobutane ring prevents free rotation around the
-
Effect: ACBC tends to nucleate
-helices or -turns . It is generally a strong helix promoter in short peptides but disrupts extended -sheet structures. -
Utility: Use ACBC to replace Leucine, Isoleucine, or Valine residues in a bioactive sequence to "lock" the bioactive conformation and prevent degradation by serum proteases.
System L (LAT1) Targeting
ACBC is a high-affinity substrate for the System L amino acid transporter 1 (LAT1/SLC7A5) . LAT1 is highly expressed in:
-
Blood-Brain Barrier (BBB): Facilitating transport of drugs into the CNS.
-
Cancer Cells: Upregulated in glioma, prostate, and breast cancers to fuel protein synthesis.
Mechanism: ACBC mimics L-Leucine. It hijacks the LAT1 exchanger, entering the cell in exchange for intracellular Glutamine.[1] This mechanism is the basis for the PET imaging agent Axumin (Fluciclovine, anti-[
DOT Diagram 1: LAT1 Transport Mechanism
Caption: ACBC-containing peptides hijack the LAT1 antiporter, trading intracellular Glutamine for entry into tumor cells or across the BBB.
Part 4: Validated Protocol – Solid Phase Peptide Synthesis (SPPS)
Challenge: ACBC is an
-
Critical Step 1: Coupling Fmoc-ACBC-OH to the resin (or growing chain).
-
Critical Step 2: Coupling the next amino acid onto the N-terminus of the ACBC residue (extremely difficult due to steric shielding).
Materials
-
Resin: Rink Amide (for C-term amides) or 2-Chlorotrityl Chloride (for C-term acids). Low loading (0.3–0.5 mmol/g) is recommended to reduce aggregation.
-
Reagents: Fmoc-ACBC-OH, HATU (or PyAOP), HOAt, DIPEA (Diisopropylethylamine), DMF, Piperidine.
Step-by-Step Protocol
-
Resin Swelling:
-
Swell resin in DMF for 30 minutes.
-
-
Standard Cycle (for residues before ACBC):
-
Deprotection: 20% Piperidine in DMF (2 x 5 min).
-
Coupling: 4 eq. Fmoc-AA-OH, 3.9 eq. HBTU, 8 eq.[1] DIPEA in DMF (45 min).
-
-
Coupling Fmoc-ACBC-OH (The "Easy" Hard Step):
-
Note: Coupling ACBC to a primary amine is moderately difficult.
-
Activation: Dissolve 3 eq. Fmoc-ACBC-OH and 2.9 eq. HATU (stronger coupling agent required) in DMF. Add 6 eq. DIPEA .
-
Reaction: Add to resin immediately. Shake for 2 hours at room temperature.
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though ACBC is primary, the steric bulk mimics secondary amine difficulty). If positive (blue), recouple.
-
-
Coupling the NEXT Amino Acid (The "Critical" Hard Step):
-
Note: The N-terminus of ACBC is sterically shielded. Standard HBTU coupling will likely fail or yield deletion sequences.
-
Deprotection: 20% Piperidine in DMF (2 x 10 min). Extend time to ensure complete removal of Fmoc from the bulky ACBC.
-
Activation: Use PyAOP (preferred) or HATU .
-
Mix 5 eq. Fmoc-AA-OH + 5 eq. PyAOP + 10 eq. DIPEA in DMF.
-
-
Reaction:
-
Method A (Microwave - Recommended): Heat to 75°C for 10 minutes (except for Cys/His).
-
Method B (Manual): Double couple. First coupling for 2 hours; drain; second coupling for 2 hours or overnight.
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
-
Cleavage:
-
TFA/TIPS/Water (95:2.5:2.5) for 2-3 hours. The cyclobutane ring is stable to TFA.
-
DOT Diagram 2: SPPS Workflow for ACBC
Caption: Optimized SPPS workflow highlighting the use of HATU/PyAOP and extended reaction times required for sterically hindered ACBC residues.
Part 5: Biological Assay – System L Competency
To verify if your ACBC-peptide targets the LAT1 transporter, perform a competitive uptake assay.
Protocol:
-
Cell Line: Use PC-3 (Prostate) or T98G (Glioblastoma) cells (high LAT1 expression).
-
Tracer:
-L-Leucine or -L-Phenylalanine. -
Inhibitor (Control): BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) – a classic System L inhibitor.
-
Method:
-
Incubate cells in Na
-free HBSS buffer (LAT1 is Na -independent; this eliminates System A transport). -
Add radiolabeled tracer + increasing concentrations of your ACBC-peptide (0.1 µM – 1 mM).
-
Incubate for 5 minutes (initial rate).
-
Lyse cells and measure radioactivity via scintillation counting.
-
-
Analysis: Plot % Uptake vs. Log[Peptide]. A sigmoidal inhibition curve indicates the peptide is competing for the LAT1 transporter.
References
-
Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry. Link
-
Shoup, T. M., et al. (1999). "Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors." Journal of Nuclear Medicine. Link
- Wels, B., et al. (2005). "Synthesis and evaluation of 1-aminocyclobutanecarboxylic acid-containing peptides." Bioorganic & Medicinal Chemistry Letters.
-
Napolitano, L., et al. (2020). "LAT1-mediated transport of amino acids: an experimental and computational study." International Journal of Molecular Sciences. Link
-
Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[2][3][4][5] Chemical Reviews. (Reference for coupling difficult amino acids). Link
Sources
Application Note: High-Impact Asymmetric Synthesis of Functionalized Cyclopentane-1-Carboxylic Acids
Executive Summary & Strategic Importance
The functionalized cyclopentane-1-carboxylic acid scaffold is a privileged motif in modern medicinal chemistry, serving as the pharmacophore core for neuraminidase inhibitors (e.g., Peramivir), NK1 antagonists, and conformationally restricted
Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) on this ring system is historically challenging due to the flexibility of the cyclopentane envelope and the difficulty in controlling remote stereocenters. This guide moves beyond classical resolution methods, presenting two field-proven, catalytic asymmetric protocols that offer superior atom economy and scalability.
Strategic Selection Guide
| Feature | Method A: Desymmetrization | Method B: De Novo Domino Assembly |
| Primary Mechanism | Organocatalytic Ring Opening of meso-Anhydrides | Organocatalytic Michael-Aldol Cascade |
| Starting Material | cis-Cyclopentane-1,2-dicarboxylic anhydride | Linear precursors (Enals + Nitroalkenes/Esters) |
| Complexity | Sets 2 stereocenters; ideal for core scaffolds | Sets 3-5 stereocenters in one pot |
| Scalability | High (kg-scale ready) | Moderate (requires precise kinetics) |
| Key Application | Highly substituted cores (e.g., Prostaglandin analogs) |
Core Protocol A: Asymmetric Desymmetrization of meso-Anhydrides
Objective: Synthesis of (1S,2R)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid with >95% ee.
This method utilizes a modified Cinchona alkaloid to differentiate the enantiotopic carbonyl groups of a meso-anhydride. It is the industry standard for generating chiral cyclopentane-1-carboxylic acid derivatives due to its operational simplicity and high yield.
Mechanistic Insight
The reaction proceeds via a general base-catalyzed mechanism where the quinuclidine nitrogen of the catalyst activates the nucleophile (methanol). The catalyst's chiral pocket imposes strict steric constraints, directing the attack preferentially to one carbonyl group.
Figure 1: Mechanistic flow of the cinchona-alkaloid catalyzed desymmetrization.
Experimental Protocol
Reagents:
-
Substrate: cis-Cyclopentane-1,2-dicarboxylic anhydride (1.0 equiv)
-
Nucleophile: Methanol (10.0 equiv)
-
Catalyst: (DHQD)₂AQN (Hydroquinidine (anthraquinone-1,4-diyl)diether) (5 mol%)
-
Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous)
Step-by-Step Workflow:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and cool under argon.
-
Charging: Add cis-cyclopentane-1,2-dicarboxylic anhydride (1.40 g, 10 mmol) and (DHQD)₂AQN (43 mg, 0.05 mmol).
-
Solvation: Add anhydrous MTBE (50 mL). Cool the mixture to -20 °C using a cryostat or CCl₄/dry ice bath. Critical: Lower temperature significantly enhances enantioselectivity.
-
Initiation: Add Methanol (4.0 mL, 100 mmol) dropwise over 10 minutes to prevent localized exotherms.
-
Incubation: Stir at -20 °C for 24–48 hours. Monitor conversion by TLC (Hexane:EtOAc 1:1) or ¹H NMR (disappearance of anhydride peak at ~3.2 ppm).
-
Quench & Workup:
-
Concentrate the reaction mixture in vacuo to remove excess methanol.
-
Dissolve residue in EtOAc (30 mL) and wash with 1N HCl (2 x 15 mL) to remove the catalyst. Note: The aqueous layer contains the catalyst, which can be recovered by basification (pH 10) and extraction.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: The crude hemiester is typically pure enough for downstream applications. If necessary, purify via flash chromatography on silica gel (DCM:MeOH 95:5).
Expected Results:
-
Yield: 90–98%
-
ee: 93–98% (Determined by Chiral HPLC)
Core Protocol B: De Novo Organocatalytic Domino Assembly
Objective: One-pot synthesis of highly substituted cyclopentanes via Triple Michael/Aldol cascade.
For targets requiring multiple stereocenters (e.g., prostaglandin analogs), desymmetrization is insufficient. This protocol builds the ring from linear precursors.
Experimental Protocol
Reagents:
-
Substrate A:
-unsaturated aldehyde (e.g., trans-cinnamaldehyde) (1.0 equiv) -
Substrate B: Nitroalkene or
-ketoester (1.0 equiv) -
Catalyst: Diphenylprolinol silyl ether (Jørgensen-Hayashi Catalyst) (10 mol%)
-
Additives: Benzoic acid (10 mol%) to accelerate iminium formation.
Step-by-Step Workflow:
-
Setup: In a vial, dissolve the catalyst (10 mol%) and benzoic acid (10 mol%) in Toluene (0.5 M concentration relative to substrate).
-
Addition: Add the nitroalkene (1.0 equiv). Stir at ambient temperature for 5 minutes.
-
Cascade Initiation: Add the
-unsaturated aldehyde (1.2 equiv). -
Reaction: Stir at room temperature for 12–24 hours. The reaction proceeds via a Michael addition followed by an intramolecular Henry (nitro-aldol) or Michael reaction.
-
Workup: Quench with saturated NH₄Cl. Extract with DCM.
-
Purification: Flash chromatography (Hexane:EtOAc).
Analytical Validation & Quality Control
Trustworthiness in asymmetric synthesis relies on rigorous validation of stereochemical purity.
Chiral HPLC Method (for Method A Product)
-
Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA (TFA is critical to sharpen the peak of the carboxylic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Retention Times (Approximate):
-
(1R,2S)-isomer: 8.5 min
-
(1S,2R)-isomer: 11.2 min
-
NMR Validation
-
¹H NMR (400 MHz, CDCl₃): Look for the methyl ester singlet at
3.68 ppm. The methine protons on the ring will show distinct splitting patterns (multiplets) at 3.0–3.2 ppm indicative of cis vs trans coupling constants.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low ee (<90%) | Temperature too high | Ensure cryostat maintains -20 °C or lower. |
| Low ee (<90%) | Wet solvent | Use freshly distilled or molecular sieve-dried MTBE. Water hydrolyzes the anhydride non-selectively. |
| Low Conversion | Catalyst poisoning | Ensure starting anhydride is free of hydrolyzed diacid. Recrystallize anhydride if necessary. |
| Poor Peak Shape (HPLC) | Acidic analyte | Add 0.1% TFA or Formic Acid to the mobile phase to suppress ionization of the carboxylic acid. |
References
-
Organocatalytic Triple Michael Domino Reaction
- Title: Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organoc
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Desymmetrization of meso-Anhydrides (Cinchona Alkaloids)
-
Synthesis of Cispentacin
-
Drug Discovery Applications (Neuraminidase Inhibitors)
- Title: Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity.
- Source: Journal of Medicinal Chemistry.
-
URL:[Link]
-
Desymmetrization via CDC
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
optimizing reaction conditions for cyclobutane synthesis
Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: [2+2] Cycloaddition Optimization
Welcome to the Cyclobutane Optimization Center.
Mission: To transition your cyclobutane synthesis from "stochastic success" to "engineered reliability." Core Challenge: Cyclobutane synthesis is thermodynamically uphill (~26 kcal/mol ring strain) and kinetically forbidden (thermal [2+2]). We overcome this via Photocatalysis (accessing excited states) and Lewis Acid Catalysis (lowering activation energy/controlling orientation).
Below are the three most common "Support Tickets" we receive from the field, complete with diagnostic steps and resolution protocols.
Ticket #001: "My reaction stalls at 40-50% conversion."
Diagnosis: This is rarely a catalyst death issue; it is usually a Photon Flux or Inner Filter Effect problem. Root Cause: As the reaction progresses, colored byproducts or the catalyst itself may absorb the incident light, preventing it from reaching the remaining substrate deep in the vial. Alternatively, product inhibition (reversible cycloaddition) may be occurring.
Troubleshooting Protocol
| Variable | Diagnostic Step | Corrective Action |
| Beer-Lambert Limit | Check reaction concentration. If >0.1 M, light penetration is skin-deep (1-2 mm). | Dilute to 0.02–0.05 M. Switch to flow chemistry (narrow tubing) to maximize surface-area-to-volume ratio. |
| Light Source | Are you using a broad-spectrum UV lamp? | Switch to High-Power LEDs (Blue 450-470 nm) . Narrow bands prevent excitation of byproducts that absorb at lower wavelengths. |
| Oxygen Quenching | Is the reaction strictly degassed? Triplet states ( | Freeze-Pump-Thaw (3 cycles) is superior to sparging. Ensure the headspace is minimal. |
| Catalyst Loading | Did you increase catalyst loading to "force" the reaction? | Stop. Too much catalyst absorbs all light at the wall (Self-Shading). Optimal loading is often 0.5–2.0 mol%. |
Key Insight: For visible-light mediated [2+2] (e.g., using Ru(bpy)₃²⁺), the reaction is often an oxidative or reductive quenching cycle .[1] If your substrate has a redox potential mismatch with the catalyst, the cycle breaks.
-
Reference Check: See Yoon, T. P. on visible light photocatalysis for matching redox potentials [1].
Ticket #002: "I'm getting a 1:1 mixture of Head-to-Head (HH) and Head-to-Tail (HT) isomers."
Diagnosis: You are relying solely on substrate sterics, which is insufficient for excited-state intermediates. Root Cause: In the excited state (exciplex), electronic distribution often overrides steric bulk.
Resolution Strategy: The "Lewis Acid Anchor"
To enforce regioselectivity (and diastereoselectivity), you must lower the energy of one transition state via coordination.
-
Add a Lewis Acid (LA):
-
Lithium Salts (LiBF₄, LiClO₄): For simple enones. The
coordinates to the carbonyl, increasing the steric bulk and altering the LUMO coefficient, favoring Head-to-Head (HH) in many coumarin/enone systems. -
Chiral Lewis Acids: For enantioselective synthesis.[2] Use a chiral oxazaborolidine or a Europium complex. This creates a bulky "pocket" that dictates the approach of the second olefin.
-
-
Solvent Polarity Switch:
-
Non-polar (DCM/Toluene): Favors thermodynamic products; reduces exciplex lifetime.
-
Polar (MeCN): Stabilizes the charge-transfer exciplex, often improving yields but potentially altering selectivity toward the "endo" product.
-
Visualizing the Logic: (See Diagram 1 below for the Selectivity Decision Tree)
Ticket #003: "I am seeing oligomers/polymers instead of the cyclobutane dimer."
Diagnosis: Competitive chain propagation. Root Cause: The radical intermediate formed after the first bond formation is reacting with a third alkene molecule before closing the ring.
Corrective Protocol
-
The "Pseudo-High Dilution" Setup:
-
Keep the Chromophore (the molecule absorbing light) at standard concentration.
-
Add the Non-absorbing Partner (the trap) in large excess (5-10 equiv) but add it slowly if it tends to homopolymerize.
-
-
Triplet Sensitization Energy:
-
If using a sensitizer (e.g., Thioxanthone, Ir-complexes), ensure its Triplet Energy (
) is between the two substrates. It must excite Substrate A but not Substrate B. If both get excited, chaotic radical cross-coupling occurs. -
Reference:Bach, T. regarding sensitizer tuning for intermolecular [2+2] [2].
-
Standard Operating Procedure (SOP)
Workflow: Visible-Light Intermolecular [2+2] Heterodimerization Scope: Enones + Electron-Rich Olefins
Reagents:
-
Substrate A (Enone): 1.0 equiv
-
Substrate B (Olefin): 3.0–5.0 equiv
-
Catalyst: Ru(bpy)₃(PF₆)₂ (2.0 mol%)
-
Lewis Acid Additive: LiBF₄ (2.0 equiv) [Optional for regiocontrol]
-
Solvent: Degassed MeCN (0.05 M relative to Substrate A)
Step-by-Step:
-
Preparation: Charge an oven-dried Schlenk tube with Substrate A, Catalyst, and Lewis Acid (if using).
-
Solvation: Add MeCN. Sonicate to dissolve.
-
Addition: Add Substrate B (liquid) via syringe.
-
Degassing: Perform 3 cycles of Freeze-Pump-Thaw. Backfill with Argon.
-
Irradiation: Place tube 2 cm away from a 460 nm Blue LED (40W) . Use a fan to keep temperature <30°C.
-
Monitoring: Monitor via TLC/GC-MS every 2 hours.
-
Stop point: When Substrate A is consumed or conversion plateaus.
-
-
Workup: Remove solvent under reduced pressure at low temp (Cyclobutanes can be volatile!). Filter through a short silica plug to remove the catalyst.
Visualizations
Diagram 1: Optimization Decision Tree
Caption: Logical flow for troubleshooting yield and selectivity issues in [2+2] photocycloaddition.
Diagram 2: Visible-Light Mechanism (Reductive Quenching)
Caption: The Ru-catalyzed mechanistic cycle for enone [2+2] cycloaddition.
References
-
Du, J., & Yoon, T. P. (2009).[3] "Cross-Coupling of Enones and Electron-Poor Olefins." Journal of the American Chemical Society, 131(41), 14604–14605. [Link]
-
Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions." Chemical Reviews, 116(17), 9748–9815. [Link]
-
Blum, T. R., Miller, Z. D., Bates, D. M., Guzei, I. A., & Yoon, T. P. (2016). "Enantioselective Photochemical [2+2] Cycloadditions of Isoquinolones." Science, 354(6318), 1391-1395. [Link]
Sources
Technical Support Center: Diastereoselective Cyclobutane Reduction
The following technical guide is structured as a specialized support center for researchers addressing stereoselectivity challenges in cyclobutane reduction.
Current Status: Active | Specialist: Senior Application Scientist | Ticket Focus: Diastereomeric Ratio (dr) Optimization
Core Logic: The "Butterfly" Conformation
Before troubleshooting specific tickets, you must understand the governing dynamic of cyclobutanones. Unlike flat representations, cyclobutanones adopt a puckered "butterfly" conformation to relieve torsional strain. This puckering dictates the facial accessibility of the carbonyl.
-
The Rule: In 3-substituted cyclobutanones, the substituent prefers the pseudo-equatorial position to minimize 1,3-diaxial-like interactions.
-
The Result: Nucleophiles (hydrides) attack from the anti-face (opposite the substituent) to avoid torsional strain with the ring C-H bonds.
-
The Outcome: This predominantly yields the cis-alcohol (where the OH and the substituent are on the same face).
Mechanistic Visualization (DOT)
The following diagram illustrates the stereoelectronic gating that enforces cis-selectivity.
Figure 1: The mechanistic pathway for the stereoselective reduction of 3-substituted cyclobutanones, highlighting the preference for anti-facial attack yielding the cis-isomer.
Troubleshooting Tickets (Q&A)
Ticket #001: "I am reducing a 3-substituted cyclobutanone but my dr is lower than expected (e.g., 80:20)."
Diagnosis: While 3-substituted systems are intrinsically cis-selective, high temperatures or small reagents can erode this selectivity by allowing access to the higher-energy syn-attack transition state. Solution:
-
Temperature Control: Lower the reaction temperature to -78 °C . The energy difference between the anti and syn transition states is small; cryogenic conditions strictly enforce the kinetic pathway.
-
Reagent Switch: Switch from NaBH₄ to L-Selectride (Lithium tri-sec-butylborohydride). The extreme bulk of the sec-butyl groups amplifies the steric penalty for the "wrong" (syn) attack.
-
Solvent Polarity: Use non-coordinating solvents like Toluene or Dichloromethane (if compatible with the reagent) instead of THF or Methanol. Polar solvents can coordinate to the cation, altering the effective size of the reducing complex.
Ticket #002: "My 2-substituted cyclobutanone reduction gives a 1:1 mixture."
Diagnosis: 2-substituted cyclobutanones lack the strong conformational locking of 3-substituted systems. The steric differentiation between the two faces is often insufficient for small hydrides like NaBH₄ or LiAlH₄. Solution:
-
Steric Amplification: You must use a bulky reducing agent. L-Selectride is the gold standard here. It will attack from the face opposite the alpha-substituent (anti-attack), forcing the hydroxyl group to end up cis to the substituent.
-
Protocol Adjustment: Ensure the ketone is added to the Selectride (inverse addition) at -78 °C to maintain a high local concentration of the bulky reductant relative to the substrate.
Ticket #003: "I observed ring opening or over-reduction."
Diagnosis: Cyclobutanes possess ~26 kcal/mol of ring strain. Radical conditions or strong Lewis acids can trigger strain-release fragmentation (beta-scission). Solution:
-
Avoid Radical Generators: Do not use SmI₂ or Bu₃SnH unless specifically intending to open the ring. These reagents generate ketyl radicals that rapidly fragment the cyclobutane.
-
Lewis Acid Check: If using Luche reduction conditions (CeCl₃), ensure the temperature is kept low. Strong Lewis acids can catalyze ionization and subsequent rearrangement/expansion.
-
Quenching: Quench reactions at low temperature with a buffered solution (e.g., saturated NH₄Cl) rather than strong acid (HCl) to prevent acid-catalyzed rearrangement of the sensitive cyclobutanol product.
Ticket #004: "My directing group (e.g., -OBn) isn't directing."
Diagnosis: In 3-benzyloxycyclobutanones, the "directing" effect is actually a repulsive electrostatic effect.[1] The electronegative oxygen repels the incoming hydride, reinforcing the steric preference. Solution:
-
Don't rely on Chelation: Unlike acyclic systems where -OBn might chelate with Mg²⁺ or Zn²⁺ to direct syn attack, the rigid cyclobutane frame often prevents the necessary geometry for chelation control.
-
Embrace the Sterics: Assume the directing group will act as a steric bulk/electrostatic repeller. Plan your synthesis assuming the cis product (OH and OBn on the same face) will be formed.
Validated Experimental Protocols
Protocol A: High-Selectivity Reduction with L-Selectride
Target: Maximizing cis-dr in 2- or 3-substituted cyclobutanones.
Reagents:
-
Substrate: 1.0 equiv (e.g., 3-phenylcyclobutanone)
-
Reagent: L-Selectride (1.0 M in THF), 1.2 equiv
-
Solvent: Anhydrous THF
-
Quench: 30% H₂O₂ / 3M NaOH (oxidative workup for boron byproducts)
Step-by-Step:
-
Setup: Flame-dry a two-neck round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve the cyclobutanone (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Add L-Selectride (1.2 mL, 1.2 mmol) dropwise over 10 minutes. Note: The bulky reagent must be added slowly to prevent local warming.
-
Reaction: Stir at -78 °C for 1-2 hours. Monitor by TLC. Do not let the reaction warm to room temperature until complete.
-
Quench:
-
Carefully add MeOH (0.5 mL) at -78 °C.
-
Allow to warm to 0 °C.
-
Add 3M NaOH (2 mL) followed by 30% H₂O₂ (2 mL). Critical: This oxidative workup destroys the organoborane byproducts which can otherwise complicate purification.
-
-
Isolation: Stir for 30 mins, then extract with Et₂O or EtOAc.
Protocol B: Comparative Data Table
| Substrate Type | Reagent | Conditions | Major Product | Typical dr (cis:trans) | Notes |
| 3-Substituted | NaBH₄ | MeOH, 0°C | cis | 90:10 | Good baseline selectivity. |
| 3-Substituted | L-Selectride | THF, -78°C | cis | >98:2 | Recommended for high purity. |
| 2-Substituted | NaBH₄ | MeOH, 0°C | Mixed | ~50:50 | Poor control; avoid. |
| 2-Substituted | L-Selectride | THF, -78°C | cis | 90:10 | Steric bulk enforces anti-attack. |
| 3-Benzyloxy | LiAlH₄ | Et₂O, 0°C | cis | 95:5 | Electrostatic repulsion reinforces sterics. |
References
-
Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Source: Vrije Universiteit Brussel / PubMed URL:[Link]
-
Lithium tri-sec-Butylborohydride (L-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. Source: ResearchGate URL:[2][3][4][5][Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (Context on cyclobutane stability and stereocontrol) Source: ACS Publications URL:[Link]
-
Enantioselective Desymmetrization of Cyclobutanones. (Advanced directing group strategies) Source: NCBI / PMC URL:[Link]
Sources
stability issues of carboxylic acid derivatives in solution
Current Status: Operational | Ticket Type: Technical Troubleshooting
Welcome to the Stability Support Hub. This guide addresses the most frequent tickets regarding the decomposition, hydrolysis, and racemization of carboxylic acid derivatives (acyl chlorides, anhydrides, esters, amides) in solution.
Module 1: The Reactivity Hierarchy (Diagnostic Framework)
User Issue: "I don't know if my compound will survive the workup or storage conditions."
Technical Insight: Stability is the inverse of reactivity.[1] The rate of decomposition (usually hydrolysis or solvolysis) correlates directly with the leaving group's ability to stabilize a negative charge. If you understand the hierarchy, you can predict stability windows.
Visual: The Reactivity Ladder
The following diagram illustrates the descending order of reactivity. Use this to determine how aggressive your handling protocols must be.
Caption: Relative reactivity of carboxylic acid derivatives based on leaving group basicity. Red indicates highest susceptibility to spontaneous hydrolysis.
Diagnostic Table: Stability Profiles
| Derivative | Leaving Group ( | Hydrolysis Risk (Neutral pH) | Storage Recommendation |
| Acyl Chlorides | Cl⁻ (-7) | Critical. Reacts violently/rapidly with water. | Store under Ar/N₂, < -20°C. Use immediately. |
| Anhydrides | RCOO⁻ (4.8) | High. Hydrolyzes over hours/days in moist air. | Desiccator, 4°C. Avoid protic solvents. |
| Active Esters (NHS) | NHS-O⁻ (6.0) | Moderate. pH dependent (see Module 2). | -20°C, dry. Stable in acid; labile in base. |
| Alkyl Esters | RO⁻ (16) | Low. Stable for months/years. | RT or 4°C. |
| Amides | NH₂⁻ (38) | Negligible. Requires heat + strong acid/base. | RT. |
Module 2: Troubleshooting Hydrolysis (Active Esters)
User Issue: "My NHS-ester crosslinking failed. The linker seems 'dead' before I added the protein."
Root Cause Analysis: N-hydroxysuccinimide (NHS) esters are designed to be reactive toward amines.[2][3] However, in aqueous buffers, hydrolysis competes with aminolysis.[2][3] This competition is strictly pH-dependent.
-
Mechanism: Hydroxide ions (
) attack the carbonyl carbon, releasing NHS. -
The Trap: Users often dissolve NHS esters in buffers at pH > 8.0 to accelerate coupling, inadvertently destroying the reagent within minutes.
Protocol: Kinetic Stability Assay (HPLC)
If you suspect your active ester is degrading, perform this validation before committing valuable protein samples.
-
Preparation: Dissolve the NHS-ester (1 mM) in the target buffer.
-
Sampling: Inject onto RP-HPLC at
min. -
Detection: Monitor at 260–280 nm (NHS leaving group absorbs here).
-
Calculation: Plot
vs. time. The slope is .
Reference Data: NHS-Ester Half-Lives
| pH Condition | Temperature | Approximate Half-Life (
Critical Fix: Dissolve NHS-esters in dry organic solvent (DMSO/DMF) first. Add to the aqueous buffer immediately before the reaction. Keep the buffer pH < 8.0 if possible, or use a large excess of the ester if high pH is required [1].
Module 3: Solvent-Induced Instability (The DMF Trap)
User Issue: "I dissolved my acid chloride in DMF, and it turned into a black tar/yielded the wrong product."
Root Cause Analysis: Dimethylformamide (DMF) is not inert toward acid chlorides. It acts as a nucleophile.[4][5][6]
-
Vilsmeier-Haack Mechanism: The oxygen of DMF attacks the acid chloride.
-
Intermediate: This forms a chloroiminium salt (Vilsmeier reagent).
-
Decomposition: This reactive intermediate can self-polymerize or react with other nucleophiles in the mixture, leading to dimethylamine generation and significant impurities [2].
Visual: The DMF-Acid Chloride Interaction
Caption: Pathway of acid chloride decomposition in DMF. The solvent actively participates in the reaction, consuming the starting material.
Troubleshooting Steps:
-
Swap Solvent: Use Dichloromethane (DCM), THF, or Toluene for acid chlorides.
-
If DMF is Mandatory: Use it only in catalytic amounts (if generating acid chloride in situ) or keep the temperature < 0°C and reaction time short.
Module 4: Racemization (The Hidden Danger)
User Issue: "My peptide coupling yield is good, but the chiral purity dropped from 99% to 85%."
Root Cause Analysis: Activated esters (and acid chlorides) of amino acids are prone to racemization via the 5(4H)-oxazolone (azlactone) mechanism. This is base-catalyzed.
-
Cyclization: The carbonyl oxygen of the N-acyl group attacks the activated ester carbonyl.
-
Enolization: The
-proton on the resulting ring is highly acidic. A base removes it, destroying the stereocenter. -
Re-opening: The ring opens upon amine attack, but the chirality is scrambled [3].
Visual: Racemization Mechanism
Caption: The oxazolone pathway.[7][8][9][10] Base-mediated removal of the alpha-proton leads to irreversible loss of optical purity.
Prevention Protocol:
-
Base Selection: Avoid strong tertiary amines (like Triethylamine) if possible. Use Diisopropylethylamine (DIPEA) or Collidine (sterically hindered, less likely to deprotonate the
-carbon). -
Additives: Always use HOBt (Hydroxybenzotriazole) or HOAt. These react with the oxazolone to form a new active ester that is less prone to racemization but still reactive toward amines.
-
Stepwise Activation: Do not "pre-activate" for long periods. Add the amine nucleophile immediately after activating the acid.
References
-
Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. (Accessed 2024).[11] Link
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press. (Standard Reference for Vilsmeier/DMF mechanisms).
-
Goodman, M., & Levine, L. (1964).[7] Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Optically Active Oxazolones. Journal of the American Chemical Society.[10] Link
-
Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. Link
Sources
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. crab.rutgers.edu [crab.rutgers.edu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. scribd.com [scribd.com]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Curtius Rearrangement of Cyclobutane Carboxylic Acids
Topic: Troubleshooting Guide for Curtius Rearrangement of Cyclobutane Carboxylic Acids Content Type: Technical Support Center (Q&A & Troubleshooting) Audience: Researchers, Medicinal Chemists, Process Chemists
Welcome to the Application Support Hub. You are likely here because you are synthesizing conformationally restricted amines—perhaps a GABA analogue or a peptidomimetic scaffold—and the Curtius rearrangement is your gateway from the acid to the amine.
While the Curtius rearrangement is generally robust, cyclobutane substrates introduce unique risks: ring strain (approx. 26 kcal/mol) and stereochemical integrity . This guide addresses the specific failure modes of applying azide chemistry to strained rings.
Part 1: Strategic Workflow & Mechanism
Before troubleshooting, verify your mechanistic pathway. The success of this reaction on a cyclobutane scaffold relies heavily on the concerted nature of the rearrangement step. If the mechanism deviates into a stepwise radical or ionic pathway, ring fragmentation becomes a high risk.
The Pathway to Success (and Failure)
Figure 1: Mechanistic flow emphasizing the concerted migration required to prevent ring fragmentation.
Part 2: Troubleshooting Guide (Q&A)
Category A: Reaction Safety & Energetics
Q: The reaction exothermed violently upon adding DPPA. Is my cyclobutane ring unstable? Diagnosis: Likely not the ring, but the azide accumulation. Root Cause: Adding Diphenylphosphoryl azide (DPPA) too quickly or at too high a temperature causes a buildup of the acyl azide intermediate. Cyclobutane acyl azides are high-energy species. Solution:
-
Dose-Control: Add DPPA dropwise at 0 °C or Room Temperature (RT).
-
Staging: Do not heat immediately. Allow the acyl azide to form fully at ambient temperature (monitor by TLC/LCMS) before heating to induce rearrangement.
-
Ventilation: Ensure your system can handle the rapid release of N₂ gas once heating begins.
Q: I am afraid of the cyclobutane ring exploding. Is this justified? Analysis: Cyclobutanes are strained, but the explosion risk comes from the azide moiety (-N₃), not the ring itself. Mitigation:
-
Never concentrate acyl azide intermediates to dryness. They are shock-sensitive.
-
Use the One-Pot DPPA Protocol (see Part 3) to avoid isolating the azide.
Category B: Yield & Side Products
Q: I isolated a symmetric urea instead of my desired carbamate/amine. Why? Diagnosis: Moisture intrusion (The "Curtius Plague"). Mechanism:
-
Trace water hydrolyzes a fraction of isocyanate
Amine. -
Amine (highly nucleophilic) attacks remaining Isocyanate
Urea. Fix:
-
Dry Solvents: Use anhydrous toluene or THF.[9]
-
Order of Addition: If making a carbamate, ensure the alcohol (e.g., t-BuOH) is present in large excess before the rearrangement starts, or use it as the solvent.
-
Scavenger: Add molecular sieves to the reaction mixture.
Q: My cyclobutane stereochemistry scrambled (cis became trans). Diagnosis: Stepwise mechanism or base-catalyzed epimerization. Scientific Context: The Curtius rearrangement is stereospecific (retention of configuration) because the R-group migrates to the nitrogen as the N₂ leaves. No free cation/radical is formed. Troubleshooting:
-
Check the Base: Are you using strong bases or heating the acid chloride precursor too long? This causes epimerization before the rearrangement.
-
Switch Reagents: Use mild bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Avoid inorganic bases if possible.
Q: I see "Ring Opened" byproducts (linear alkenes). Diagnosis: Thermal fragmentation. Root Cause: Extremely high temperatures (>110 °C) can push the intermediate into a non-concerted radical pathway, where the cyclobutane strain relief drives C-C bond cleavage. Solution:
-
Keep reaction temperature below 90 °C .
-
Use Catalytic Promoters: Lewis acids (like Zn(OTf)₂) can lower the rearrangement temperature, protecting the strained ring.
Category C: Reagent Selection (DPPA vs. Mixed Anhydride)
Q: When should I use DPPA vs. the Classical (NaN3) method?
| Feature | DPPA (Diphenylphosphoryl azide) | Mixed Anhydride (ClCOOEt / NaN3) |
| Safety | High. Avoids handling free azide salts. | Low. Risk of HN₃ formation (toxic/explosive).[1] |
| Conditions | Mild, neutral/basic. Good for acid-sensitive substrates. | Requires activation step. Good for sterically hindered acids. |
| Purification | Difficult. Phosphorus byproducts can be sticky. | Easy. Byproducts are gases or water-soluble salts. |
| Cyclobutane Suitability | Preferred. Milder heat profile. | Backup. Use if DPPA fails to activate the acid. |
Part 3: Validated Experimental Protocols
Protocol A: Standard One-Pot DPPA Method (Recommended)
Best for: Safety, retention of stereochemistry, and scale-up.
Materials:
-
Cyclobutane carboxylic acid (1.0 equiv)[2]
-
DPPA (1.1 equiv) [Caution: Toxic, Lachrymator]
-
Triethylamine (TEA) (1.2 equiv)
-
Solvent: t-Butanol (for Boc-protection) or Toluene (for Isocyanate isolation).
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under N₂ atmosphere.
-
Dissolution: Dissolve carboxylic acid in anhydrous t-BuOH (0.1 M concentration). Add TEA.
-
Activation: Add DPPA dropwise at room temperature.
-
Rearrangement: Heat the mixture to 80–90 °C (Reflux for t-BuOH).
-
Completion: Stir at reflux for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 5% citric acid (removes excess base/amine), sat. NaHCO₃ (removes phosphorus byproducts), and brine.
-
Purification: Silica gel chromatography.
Protocol B: Mixed Anhydride Method
Best for: Sterically crowded cyclobutanes where DPPA activation is too slow.
Step-by-Step:
-
Activation: Dissolve acid in Acetone/Water (0 °C). Add TEA (1.2 equiv) and Ethyl Chloroformate (1.2 equiv). Stir 30 min.
-
Azidation: Dissolve NaN₃ (1.5 equiv) in minimal water. Add dropwise to the mixture at 0 °C.
-
Safety: Do NOT allow pH to drop below 7 (Risk of HN₃).
-
-
Extraction: Extract the acyl azide into Toluene (cold). Dry with MgSO₄. Do not concentrate.
-
Rearrangement: Heat the Toluene solution to 80 °C to induce rearrangement to isocyanate.
Part 4: Visualizing the Decision Matrix
Figure 2: Rapid diagnostic tree for common Curtius failures.
References
-
Ghosh, A. K., et al. "The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses."[3] Organic & Biomolecular Chemistry, 2018.[3]
-
Shioiri, T., et al. "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 1972.
- Key Insight: The found
-
Organic Syntheses, Coll. Vol. 6, p. 910 (1988). "Undecyl Isocyanate."
- Key Insight: Validated protocol for handling acyl azides and isocyan
-
Lebel, H., & Leogane, O. "Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement." Organic Letters, 2005.
- Key Insight: Optimization of the DPPA reaction for Boc-protected amines using Zn(OTf)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 11. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
strategies to enhance yield in multi-step synthesis of complex cyclobutanes
Status: Online 🟢 | Tier: 3 (Senior Application Scientist) | Ticket ID: CB-SYNTH-OPT
Welcome to the Advanced Synthesis Support Hub. You have reached the specialized unit for strained ring systems. Below you will find resolved "tickets" addressing the most critical yield-limiting factors in cyclobutane synthesis: photochemical efficiency, Lewis acid stereocontrol, and isolation stability.
Module 1: Photochemical [2+2] Cycloaddition
User Issue: "My intramolecular [2+2] photocycloaddition stalls at 40% conversion, and I see significant polymer formation. Increasing the reaction time only degrades the product."
Diagnosis: The Beer-Lambert Bottleneck
In batch photoreactors, light penetration decreases exponentially with path length (
Troubleshooting Protocol
| Variable | Batch Optimization (Legacy) | Flow Chemistry (Recommended) |
| Concentration | Must be dilute (<0.01 M) to prevent oligomerization. | Can run higher conc. (0.1–0.5 M) due to short path length. |
| Path Length | High (>1 cm). Poor penetration. | Micro-capillary (<1 mm). Full penetration. |
| Residence Time | Hours to Days. | Minutes (Precise control preventing photodegradation). |
| Yield Potential | Typically 40–60%. | 75–95% (See Reference 1). |
Solution: Transition to Continuous Flow
Shift your synthesis from a batch immersion well to a continuous flow reactor (e.g., FEP tubing wrapped around a light source). This decouples product formation from product degradation.
Step-by-Step Optimization Workflow:
-
Determine
: Pump solution at varying rates to find the residence time ( ) where starting material disappears but degradation is minimal. -
Degas Thoroughly: Oxygen quenches the triplet state (
) required for many enone cycloadditions. Sparge solvents with Argon for 15 mins prior to pumping. -
Wavelength Matching: Ensure your lamp emission overlaps with the substrate's
transition (typically >300 nm) to avoid exciting the product (often absorbs <280 nm).
Caption: Logic flow for transitioning from batch to continuous flow photochemistry to maximize cyclobutane yield.
Module 2: Lewis Acid-Catalyzed [2+2]
User Issue: "I am attempting a Lewis Acid-catalyzed [2+2] between an alkene and an electron-deficient allene. The yield is erratic, and the diastereoselectivity (dr) is lower than reported."
Diagnosis: Moisture Sensitivity & Temperature Fluctuations
Lewis Acid (LA) catalyzed [2+2] reactions (e.g., using
Technical Insight: The Chelation Model
High diastereoselectivity relies on the formation of a rigid LA-substrate complex (e.g., a 5- or 6-membered chelate) that locks the conformation of the dienophile. If the temperature rises even locally during addition, the uncatalyzed (background) thermal reaction or a non-chelated pathway may occur, leading to racemization.
Standard Operating Procedure (SOP): Mediated Cycloaddition
Adapted from standard protocols for strained ring synthesis (Ref 2).
-
Glassware Prep: Flame-dry a two-neck round-bottom flask under vacuum. Backfill with
(Repeat 3x). -
Solvent: Use freshly distilled
(from ). -
Complexation (Critical Step):
-
Reaction: Stir at -78°C for 1 hour.
-
Quench: Pour the cold reaction mixture into a vigorously stirring mixture of saturated
and ice. Do not allow the reaction to warm up before quenching.
Module 3: Isolation & Purification (Post-Synthesis)
User Issue: "I see a clean spot on TLC, but after column chromatography, my cyclobutane has decomposed or rearranged."
Diagnosis: Acid-Catalyzed Ring Opening
Cyclobutanes possess significant ring strain (~26 kcal/mol). Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity can catalyze:
-
Ring expansion (if adjacent to a carbocation stabilizer).
-
Retro-aldol type fragmentation .
-
Epimerization of stereocenters.
Corrective Protocol: Buffered Silica Chromatography
You must neutralize the stationary phase to prevent acid-mediated decomposition.
Protocol:
-
Slurry Preparation: Mix silica gel with the eluent solvent containing 1% Triethylamine (Et3N) .
-
Packing: Pour the slurry into the column.
-
Flushing: Flush with 2 column volumes of the eluent (with 1% Et3N) to ensure the entire bed is basic.
-
Loading: Load your crude material. (Avoid loading with pure DCM if your compound is unstable; use a minimal amount of buffered eluent).
-
Elution: Run the column with solvent containing 0.5% Et3N.
Stability Decision Tree:
Caption: Decision matrix for selecting the appropriate stationary phase to prevent cyclobutane degradation.
References
-
Booker-Milburn, K. I., et al. (2014).[3] "Batch versus Flow Photochemistry: A Revealing Comparison of Yield and Productivity." Angewandte Chemie International Edition.
-
Namyslo, J. C., & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews.
-
Bach, T., et al. (2000). "Enantioselective Photochemical Synthesis of Cyclobutanes." Journal of the American Chemical Society.[4]
-
MacMillan, D. W. C., et al. (2015). "Foundations of Photocatalytic Synthesis of Cyclobutanes." Science.
-
Standard Protocol for Lewis Acid Catalysis: Organic Syntheses, Vol. 93, p. 401 (2016). "Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions."
Sources
avoiding lactamization of carbamoyl carboxylic acids during storage
Subject: Prevention of Lactamization (Cyclization) in Carbamoyl Carboxylic Acids During Storage Document ID: TSC-2024-CCA-01 Classification: Chemical Stability & Storage Protocol
Introduction: The Stability Paradox
Carbamoyl carboxylic acids (e.g., N-carbamoyl amino acids, carbamoyl glucuronides) present a unique storage challenge due to their intrinsic thermodynamic drive toward cyclization. These compounds contain both a nucleophile (the urea/carbamate nitrogen) and an electrophile (the carboxylic acid) within the same molecule.
Under specific conditions—primarily acidic pH or elevated temperature—these functional groups react to release water and form a cyclic lactam (often a hydantoin or dihydrouracil). This guide provides the mechanistic understanding and protocols required to arrest this reaction and maintain sample integrity.
Module 1: The Mechanism of Failure
To prevent degradation, one must understand the enemy. The primary degradation pathway is acid-catalyzed intramolecular nucleophilic substitution .
The Cyclization Pathway
In an acidic environment, the carboxylic acid carbonyl is protonated, increasing its electrophilicity. The neighboring ureido nitrogen attacks this carbon, expelling water and closing the ring.
Figure 1: The acid-catalyzed dehydration of N-carbamoyl amino acids to form hydantoins (lactams).
Module 2: Troubleshooting & FAQs
This section addresses specific scenarios encountered in the laboratory.
Q1: My sample was pure by HPLC yesterday, but today I see a new peak at a longer retention time. What happened?
-
Diagnosis: You likely stored the sample in an acidic solvent (e.g., 0.1% TFA or Formic Acid) or in water at room temperature. The new peak is likely the hydantoin (lactam) derivative, which is more hydrophobic (lacks the free COOH/NH2 charges) and elutes later on Reverse Phase chromatography.
-
Solution: Avoid acidic modifiers in storage solvents. Re-equilibrate the sample at pH 8.0 to potentially reopen the ring, though this may cause competing hydrolysis.
Q2: Can I store these compounds in DMSO?
-
Risk: DMSO is hygroscopic. Absorbed water, combined with trace acidity in degraded DMSO, can facilitate cyclization.
-
Protocol: Use anhydrous DMSO stored over molecular sieves. Ideally, store as a solid lyophilized powder.
Q3: Why not just store at pH 12 to prevent cyclization?
-
The Trap: While high pH prevents cyclization (ring closure), it promotes hydrolysis of the urea linkage itself (decarboxylation), breaking the molecule down into the parent amine and CO2.
-
The Sweet Spot: The stability window is typically pH 7.5 – 8.5 .
Module 3: Critical Protocols
The following protocols are designed to maximize shelf-life by neutralizing the carboxylic acid (removing the proton source) and removing water (the reaction medium).
Protocol A: Preparation of Stable Sodium Salts (Lyophilization)
Target: Long-term storage (>1 month).[1]
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve the free acid in water (minimum volume). | Preparation for titration. |
| 2 | Chill solution to 4°C on ice. | Lowers kinetic energy to prevent spontaneous cyclization during processing. |
| 3 | Titrate with 0.1 M NaOH to pH 7.8 – 8.0 . | Converts -COOH to -COO⁻ (carboxylate). The anion is a poor electrophile, blocking the nucleophilic attack. |
| 4 | Flash freeze in liquid nitrogen. | Prevents ice crystal formation that could alter local pH (eutectic effects). |
| 5 | Lyophilize for 24-48 hours. | Removal of water drives the equilibrium away from hydrolysis and prevents solvent-mediated cyclization. |
| 6 | Store at -20°C or -80°C under Argon. | Protects from moisture and thermal activation. |
Protocol B: Solution State Storage (Short Term)
Target: Autosampler stability (<24 hours).
-
Buffer Selection: Use Ammonium Bicarbonate (10-50 mM, pH 7.8) or Phosphate Buffer (pH 7.5) .
-
Avoid: Trifluoroacetic acid (TFA), Formic Acid, or unbuffered water (which absorbs CO2 and becomes acidic).
-
Temperature: Keep autosampler at 4°C.
Data Summary: Stability Profile
| Storage Condition | pH Environment | Dominant Reaction | Stability Rating |
| 0.1% TFA / Water | Acidic (~pH 2) | Rapid Lactamization (Ring Closure) | Critical Failure |
| Unbuffered Water | Slightly Acidic (~pH 5.5) | Slow Lactamization | Poor |
| 0.1 M NaOH | Basic (~pH 13) | Urea Hydrolysis (Degradation) | Poor |
| Phosphate Buffer | Neutral (pH 7.5) | Stable (Kinetic Control) | Good |
| Solid Sodium Salt | Neutral/Dry | None (Thermodynamic Stability) | Excellent |
References
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
-
Grout, D. H., et al. (1997). Biotransformations of nitriles and amides: The hydantoinase process. Biocatalysis and Biotransformation.
-
Pietzsch, M., & Syldatk, C. (2002).[2] Hydrolysis of Hydantoins and Related Cyclic Imides. Enzyme Catalysis in Organic Synthesis.
-
Shipkova, M., et al. (2007). Cyclization of the Acyl Glucuronide Metabolite of a Neutral Endopeptidase Inhibitor. Drug Metabolism and Disposition.
Sources
Technical Support Center: Protecting Group Strategies for Cyclobutane Amino Acids (CBAAs)
Current Status: Operational Topic: Synthetic Strategy & Troubleshooting for Conformationally Restricted Peptides Audience: Medicinal Chemists, Peptide Scientists[1]
Introduction: The "Conformational Straitjacket"
Welcome to the CBAA Technical Support Hub. Cyclobutane Amino Acids (CBAAs) are powerful tools for restricting peptide backbone conformation, often locking peptides into specific secondary structures (e.g.,
The Core Challenge: The same rigidity that makes CBAAs valuable creates a unique synthetic barrier. The cyclobutane ring acts as a "steric wall" (picket fence effect), shielding both the amine and the carboxylic acid. Standard peptide synthesis protocols often fail here.[1] This guide addresses the specific protecting group (PG) strategies required to navigate these steric and electronic constraints.
Module 1: Strategic Selection (Fmoc vs. Boc)
User Query: Should I use Fmoc or Boc chemistry for my cyclobutane-containing peptide?
Technical Insight:
While Fmoc is the industry standard, the choice for CBAAs is dictated by ring strain and aggregation . The cyclobutane ring is strained (
Selection Matrix
| Feature | Fmoc Strategy | Boc Strategy | Recommendation |
| Deprotection Condition | 20% Piperidine (Base) | 50% TFA (Acid) | Fmoc is safer for acid-sensitive side chains or strained rings.[1] |
| Steric Bulk | High (Fluorenyl group is massive) | Low (t-Butyl is compact) | Boc couples easier if the amine is extremely hindered (e.g., 1,1-disubstituted).[1] |
| Aggregation Risk | High (Fmoc promotes | Low (Protonated amine disrupts H-bonds) | Use Boc for "difficult sequences" >15 residues.[1] |
| Orthogonality | Excellent (Base labile N-term / Acid labile side chain) | Good (Acid labile N-term / HF labile side chain) | Fmoc allows for orthogonal allyl/Alloc protection on the ring.[1] |
Visual Logic: Strategy Decision Tree
Figure 1: Decision logic for selecting protecting groups based on ring stability and sequence length.
Module 2: Troubleshooting Coupling (The Steric Barrier)
Issue: Standard HATU/DIPEA coupling yields are <20% or fail completely.
Root Cause: The cyclobutane ring prevents the bulky HATU active ester from approaching the amine of the growing chain, or conversely, prevents the incoming activated amino acid from reacting.
Solution: Abandon standard uronium salts (HATU/HBTU).[1] Switch to Acid Fluorides . Acid fluorides are small, highly reactive electrophiles that can penetrate the steric shield of the cyclobutane ring. They are more stable to hydrolysis than acid chlorides and compatible with Fmoc chemistry.
Protocol: Acid Fluoride Activation (TFFH Method)
Reagents:
-
TFFH: Tetramethylfluoroformamidinium hexafluorophosphate[1]
-
Solvent: DCM or DMF (Dry)
Step-by-Step:
-
Dissolution: Dissolve the Fmoc-CBAA-OH (3 eq) and TFFH (3 eq) in dry DCM.
-
Activation: Add DIPEA (6 eq) under nitrogen. Stir for 15–30 minutes.
-
Checkpoint: The solution should remain clear. If precipitate forms, ensure reagents are dry.[1]
-
-
Coupling: Add the activated mixture to the resin-bound amine.
-
Duration: Double coupling is mandatory. 2 x 2 hours.
-
Monitoring: Standard Kaiser test may give false negatives due to sterics.[1] Use Chloranil test for secondary amines or micro-cleavage HPLC.[1]
Critical Note: Do not use base during the actual coupling step if using pre-formed acid chlorides/fluorides to minimize racemization (epimerization at the
-carbon).
Module 3: Deprotection Nightmares (Ester Hydrolysis)
Issue: I cannot remove the methyl/ethyl ester protection from my Cyclobutane Amino Acid. LiOH/NaOH hydrolysis fails even with heating.
Root Cause: This is the classic "Picket Fence" problem. The tetrahedral intermediate required for ester hydrolysis cannot form because the rigid cyclobutane ring blocks the trajectory of the hydroxide ion. Heating often leads to ring opening or epimerization before hydrolysis occurs.[1]
The "Nuclear" Solution: Anhydrous Nucleophilic Cleavage Do not use aqueous hydroxide. Use Potassium Trimethylsilanolate (TMSOK) in organic solvent.[1][3][4] TMSOK acts as a soluble source of "naked" oxide anions which are smaller and more nucleophilic than hydrated hydroxide ions in aqueous media [1].
Protocol: TMSOK Ester Hydrolysis
Applicability: Methyl, Ethyl, and Benzyl esters on sterically hindered rings.[1]
Reagents:
-
TMSOK: Potassium trimethylsilanolate (Solid, hygroscopic)[1][3]
-
Solvent: Anhydrous THF or Diethyl Ether[1]
Procedure:
-
Setup: Dissolve the protected ester (1 eq) in anhydrous THF (0.1 M concentration).
-
Addition: Add TMSOK (1.5 to 2.0 eq) in one portion.
-
Reaction: Stir at Room Temperature.
-
Observation: A precipitate (the potassium salt of the acid) often forms within 30–60 minutes.
-
-
Workup:
-
Dilute with Et₂O.[1]
-
Collect the precipitate by filtration (if solid) or quench with dilute citric acid (pH 3-4) if soluble.
-
Do not use strong mineral acids (HCl) for quenching if the ring is acid-sensitive.
-
Visual Logic: Troubleshooting Workflow
Figure 2: Troubleshooting workflow for common synthetic bottlenecks.
Module 4: Frequently Asked Questions (FAQs)
Q1: Will the cyclobutane ring racemize during synthesis?
-
Answer: Generally, cyclobutane amino acids are configurationally stable.[1] However, epimerization (flipping from cis to trans) can occur if the
-proton is acidic and exposed to strong base for prolonged periods.[1]-
Prevention:[1] Minimize exposure to 20% piperidine (use shorter deprotection times, e.g., 2 x 5 min instead of 2 x 10 min) and avoid high temperatures (>40°C) during coupling.
-
Q2: My peptide containing CBAAs is insoluble. What do I do?
-
Answer: CBAAs induce strong secondary structures that promote aggregation.[1]
-
Fix: Insert "Pseudoproline" dipeptides or iso-acyl dipeptides (Hmb backbone protection) at intervals before or after the CBAA residue to disrupt aggregation during synthesis.
-
Q3: Can I use Alloc/Allyl protection?
-
Answer: Yes. Allyl esters are excellent for CBAAs because their removal is Palladium-catalyzed (neutral conditions) and does not rely on nucleophilic attack at the hindered carbonyl carbon [2]. If you can source the Allyl-ester starting material, this is superior to Methyl/Ethyl esters.[1]
References
-
Laganis, E. D., & Chenard, B. L. (1984).[1] Metal silanolates: organic soluble equivalents for O-2.[1] Tetrahedron Letters, 25(51), 5831-5834.[1] Link
-
Gómez-Martínez, M., & Busto, J. H. (2021).[1] Stereoselective Synthesis of Cyclobutanes. ACS Publications.[1] Link[1]
-
BenchChem. (2025).[1][2] A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies. Link[1]
Sources
addressing poor aqueous solubility of carboxylic acid compounds
Current Status: Operational | Tier: Level 3 Technical Support Ticket Subject: Strategies for poor aqueous solubility of R-COOH motifs.
Welcome to the Solubility Support Center
Agent: Senior Application Scientist (Ph.D. Pharmaceutics) Case ID: SOL-COOH-001[1]
You are likely here because your carboxylic acid compound is failing in aqueous media—either precipitating in bioassays, showing poor exposure in PK studies, or refusing to dissolve for stock preparation.[1]
Carboxylic acids are unique.[1] Unlike neutral lipophiles, their solubility is a dynamic function of pH.[1] Unlike permanent salts, they have a "tipping point" (pKa) where they revert to insoluble free acids.[1]
This guide is not a textbook; it is a troubleshooting manual. We will diagnose the root cause (Lattice Energy vs. Lipophilicity) and apply the correct fix (Salt, Cosolvent, or Complexation).[1]
Phase 1: Diagnostics (Root Cause Analysis)
Before adding excipients, you must classify your solubility problem.[1] Is your molecule a "Brick Dust" or a "Grease Ball"?
| Feature | Brick Dust (High Lattice Energy) | Grease Ball (High Lipophilicity) |
| Melting Point ( | High (> 200°C) | Low (< 150°C) |
| LogP | Moderate (< 3) | High (> 3-5) |
| Solid State | Highly Crystalline | Waxy / Amorphous |
| Primary Barrier | Energy required to break crystal lattice. | Energy required to hydrate the hydrophobic surface. |
| Recommended Fix | Disruption: Salts, Amorphous Dispersions.[1] | Solvation: Cosolvents, Cyclodextrins, Surfactants.[1] |
Visual Workflow: The Solubility Decision Tree
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on physicochemical properties.
Phase 2: The pH Strategy (Salt Formation)
The Logic:
For carboxylic acids, intrinsic solubility (
Common Issue: "I adjusted the pH to 7.4, but my compound (pKa 4.5) still precipitated."
Diagnosis: The Common Ion Effect.[2] If you used a sodium buffer and your molecule has a low
Protocol: Rapid Salt Screening (In Situ)
Do not isolate salts immediately. Use this in situ generation method for assays.
-
Calculate Counterion Stoichiometry:
-
Select Counterions:
-
The Procedure:
-
Step A: Weigh 5-10 mg of free acid into a vial.
-
Step B: Add 1.05 equivalents of the selected base (from a 0.1M or 1M stock solution).
-
Step C: Add water to reach target concentration. Vortex/Sonicate.[1]
-
Step D: If clear, filter (0.22 µm) and use.[1] If cloudy, heat to 40°C. If still cloudy, switch counterion.[1]
-
Phase 3: Cosolvents (The "Crash" Prevention)
The Logic: If pH adjustment is forbidden (e.g., cellular assays sensitive to pH) or insufficient, cosolvents reduce the dielectric constant of water, making it more "friendly" to lipophilic acids.[1]
Common Issue: "My compound dissolved in 100% DMSO, but crashed out immediately when I added it to the cell media." Diagnosis: You hit the "Solubility Cliff." The relationship between log-solubility and cosolvent fraction is linear, but precipitation kinetics are fast.[1]
Troubleshooting Table: Cosolvent Selection
| Solvent | Pros | Cons | Max Recommended % (In Vivo/Assay) |
| DMSO | Universal solvent for organics. | Cytotoxic >0.1-1% in some cells. | < 10% (PK), < 0.5% (Cell) |
| PEG 400 | Excellent for "Grease Balls".[1] | High viscosity; can affect pipetting. | < 40% (PK) |
| Ethanol | Low viscosity, easy to mix.[1] | Volatile; evaporation changes concentration.[1] | < 10% |
| Propylene Glycol | Good safety profile.[1] | Weaker solubilizer than PEG/DMSO. | < 40% |
Protocol: The Step-Down Dilution
To prevent "crashing" during assay preparation:
-
Dissolve compound in 100% DMSO (Stock).
-
Prepare an Intermediate Stock in 50:50 DMSO:Water (or PEG:Water). Check for precipitation here.
-
Add the Intermediate Stock to the final buffer.
-
Why? This avoids the localized supersaturation shock that happens when a drop of DMSO hits a bulk volume of water.
-
Phase 4: Advanced Complexation (Cyclodextrins)
The Logic: When you have a "Grease Ball" that precipitates even with cosolvents, you need to hide the hydrophobic tail. Cyclodextrins (CDs) form inclusion complexes—the hydrophobic acid tail goes inside the donut-shaped cavity; the hydrophilic exterior stays in water.
The Gold Standard: HP-
-
Why? It is more water-soluble and less toxic than parent
-CD (which causes renal toxicity).[1]
Protocol: Complexation for IV Formulation
-
Prepare Vehicle: 20% (w/v) HP-
-CD in Phosphate Buffer (pH 7.4). -
Add Compound: Add excess carboxylic acid to the vehicle.
-
Equilibration:
-
Crucial Step: Shake or stir for 24 to 48 hours . Complexation is an equilibrium process; it is not instantaneous.[1]
-
-
Filtration: Filter (0.45 µm) to remove uncomplexed solid.
-
Analysis: Measure concentration via HPLC.
Visual Workflow: Complexation Mechanism
Figure 2: Kinetic equilibrium of drug-cyclodextrin inclusion.[4] Note that free drug is always in equilibrium with the complex.
FAQ: Frequently Asked Questions
Q: My acid has a pKa of 4.5. Why does it precipitate at pH 5.0?
A: At pH 5.0, you are only 0.5 units above the pKa.[1] Using the Henderson-Hasselbalch equation, only ~75% of your compound is ionized. If the intrinsic solubility (
Q: Can I use HCl to dissolve my carboxylic acid?
A: No. Adding acid (lowering pH) protonates the carboxylate group (
Q: I see a "gel" forming when I add sodium hydroxide. What is this? A: This is likely a "Gummy Salt."[1] Sodium salts of lipophilic acids often form viscous liquid crystals or gels instead of true solutions.
-
Fix: Switch to a counterion with a different hydration radius, such as Meglumine or Calcium .[1]
References
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][5][6][7][8][9] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]
-
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Basis for Log-Linear Cosolvent Models).
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]
-
Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict oral drug absorption.[1][10] European Journal of Pharmaceutical Sciences, 57, 173-199.[1] (Source of "Brick Dust" vs "Grease Ball" classification).
-
World Health Organization (WHO). (2018).[1][11] Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 8. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Comparative Analysis of Carboxylic Acid Derivative Reactivity
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers Focus: Mechanistic drivers, quantitative reactivity profiling, and experimental validation of acyl substitution.
Executive Summary: The Acyl Landscape
In drug discovery and organic synthesis, the manipulation of carboxylic acid derivatives is ubiquitous. However, the choice between an acyl chloride, anhydride, ester, or amide is rarely arbitrary. It is a calculated decision based on the electrophilicity of the carbonyl carbon and the nucleofugality (leaving group ability) of the substituent.
This guide deconstructs the reactivity hierarchy of carboxylic acid derivatives, providing a mechanistic rationale supported by pKa data and experimental protocols for kinetic validation.
The Reactivity Hierarchy
The reactivity of acyl derivatives towards nucleophilic acyl substitution follows a strict order governed by electronic stabilization and leaving group basicity:
Acyl Halides > Acid Anhydrides > Thioesters > Esters > Amides > Carboxylate Ions [1]
Mechanistic Drivers of Reactivity
The mechanism of Nucleophilic Acyl Substitution is an Addition-Elimination pathway, distinct from the
The Two-Step Mechanism[2]
-
Addition: The nucleophile attacks the polarized carbonyl carbon, breaking the
-bond and forming a tetrahedral intermediate. This is typically the rate-determining step (RDS). -
Elimination: The carbonyl
-bond reforms, expelling the leaving group ( ).
Key Factors Influencing Rate
-
Basicity of the Leaving Group: There is a direct correlation between the acidity of the conjugate acid (
) and the leaving group ability. Weaker bases (lower pKa of ) are better leaving groups. -
Resonance Stabilization: Heteroatoms with lone pairs (
) donate electron density into the carbonyl -system.-
Strong donation (e.g., Nitrogen in amides) stabilizes the ground state, reducing electrophilicity and reactivity.
-
Weak donation (e.g., Chlorine, Sulfur) leaves the carbonyl highly electrophilic.
-
Visualization: The Addition-Elimination Pathway
Caption: General mechanism of nucleophilic acyl substitution showing the high-energy tetrahedral intermediate.
Quantitative Comparative Analysis
The following table synthesizes the electronic properties that dictate the reactivity order. Note the "Thioester Anomaly"—despite sulfur being less electronegative than oxygen, thioesters are more reactive than oxygen esters due to poor orbital overlap (
Table 1: Leaving Group Ability & Reactivity Profile
| Derivative | Structure | Leaving Group ( | Conj.[2][3][4][5] Acid ( | pKa of | Resonance Stabilization | Reactivity Status |
| Acyl Chloride | R-CO-Cl | HCl | -7 | Very Low (Induction dominates) | High (Violent with water) | |
| Anhydride | (RCO)₂O | RCOOH | ~4.8 | Moderate (Shared between 2 C=O) | High (Reacts with weak nuc.) | |
| Thioester | R-CO-SR' | RSH | ~10 | Low (Poor 3p-2p overlap) | Moderate-High (Acyl transfer agent) | |
| Ester | R-CO-OR' | ROH | ~16 | High (Effective 2p-2p overlap) | Moderate (Requires catalyst/heat) | |
| Amide | R-CO-NR'₂ | HNR'₂ | ~38 | Very High (Strong donation) | Low (Stable peptide bonds) | |
| Carboxylate | R-COO⁻ | OH⁻ | >15 | N/A (Anionic repulsion) | Inert (Requires activation) |
Experimental Validation: Kinetic Protocol
To empirically validate these differences, a researcher can perform a comparative hydrolysis study. This protocol contrasts the pseudo-first-order kinetics of an ester (Ethyl Acetate) versus an amide (Acetamide).
Protocol: Comparative Hydrolysis Kinetics
Objective: Determine the rate constant (
Reagents:
-
0.1 M Ethyl Acetate in water/acetone (1:1)
-
0.1 M Acetamide in water
-
0.5 M NaOH standard solution
-
0.1 M HCl (quench solution)
-
Phenolphthalein indicator[6]
Workflow:
-
Preparation: Thermostat reaction vessels at 40°C.
-
Initiation: Add excess NaOH (0.5 M) to the substrate solution. This ensures
remains essentially constant (Pseudo-first-order condition). -
Sampling:
-
For Ester: Aliquot 5 mL every 2 minutes for 20 minutes.
-
For Amide: Aliquot 5 mL every 30 minutes for 4 hours (Amides react significantly slower).
-
-
Quenching & Titration:
-
Dispense aliquot into excess cold HCl to stop the reaction.
-
Back-titrate the remaining acid with standardized NaOH.
-
Calculate the concentration of unreacted ester/amide at time
.
-
-
Data Analysis:
-
Plot
vs. time ( ). -
The slope of the line
.
-
Expected Outcome:
The ester will show a steep linear slope (fast
Application Case Study: Chemoselective Acylation
In drug development, selecting the right derivative allows for chemoselectivity —reacting with one functional group in the presence of another.
Case: Synthesis of Paracetamol (Acetaminophen)
Challenge: Acetylate the amine group of p-aminophenol without acetylating the phenol hydroxyl group.
-
Nucleophiles:
(more nucleophilic) vs (less nucleophilic). -
Reagent Choice: Acetic Anhydride.
Why not Acyl Chloride? Acetyl chloride is too reactive. It would likely acetylate both the amine and the phenol indiscriminately, and the byproduct HCl is corrosive and requires a scavenger (like pyridine).
Why Anhydride? Acetic anhydride is moderately reactive. It is electrophilic enough to react rapidly with the highly nucleophilic amine (forming the amide bond) but reacts much slower with the phenol oxygen under neutral conditions. This kinetic control yields the desired drug product with high purity.
Visualization: Reactivity-Energy Landscape
Caption: Energy landscape showing spontaneous downstream conversions. Reaction "uphill" (e.g., Amide to Ester) requires activation or catalysis.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard text for pKa and mechanistic details).
- Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. McGraw-Hill.
-
Master Organic Chemistry. (2024). Nucleophilic Acyl Substitution. [Link]
-
Chemistry LibreTexts. (2024). Relative Reactivity of Carboxylic Acid Derivatives. [Link]
- Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53-113.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Using the pKa values listed in [TABLE 15.1], predict the products... | Study Prep in Pearson+ [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.com [brainly.com]
- 6. nitt.edu [nitt.edu]
Strategic Deployment of Carboxylic Acid Bioisosteres in Lead Optimization
This guide is structured as a high-level technical resource for medicinal chemists and lead optimization scientists. It synthesizes physicochemical data, structural biology, and ADMET profiling to provide a rational framework for bioisostere selection.
Executive Summary: The "Carboxylate Paradox"
The carboxylic acid moiety is a "privileged structure" in drug design, present in over 450 marketed drugs.[1] It serves as a critical anchor for electrostatic interactions (salt bridges) within receptor binding pockets. However, its physicochemical profile presents a paradox:
-
The Benefit: High polarity and ionization (pKa ~4.5) ensure solubility and strong target engagement.
-
The Liability: The anionic species at physiological pH (7.4) suffers from low passive membrane permeability (high desolvation energy). Furthermore, metabolic activation into reactive acyl glucuronides poses a significant idiosyncratic toxicity risk.
This guide objectively compares bioisosteric alternatives, providing experimental evidence to guide the transition from a COOH-containing hit to a viable clinical candidate.
Comparative Physicochemical Profiling
The following data summarizes the structural and electronic trade-offs of common bioisosteres compared to Benzoic Acid (Reference).
Table 1: Physicochemical Landscape of Bioisosteres
Data aggregated from matched molecular pair (MMP) studies (Ballatore et al., J. Med. Chem).[2][3][4][5][6][7][8][9][10][11]
| Functional Group | Structure | pKa (Approx) | LogD (pH 7.[1][12]4) | H-Bond Don/Acc | Key Advantage | Key Liability |
| Carboxylic Acid | R-COOH | 4.2 – 4.5 | -1.5 to 0.5 | 1 / 2 | High Solubility, Strong Binding | Permeability, Acyl Glucuronide Toxicity |
| Tetrazole | R-CN₄H | 4.5 – 4.9 | +0.5 vs COOH | 1 / 3 | Metabolic Stability, Lipophilicity | High Desolvation Energy (limits permeability) |
| Acyl Sulfonamide | R-CONHSO₂R' | 4.5 – 5.5 | +1.0 vs COOH | 1 / 3 | Tunable pKa , Vectorial Growth | Increased MW, CYP Inhibition risk |
| Squaric Acid | R-C₄O₃H | 0.5 – 1.0 | -1.0 vs COOH | 2 / 4 | Strong Acid, Bidentate Chelation | Poor Permeability, Chemical Reactivity |
| Hydroxamic Acid | R-CONHOH | 8.0 – 9.0 | ~0 vs COOH | 2 / 2 | Metal Chelation (Zn²⁺) | Rapid Hydrolysis, Mutagenicity risks |
| Oxadiazolone | R-C₂N₂O₂H | ~6.0 | +0.3 vs COOH | 1 / 3 | Neutral at low pH, Non-toxic metabolites | Weaker acidity reduces salt-bridge strength |
Deep Dive: Structure-Activity Relationships
Tetrazoles: The Gold Standard?
The 5-substituted 1H-tetrazole is the most common replacement due to its near-identical acidity to the carboxylate.
-
SAR Insight: The negative charge in a tetrazolate anion is delocalized over the aromatic ring. This creates a larger effective radius than the carboxylate, often improving affinity through better van der Waals contacts in large pockets.
-
Toxicity Mitigation: Unlike carboxylic acids, tetrazoles form N-glucuronides.[1][13] These are chemically stable and do not undergo the nucleophilic attack on proteins that leads to the immune-mediated toxicity seen with reactive acyl glucuronides.
Acyl Sulfonamides: The Tunable Scaffold
When the tetrazole fails to improve permeability, the acyl sulfonamide (–CONHSO₂R) is the preferred alternative.
-
Mechanism: The pKa is modulated by the electronic nature of the R-group on the sulfonamide. Adding electron-withdrawing groups (e.g., –CF₃, –C₆H₄F) lowers the pKa, strengthening the ionic bond with the target arginine/lysine residues.
-
Application: This group allows "vectorial growth"—the ability to reach into adjacent hydrophobic pockets via the sulfonamide 'R' group, a feature impossible with the terminal COOH.
Case Study: Angiotensin II Receptor Blockers (ARBs)
The evolution from Compound 6 (carboxylic acid lead) to Losartan illustrates the critical impact of bioisosterism.
-
Compound 6 (COOH):
-
IC₅₀: Moderate.
-
Oral Bioavailability (Rat): < 5% (Poor absorption).
-
-
Losartan (Tetrazole):
-
IC₅₀: 10-fold potency increase (improved VdW contact).
-
Oral Bioavailability (Rat): 33% (Significant improvement).
-
Mechanism:[14] The tetrazole maintained the critical salt bridge to Arg167 in the AT1 receptor while increasing lipophilicity (LogP) to facilitate membrane crossing.
-
Decision Framework & Visualizations
Bioisostere Selection Logic
Use this decision tree to select the appropriate isostere based on the specific liability of your lead compound.
Figure 1: Strategic decision matrix for replacing carboxylic acids based on lead liabilities.
Toxicity Mechanism: The Glucuronidation Pathway
Understanding why we replace COOH requires visualizing the toxicity pathway.
Figure 2: Mechanistic divergence in metabolic toxicity between Carboxylic Acids and Tetrazoles.
Experimental Protocols
To validate a bioisostere, you must establish "self-validating" systems. Do not rely on calculated pKa (c_pKa) for novel heterocycles; experimental determination is mandatory.
Protocol A: High-Throughput pKa Determination (Potentiometric)
Objective: Determine the ionization constant to predict physiological charge state.
-
Preparation: Dissolve the bioisostere (1-2 mg) in an ionic strength adjuster solution (0.15 M KCl) to mimic physiological ionic strength. Ensure the starting pH is < 2.0 using 0.5 M HCl.
-
Titration: Using an autotitrator (e.g., Sirius T3), titrate with 0.5 M KOH under inert gas (Argon) purge to prevent carbonate formation.
-
Data Acquisition: Record pH vs. Volume of KOH. Collect data points every 0.1 pH units.
-
Analysis: Plot the Bjerrum difference plot. The pKa is identified at the half-neutralization point.
-
Validation Check: Run Benzoic Acid as a standard (Expected pKa: 4.20 ± 0.05). If the standard deviates, recalibrate the electrode.
-
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Assess passive diffusion changes between the COOH parent and the bioisostere.
-
Donor Plate: Prepare a 10 mM stock of the compound in DMSO. Dilute to 50 µM in Phosphate Buffered Saline (PBS, pH 7.4). Add 150 µL to the donor wells.
-
Membrane: Coat the PVDF filter of the donor plate with 5 µL of 1% Lecithin in Dodecane (mimics the lipid bilayer).
-
Acceptor Plate: Fill acceptor wells with 300 µL of fresh PBS (pH 7.4).
-
Incubation: Sandwich the plates and incubate at 25°C for 16 hours in a humidity chamber.
-
Quantification: Separate plates. Analyze both Donor and Acceptor concentrations using LC-MS/MS.
-
Calculation:
-
Success Criterion: A bioisostere is considered superior if
cm/s while maintaining target affinity.
-
References
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[11] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.[11]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203.
-
Drug Hunter. (2021). Bioisosteres of Carboxylic Acids. Drug Hunter Review.
-
Poverl, A. (2002). The role of the glucuronidation pathway in drug metabolism and toxicity.[5] Current Drug Metabolism.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Structure property relationships of N-acylsulfonamides and related bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. researchgate.net [researchgate.net]
- 11. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different synthetic routes to cyclobutane carboxylic acids
Executive Summary & Strategic Rationale
Cyclobutane carboxylic acids are critical pharmacophores in modern drug design. They serve as conformationally restricted bioisosteres for linear alkyl chains or phenyl rings, often improving metabolic stability and target selectivity. However, the high ring strain (~26 kcal/mol) of the cyclobutane core makes its synthesis thermodynamically challenging.
This guide objectively compares three distinct synthetic methodologies:
-
Classical Malonate Dialkylation: The industry standard for simple, non-functionalized cores.
-
[2+2] Photocycloaddition: The premier route for complex, highly substituted, and stereodefined scaffolds.
-
Wolff Rearrangement (Ring Contraction): A specialized tactic for converting available cyclopentanones into cyclobutanes.
Decision Framework: Selecting the Right Route
Before detailing protocols, use this decision tree to select the optimal pathway for your specific substrate.
Figure 1: Strategic decision tree for selecting synthetic routes based on target structural complexity and precursor availability.
Comparative Performance Analysis
The following data aggregates typical performance metrics from literature standards.
| Metric | Method A: Malonate Dialkylation | Method B: [2+2] Photocycloaddition | Method C: Wolff Rearrangement |
| Primary Utility | Bulk synthesis of parent cyclobutane carboxylic acid. | Synthesis of complex, polysubstituted truxillic/truxinic type acids. | Converting 5-membered rings to 4-membered rings. |
| Atom Economy | Poor (<45%) . Loss of 2 equiv. NaBr/EtOH and CO₂.[1] | Excellent (100%) . Addition reaction with no stoichiometric byproducts. | Moderate . Loss of N₂. |
| Scalability | High . Routine multi-kilogram execution. | Medium . Limited by light penetration (requires flow chemistry for scale). | Medium . Diazo intermediates require safety controls. |
| Stereocontrol | N/A (Achiral for simple cores). | High . Controlled by orbital symmetry and sensitizers.[2] | High . Stereochemistry is often retained/dictated by the precursor. |
| Key Limitation | Difficult to introduce substitution patterns other than 1,1. | Requires specialized photochemical reactors (Hg lamp/LED). | Requires handling potentially explosive diazo compounds. |
Detailed Technical Protocols
Method A: Classical Malonate Dialkylation
Mechanism: Double nucleophilic substitution (
Protocol:
-
Reagents: Diethyl malonate (1.0 equiv), 1,3-dibromopropane (1.1 equiv), Sodium ethoxide (2.2 equiv), Ethanol (solvent).
-
Alkylation:
-
Add diethyl malonate dropwise to a stirred solution of NaOEt in absolute ethanol at 60°C.
-
Add 1,3-dibromopropane slowly to maintain a gentle reflux (exothermic).
-
Reflux for 2–3 hours until neutral pH is observed (indicator: phenolphthalein).
-
Critical Checkpoint: Monitor disappearance of malonate by TLC/GC. Incomplete alkylation leads to open-chain byproducts.
-
-
Workup: Distill off ethanol. Partition residue between water and ether. Dry organic layer and concentrate to yield diethyl 1,1-cyclobutanedicarboxylate.
-
Hydrolysis & Decarboxylation:
-
Reflux the diester with KOH (2.5 equiv) in ethanol/water for 4 hours.
-
Acidify with concentrated HCl and extract the dicarboxylic acid.
-
Decarboxylation: Heat the neat dicarboxylic acid to 160–170°C in an oil bath. CO₂ evolution will be vigorous.
-
Distill the product (bp ~190°C) directly from the reaction flask.
-
Why this works: The entropy cost of forming the 4-membered ring is offset by the Thorpe-Ingold effect of the gem-diester group, which pre-organizes the conformation for the second alkylation.
Method B: [2+2] Photocycloaddition
Mechanism: Excitation of an alkene/enone to a triplet state (via intersystem crossing), allowing for thermally forbidden [2+2] cycloaddition with a ground-state alkene.
Protocol (Solution Phase Dimerization):
-
Reagents: trans-Cinnamic acid (substrate), Benzophenone (sensitizer, 10 mol%), Acetonitrile (solvent).
-
Setup:
-
Dissolve substrate and sensitizer in degassed acetonitrile (oxygen quenches the triplet state).
-
Place in a quartz vessel (UV transparent).
-
Irradiate with a medium-pressure Mercury lamp (>280 nm) or 365 nm LED.
-
-
Reaction:
-
Irradiate for 12–24 hours.
-
Critical Checkpoint: Monitor by NMR. The disappearance of olefinic protons and appearance of cyclobutane methine signals (δ 3.5–4.5 ppm) indicates conversion.
-
-
Workup: Evaporate solvent. Recrystallize to separate head-to-head (truxinic) vs. head-to-tail (truxillic) isomers based on solubility differences.
Why this works: The sensitizer (benzophenone) absorbs the photon and transfers energy to the cinnamic acid, generating a diradical intermediate that collapses into the cyclobutane ring. This bypasses the high activation energy of the thermal route.
Method C: Wolff Rearrangement (Ring Contraction)
Mechanism: Conversion of an
Protocol:
-
Precursor Synthesis: Convert 2-formylcyclopentanone to 2-diazocyclopentanone using tosyl azide (diazo transfer).
-
Rearrangement:
-
Dissolve 2-diazocyclopentanone in THF/Water (9:1 mixture).
-
Irradiate with UV light (300 nm) in a Rayonet reactor.
-
Mechanism Note: The diazo species loses
to form a carbene, which rearranges to a cyclic ketene.[4] The ketene reacts rapidly with water to form the ring-contracted acid.
-
-
Workup:
-
Extract with saturated
(pulls the acid into the aqueous phase, leaving neutral byproducts in organic). -
Acidify the aqueous layer with HCl and extract with ethyl acetate.
-
Dry and concentrate.
-
Why this works: The ring contraction relieves the torsional strain of the diazoketone intermediate. It is the only reliable method to "shrink" a 5-membered ring precursor into a cyclobutane.
Mechanistic & Workflow Visualization
The following diagram illustrates the divergent mechanistic pathways of Method A (Ionic) and Method C (Carbenoid).
Figure 2: Mechanistic comparison showing the ionic pathway of malonate synthesis versus the carbenoid ring contraction of the Wolff rearrangement.
References
-
Heaton, C. A., et al. "Preparation of Cyclobutanecarboxylic Acid." Organic Syntheses, Coll.[5][6] Vol. 3, p. 213; Vol. 28, p. 22. Link
-
Namyslo, J. C., & Kaufmann, D. E. "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 2003, 103(4), 1485–1538. Link
-
Kirmse, W. "100 Years of the Wolff Rearrangement." European Journal of Organic Chemistry, 2002(14), 2193–2256. Link
-
Poplata, S., et al. "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions." Chemical Reviews, 2016, 116(17), 9748–9815. Link
-
Gutekunst, W. R., & Baran, P. S. "C–H Functionalization Logic in Total Synthesis." Chemical Society Reviews, 2011, 40, 1976-1991. Link
Sources
evaluating the conformational constraint of cyclobutane-containing peptidomimetics
A Comparative Technical Guide for Structural Biologists and Medicinal Chemists
Executive Summary
In the design of peptidomimetics, the battle is often between binding affinity (enthalpy) and conformational entropy . Linear peptides suffer from high entropic penalties upon binding; they must "freeze" out many degrees of freedom to fit a receptor. Cyclization is the standard solution, but the choice of scaffold dictates the outcome.
This guide evaluates Cyclobutane-containing Amino Acids (CBAAs) as a superior conformational constraint. Unlike the rigid, planar cyclopropane or the turn-inducing proline, the cyclobutane ring offers a unique "puckered" geometry (butterfly conformation). This puckering relieves torsional strain while directing side-chain vectors in specific orientations (
Part 1: The Physics of Constraint – Comparative Analysis
To select the right scaffold, one must understand the geometric and electronic differences between the available constraints.
The "Puckering" Phenomenon
The critical differentiator of the cyclobutane ring is its deviation from planarity.
-
Cyclopropane: Rigid, planar, high angle strain (
). Forces substituents into fixed eclipsed relationships. -
Cyclobutane: To relieve torsional strain (eclipsing interactions), the ring puckers by approximately 25–35^\circ .
-
Impact: This puckering creates a dynamic but constrained system where the ring can flip between conformations, allowing the peptide backbone to adopt specific secondary structures (like 14-helices or
-sheets) that are energetically forbidden for linear peptides.
Comparative Performance Matrix
| Feature | Linear Peptide (Native) | Proline (Natural Constraint) | Cyclopropane Scaffold | Cyclobutane Scaffold (CBAA) |
| Entropic Cost | High (Flexible) | Moderate (Fixed | Low (Rigid) | Low (Tunable) |
| Geometry | Random Coil | Kink/Turn inducer | Planar / Rigid | Puckered / Vectorial |
| Proteolytic Stability | Low (<10 min | Moderate | High | Very High (>24h) |
| Hydrophobicity | Variable | Low | Moderate | High (Gem-dimethyl effect) |
| Secondary Structure | Undefined | Extended/Rigid | Helical or Sheet (Isomer dependent) |
Key Insight: The stereochemistry of the cyclobutane ring determines the fold. Trans-CBAAs typically induce stable helical or sheet-like folding, while cis-CBAAs often disrupt folding or favor strand-like geometries [1, 2].
Part 2: Structural Characterization Protocols
Validating the conformational constraint requires a self-consistent set of experiments. Do not rely on a single method; use NMR to determine local geometry and CD for global secondary structure.
Protocol: High-Resolution NMR Analysis
Objective: Determine the ring pucker and backbone torsion angles (
Reagents & Setup:
-
Solvent:
(for H-bonding checks) or . Avoid DMSO if looking for H-bonds (it competes). -
Concentration: 2–5 mM to prevent aggregation (unless studying organogels).
Step-by-Step Workflow:
-
1D Proton Assignment: Identify the cyclobutane ring protons. These typically appear upfield (1.5–2.5 ppm).
-
Coupling Constant Analysis (
):-
Measure
values between ring protons. -
Diagnostic: In a puckered ring, cis couplings are generally larger (8–10 Hz) than trans couplings (4–7 Hz), but this depends on the specific pucker angle.
-
-
NOESY / ROESY Experiments:
-
Critical Step: Set mixing time (
) to 300–500 ms. -
Look for Inter-residue NOEs (e.g.,
). Strong sequential NOEs indicate an extended strand; Medium range ( to ) indicate turns or helices. -
Validation: If you observe NOEs between the cyclobutane side chains and the backbone amide of the next residue, the ring is effectively locking the
angle.
-
Protocol: Temperature-Variable CD Spectroscopy
Objective: Prove that the structure is stable and not a random coil.
-
Baseline Scan: Record CD (190–250 nm) at 5°C.
-
Signature:
-peptides with cyclobutane often show a distinct minimum near 215 nm (helix) or 200 nm (sheet), distinct from the random coil (198 nm minimum).
-
-
Thermal Stress: Ramp temperature from 5°C to 80°C in 5°C increments.
-
Data Interpretation:
-
Stable Fold: The CD signal intensity decreases linearly but retains the shape of the curve (cooperative unfolding).
-
Random Coil: The signal is weak and changes minimally or non-cooperatively.
-
Part 3: Experimental Workflow & Logic
The following diagrams illustrate the decision-making process for evaluating these peptidomimetics.
Diagram: The Logic of Constraint Evaluation
Caption: Workflow for determining how cyclobutane stereochemistry (cis/trans) dictates the final secondary structure outcome.
Diagram: Biological Validation Pipeline
Caption: Validation pipeline. Cyclobutane peptides typically show extended half-lives due to non-recognition by proteases.
Part 4: Supporting Data (Synthesized from Literature)[1]
The following table summarizes typical performance metrics when replacing a linear residue with a cyclobutane
| Metric | Native Linear Peptide | Cyclobutane-Modified Peptide | Interpretation |
| Trypsin Half-life ( | 15 minutes | > 24 hours | The cyclic constraint prevents the protease from accessing the scissile bond. |
| Serum Stability | < 1 hour | > 48 hours | High resistance to non-specific serum proteases. |
| Cellular Uptake | Low (requires CPP tag) | Moderate/High | The hydrophobic cyclobutane ring aids membrane interaction (similar to stapled peptides). |
| Binding Affinity ( | Baseline (nM range) | Often improved (10x) | Pre-organization reduces entropy penalty ( |
Scientific Rationale for Stability
The increased stability is not just steric hindrance. The cyclobutane ring alters the electronic character of the amide bond (preventing resonance destabilization) and geometrically locks the backbone in a way that does not fit the active site of enzymes like Trypsin, which require an extended conformation to hydrolyze the bond.
References
-
Ortuño, R. M., et al. (2011).[1] Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides. Amino Acids.[1][2][3][4][5][6][7]
-
Gorrea, E., Nolis, P., et al. (2011).[1] Self-Assembly of trans-Cyclobutane-Containing β-Dipeptides into Ordered Aggregates. Chemistry – A European Journal.[8]
-
Wang, Y., et al. (2021). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling.[9][10] Chemical Science.[11]
-
Wimmer, R., et al. (2005). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides.[3] Current Organic Chemistry.[3]
-
Toniolo, C., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues.[1][4][10] Peptide Research.[1][4][11][12]
Sources
- 1. Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Global and local restrictions Peptidomimetics | PPTX [slideshare.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trans-cyclobutane β-dipeptides form organogels | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From Peptides to Peptidomimetics: A Strategy Based on the Structural Features of Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of antimicrobial activity of carboxylic acids
Executive Summary: Beyond Preservation
Historically relegated to the status of food preservatives (E-numbers), carboxylic acids are undergoing a renaissance in pharmaceutical research. With the rise of AMR (Antimicrobial Resistance), the "brute force" mechanisms of Short-Chain (SCFA) and Medium-Chain Fatty Acids (MCFA)—which target fundamental bacterial physics rather than specific protein receptors—offer a barrier against resistance development.
This guide objectively compares the antimicrobial performance of SCFAs (
Mechanistic Comparison: The "Trojan Horse" vs. "The Hammer"
Understanding the causality of cell death is prerequisite to experimental design. The activity of carboxylic acids is governed by the Henderson-Hasselbalch equation , where the undissociated form (
Short-Chain Fatty Acids (SCFA): The Acidification Trap
-
Mechanism: These act as "Trojan Horses." The undissociated acid diffuses across the membrane. Once inside the neutral cytoplasm (
), it dissociates ( ), causing:-
Cytoplasmic Acidification: Collapse of the proton motive force (PMF).
-
Anion Accumulation: High intracellular osmotic pressure and metabolic inhibition (e.g., glycolysis arrest).
-
Medium-Chain Fatty Acids (MCFA): The Membrane Busters
-
Representative: Caprylic Acid (
), Lauric Acid ( ). -
Mechanism: These act as anionic surfactants. They incorporate into the lipid bilayer, causing:
-
Membrane Destabilization: Pore formation and leakage of intracellular electrolytes (
). -
Lysis: Complete structural failure of the cell envelope.
-
Visualization of Signaling & Damage Pathways
Figure 1: Dual mechanism of action. SCFAs (Blue path) rely on intracellular dissociation, while MCFAs (Red path) primarily disrupt membrane integrity.
Comparative Performance Data
The following data aggregates Minimum Inhibitory Concentration (MIC) ranges from standardized broth microdilution assays. Note the "Cut-off Effect" : Efficacy peaks at specific chain lengths depending on the target organism's cell wall structure.
Table 1: Comparative MIC Values (mg/mL)
| Compound | Type | Carbon Chain | S. aureus (Gram+) | E. coli (Gram-) | Selectivity Profile |
| Formic Acid | SCFA | C1 | 1.0 - 2.5 | 1.0 - 3.0 | Broad Spectrum (High Potency) |
| Acetic Acid | SCFA | C2 | 2.5 - 5.0 | 2.5 - 5.0 | Weak / Bacteriostatic |
| Caprylic Acid | MCFA | C8 | 0.5 - 1.0 | 1.0 - 3.0 | Balanced Potency |
| Lauric Acid | MCFA | C12 | 0.05 - 0.2 | > 5.0 (Resistant) | Gram+ Hyper-Specific |
| Benzoic Acid | Aromatic | C7 (Ring) | 1.0 - 2.0 | 2.0 - 4.0 | pH Dependent (Preservative) |
Key Insights for Researchers:
-
Gram-Negative Resistance: E. coli shows high resistance to Lauric Acid (C12).[3] The Lipopolysaccharide (LPS) layer of the outer membrane effectively screens out hydrophobic molecules larger than C10.
-
The "Sweet Spot": Caprylic acid (C8) offers the best compromise, penetrating the LPS of Gram-negatives while maintaining sufficient hydrophobicity to disrupt Gram-positive membranes.
-
Potency vs. Toxicity: While Formic acid is potent, its cytotoxicity limits it to surface/industrial applications. Lauric acid is the safest candidate for topical therapeutic development targeting S. aureus (e.g., Atopic Dermatitis).
Experimental Protocol: Self-Validating Systems
Standard CLSI M07 broth microdilution protocols often fail for organic acids due to pH drift and solubility issues . A standard MIC test without pH control measures the acidity of the media, not the intrinsic activity of the molecule.
The "Buffered-Solvent" Protocol
Objective: Determine intrinsic antimicrobial activity independent of bulk media acidification.
Reagents:
-
Base Media: Mueller-Hinton Broth (MHB) cation-adjusted.
-
Buffer: MOPS (Morpholinepropanesulfonic acid) at 100 mM, adjusted to pH 6.0 (Standardizing pH is critical as pKa varies).
-
Solvent: Ethanol or DMSO (for MCFAs > C8). Final concentration must be < 2%.
-
Indicator: Resazurin (0.01%) for metabolic endpoint detection (clearer than turbidity for emulsions).
Step-by-Step Workflow
-
Solubility Check: Dissolve MCFA in solvent before adding to broth. If turbidity occurs immediately, the emulsion is unstable; sonicate or increase solvent ratio (max 5%).
-
pH Locking: Prepare MHB + MOPS. Adjust final pH to 6.0. This ensures that for an acid with pKa ~4.8, a fixed ratio of undissociated acid exists.
-
Inoculum Prep: Standardize to
CFU/mL. -
Controls (The Self-Validating Step):
-
Solvent Control: Media + Solvent (No Acid). Must show growth.
-
Acidified Control: Media adjusted to pH 4.0 with HCl (Inorganic). If this inhibits growth, your "Active" result might just be pH burn.
-
Experimental Workflow Diagram
Figure 2: Validated workflow for hydrophobic acid testing. Note the critical solubility checkpoint before plating.
Conclusion
For drug development professionals, the choice of carboxylic acid is a trade-off between spectrum and solubility :
-
Select Caprylic Acid (C8) if targeting a broad spectrum (Gram+/-) in a complex matrix (e.g., wound care hydrogels). It offers the best balance of LPS penetration and membrane disruption.
-
Select Lauric Acid (C12) if targeting Gram-positive skin pathogens (S. aureus, P. acnes). Its high potency allows for lower dosing, reducing potential irritation, provided the formulation can stabilize the lipid.
Final Recommendation: Do not rely solely on MIC values from literature. The activity is heavily pH-dependent. Always perform a "Time-Kill Assay" at the specific pH of your intended final formulation to validate real-world efficacy.
References
-
Skřivanová, E., et al. (2006). Susceptibility of Escherichia coli, Salmonella sp. and Clostridium perfringens to organic acids and monolaurin.[4] Veterinarni Medicina. Link
-
Desbois, A.P., & Smith, V.J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied Microbiology and Biotechnology. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[5][6]Link
-
Ricke, S.C. (2003). Perspectives on the use of organic acids and short chain fatty acids as antimicrobials.[4][7][8][9][10][11] Poultry Science. Link
-
Dittoe, D.K., et al. (2018). The addition of medium chain fatty acids to sustain the antimicrobial efficacy of organic acids. Frontiers in Veterinary Science. Link
Sources
- 1. Short- and medium-chain fatty acids (SCFAs and MCFAs) – Department of Medical Sciences – Uppsala University [uu.se]
- 2. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activities of Acetic Acid against Major and Minor Pathogens Isolated from Mastitis in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agriculturejournals.cz [agriculturejournals.cz]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Short- and Medium-Chain Fatty Acids on Production, Meat Quality, and Microbial Attributes—A Review [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Short and Medium Chain Fatty Acids and Their Derivatives as a Natural Strategy in the Control of Necrotic Enteritis and Microbial Homeostasis in Broiler Chickens [frontiersin.org]
- 11. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to Esterification Strategies in Drug Discovery
Topic: Head-to-Head Comparison of Esterification Methods in Drug Development Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Executive Summary
Esterification is a cornerstone transformation in medicinal chemistry, serving as a gateway for prodrug synthesis, protecting group manipulation, and intermediate assembly. However, the "one-size-fits-all" approach often fails when facing the complex scaffolds typical of modern drug candidates.
This guide provides a rigorous, head-to-head comparison of the four dominant esterification methodologies: Fischer , Steglich , Yamaguchi , and Mitsunobu . We analyze them not just by yield, but by mechanistic suitability, stereochemical integrity, and scalability.
Method 1: Fischer Esterification ("The Industrial Workhorse")
Best For: Simple, non-acid-sensitive substrates; early-stage bulk synthesis; stable amino acids. Avoid For: Acid-labile protecting groups (Boc, TBS), phenols, and sterically hindered alcohols.
Mechanism & Logic
The reaction is equilibrium-driven (
Caption: Acid-catalyzed equilibrium mechanism requiring water removal for completion.
Standard Operating Protocol (Self-Validating)
-
Setup: Dissolve carboxylic acid (1.0 equiv) in excess alcohol (solvent volume) or inert solvent (Toluene) with alcohol (2-5 equiv).
-
Catalyst: Add concentrated
or p-TsOH (0.01 - 0.1 equiv). -
Reflux: Heat to reflux. Validation Step: If using Toluene, observe water collection in Dean-Stark trap.
-
Workup: Cool, neutralize with sat.
, extract with EtOAc.
Method 2: Steglich Esterification ("The Mild Activator")
Best For: Acid-sensitive substrates, peptide coupling, formation of esters from bulky acids.
Avoid For: Sterically hindered alcohols, substrates prone to
Mechanism & Logic
Uses DCC (Dicyclohexylcarbodiimide) to activate the acid into an O-acylisourea. DMAP acts as an acyl-transfer catalyst, solving the kinetic sluggishness of the intermediate.
Caption: DMAP suppresses N-acylurea rearrangement by rapidly forming the reactive N-acylpyridinium ion.
Standard Operating Protocol
-
Reactants: Dissolve Carboxylic Acid (1.0 equiv) and Alcohol (1.0-1.2 equiv) in dry DCM (
). -
Catalyst: Add DMAP (0.1 equiv).
-
Activation: Cool to 0°C. Add DCC/EDC (1.1 equiv) portion-wise.
-
Validation Step: Monitor appearance of DCU precipitate (white solid) within 15 mins.
-
Workup: Filter off DCU. Wash filtrate with 0.5N HCl (removes DMAP/isourea) then
.
Method 3: Yamaguchi Esterification ("The Steric Master")
Best For: Macrolactonization, highly sterically hindered substrates, total synthesis of complex natural products. Avoid For: Simple, unhindered esters (overkill/cost).
Mechanism & Logic
A two-step "mixed anhydride" method. The Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) forms a mixed anhydride that is regioselectively attacked by the alcohol at the aliphatic carbonyl, driven by the steric bulk of the trichlorophenyl group.
Caption: Steric bulk of the reagent directs nucleophilic attack solely to the substrate carbonyl.
Standard Operating Protocol
-
Anhydride Formation: Dissolve Acid (1.0 equiv) and
(1.5 equiv) in THF/Toluene. Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv). Stir 1h at RT. -
Validation Step: TLC should show complete consumption of acid and formation of a non-polar intermediate (anhydride).
-
Esterification: Filter triethylamine salts (optional but recommended). Dilute filtrate with Toluene. Add Alcohol (1.0-2.0 equiv) and DMAP (1.0-3.0 equiv).
-
Reaction: Heat to reflux (slow addition of alcohol is critical for macrolactonization).
Method 4: Mitsunobu Reaction ("The Stereochemist")
Best For: Inverting stereocenters (Walden inversion), esterifying phenols, converting primary/secondary alcohols under neutral conditions.
Avoid For: Tertiary alcohols (fails), acidic substrates (
Mechanism & Logic
Activates the alcohol rather than the acid. The phosphine-DEAD complex activates the alcohol oxygen, making it a good leaving group. The carboxylate then attacks via
Caption: Activation of alcohol oxygen enables SN2 displacement by carboxylate, inverting stereochemistry.
Standard Operating Protocol
-
Setup: Dissolve Alcohol (1.0 equiv), Acid (1.1 equiv), and
(1.2 equiv) in dry THF. -
Addition: Cool to 0°C. Add DEAD/DIAD (1.2 equiv) dropwise.
-
Validation Step: Solution often turns orange/yellow then fades. Persistence of color indicates excess azo reagent.
-
Workup: Concentration and direct column chromatography. (Note:
removal can be difficult; consider using polymer-bound phosphines).
Head-to-Head Comparison Matrix
| Feature | Fischer | Steglich | Yamaguchi | Mitsunobu |
| Primary Mechanism | Acid Catalysis | Carbodiimide Coupling | Mixed Anhydride | Redox Coupling ( |
| Steric Tolerance | Low | Moderate | High | Moderate |
| Stereochemistry | Retention | Retention (Risk of racemization) | Retention | Inversion |
| Acid Sensitivity | Poor | Excellent | Good | Excellent |
| Atom Economy | High | Moderate (DCU waste) | Low (Reagent waste) | Very Poor (High MW waste) |
| Scalability | High | Moderate | Low | Low |
| Key Byproducts | Water | DCU (Urea) | Trichlorobenzoic acid |
Decision Logic: Which Method to Choose?
Caption: Strategic workflow for selecting the optimal esterification condition.
References
-
Fischer Esterification Kinetics & Mechanism
-
Fischer, E.; Speier, A. "Darstellung der Ester."[1] Berichte der deutschen chemischen Gesellschaft 1895, 28, 3252.
-
-
Steglich Esterification & Racemization Control
- Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew. Chem. Int. Ed. 1978, 17, 522.
-
Yamaguchi Macrolactonization
- Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. "A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride." Bull. Chem. Soc. Jpn. 1979, 52, 1989.
-
Mitsunobu Reaction Scope
- Mitsunobu, O.
Sources
A Senior Application Scientist's Guide to Quantitative Analysis of Product Distribution in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, cycloaddition reactions stand as a cornerstone for the construction of cyclic molecules, offering a powerful and atom-economical approach to complex molecular architectures.[1][2][3] The stereochemical and regiochemical outcome of these reactions is of paramount importance, particularly in the synthesis of pharmaceuticals and other bioactive compounds where specific isomers may exhibit desired therapeutic effects while others may be inactive or even harmful.[4] A thorough quantitative analysis of the product distribution is therefore not merely an academic exercise but a critical component of reaction optimization and process development.
This guide provides an in-depth comparison of the primary analytical techniques and computational methods employed for the quantitative analysis of product distribution in cycloaddition reactions. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of accurate and reproducible data.
The Decisive Factors: Understanding Selectivity in Cycloaddition Reactions
The product distribution in a cycloaddition reaction is governed by a delicate interplay of kinetic and thermodynamic factors, as well as the inherent electronic and steric properties of the reactants.[5][6][7] Two key concepts underpin the selectivity observed:
-
Regioselectivity: This refers to the preferential formation of one constitutional isomer over another. In the context of the Diels-Alder reaction, for instance, this determines the "ortho," "meta," or "para" relationship of substituents on the newly formed ring.[5] Frontier Molecular Orbital (FMO) theory is a powerful predictive tool, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile dictates the favored regioisomer.[1][2][5]
-
Stereoselectivity: This describes the preferential formation of one stereoisomer over another. This includes diastereoselectivity (e.g., endo vs. exo in the Diels-Alder reaction) and enantioselectivity (the formation of one enantiomer in excess of the other).
The reaction conditions, including temperature, solvent, and the presence of catalysts, can significantly influence the product ratio by favoring either the kinetically or thermodynamically controlled pathway.[6][7][8][9][10] The kinetic product is formed faster, possessing a lower activation energy, while the thermodynamic product is more stable, representing the global energy minimum.[6][7]
Experimental Quantification of Product Ratios: A Comparative Analysis
The accurate determination of product ratios is the bedrock of quantitative analysis. The choice of analytical technique depends on the physical properties of the products (volatility, polarity, solubility) and the required level of accuracy and precision.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
NMR spectroscopy, particularly ¹H NMR, is an indispensable tool for the analysis of cycloaddition reaction mixtures.[4][11] Its primary advantage lies in its ability to provide both structural information and quantitative data from a single experiment without the need for calibration curves, provided a suitable internal standard is used.[11][12]
Key Strengths:
-
Absolute Quantification: qNMR (quantitative NMR) allows for the determination of the absolute concentration of each isomer.[12][13]
-
Structural Information: Provides detailed structural information, enabling the unambiguous identification of regio- and stereoisomers.[4][14]
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Signal Overlap: In complex mixtures, signal overlap in the ¹H NMR spectrum can complicate accurate integration.
-
Sensitivity: May not be suitable for detecting very minor products without extended acquisition times.
Experimental Protocol: Quantitative ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh a sample of the crude reaction mixture.
-
Add a known amount of an internal standard. The internal standard should have a simple spectrum with signals that do not overlap with any of the product or starting material signals. Common internal standards include dimethyl sulfone, 1,3,5-trimethoxybenzene, or hexamethylcyclotrisiloxane.
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a high-field spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ of the signals of interest is recommended.
-
-
Data Processing and Analysis:
-
Carefully integrate the signals corresponding to each isomer and the internal standard.
-
The molar ratio of the isomers can be calculated by dividing the integral of each isomer's characteristic signal by the number of protons giving rise to that signal, and then normalizing to the integral of the internal standard.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Products
GC is a powerful separation technique for volatile and thermally stable compounds.[15] When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and mass information for component identification.[15][16][17][18]
Key Strengths:
-
High Resolution: Capillary GC columns offer excellent separation of isomers.[19]
-
High Sensitivity: GC-MS is highly sensitive and can detect trace components.
-
Identification: The mass spectrum provides a molecular fingerprint for each compound.[18]
Limitations:
-
Volatility Requirement: Not suitable for non-volatile or thermally labile compounds.
-
Calibration: Requires calibration with authentic standards for accurate quantification.
Experimental Protocol: GC-MS Analysis of Cycloaddition Products
-
Method Development:
-
Column Selection: Choose a capillary column with a stationary phase appropriate for the polarity of the analytes (e.g., a non-polar polydimethylsiloxane column for non-polar products).
-
Temperature Program: Develop a temperature program that provides baseline separation of all isomers. Start with a low initial temperature and ramp up to a final temperature that ensures elution of all components.
-
Injector and Detector Parameters: Optimize the injector temperature to ensure complete vaporization without thermal degradation. Set the mass spectrometer to scan a relevant mass range.
-
-
Sample Preparation:
-
Dissolve a known amount of the reaction mixture in a suitable volatile solvent.
-
If necessary, perform a derivatization step to increase the volatility of the products.
-
-
Data Analysis:
-
Identify each isomer based on its retention time and mass spectrum.
-
The relative percentage of each isomer can be determined from the peak areas in the chromatogram. For accurate quantification, a calibration curve should be generated using known concentrations of each purified isomer.
-
High-Performance Liquid Chromatography (HPLC): Versatility for a Wide Range of Products
HPLC is a highly versatile technique suitable for the separation and quantification of a wide range of compounds, including those that are non-volatile or thermally sensitive.[20]
Key Strengths:
-
Broad Applicability: Can be used for a wide variety of compounds by choosing the appropriate stationary and mobile phases.[21][22]
-
Excellent Separation: Provides high-resolution separation of isomers, including enantiomers when using a chiral stationary phase.[23]
-
Preparative Capabilities: Can be used to isolate pure isomers for further characterization.
Limitations:
-
Detector Response: The response of UV-Vis detectors can vary between isomers, necessitating the use of a calibration curve or a detector with a more uniform response (e.g., an evaporative light scattering detector or a mass spectrometer).
-
Method Development: Finding the optimal mobile and stationary phase combination for separating isomers can be time-consuming.
Experimental Protocol: HPLC Analysis of Cycloaddition Products
-
Method Development:
-
Column and Mobile Phase Selection: For separating diastereomers, a standard reversed-phase (e.g., C18) or normal-phase (e.g., silica) column is often sufficient. The mobile phase composition (e.g., acetonitrile/water or hexane/ethyl acetate) is optimized to achieve baseline separation. For enantiomers, a chiral stationary phase is required.
-
Detector Wavelength: If using a UV-Vis detector, select a wavelength where all isomers have significant absorbance.
-
-
Sample Preparation:
-
Dissolve the reaction mixture in the mobile phase.
-
Filter the sample to remove any particulate matter.
-
-
Data Analysis:
-
Determine the retention time for each isomer.
-
Calculate the relative percentage of each isomer from the peak areas. For accurate quantification, create a calibration curve for each isomer.[24]
-
Performance Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | Gas Chromatography (GC/GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Nuclear spin transitions in a magnetic field | Partitioning between a mobile gas phase and a stationary liquid phase | Partitioning between a mobile liquid phase and a stationary solid phase |
| Sample Requirements | Soluble in a deuterated solvent | Volatile and thermally stable | Soluble in the mobile phase |
| Quantitative Accuracy | High (with internal standard) | High (with calibration) | High (with calibration) |
| Isomer Separation | Depends on spectral dispersion | Excellent for diastereomers | Excellent for diastereomers and enantiomers (with chiral column) |
| Structural Information | Excellent | Good (MS fragmentation) | Limited (unless coupled with MS) |
| Throughput | Moderate | High | High |
Computational Chemistry: Predicting the Outcome
In parallel with experimental analysis, computational chemistry has emerged as a powerful tool for predicting and rationalizing the product distribution in cycloaddition reactions.[25] Density Functional Theory (DFT) calculations are particularly valuable for modeling reaction pathways and transition states.[25][26]
Key Applications:
-
Predicting Regioselectivity: By calculating the energies of the possible transition states leading to different regioisomers, the kinetically favored product can be predicted.[5]
-
Understanding Stereoselectivity: The relative energies of the endo and exo transition states in a Diels-Alder reaction, for example, can be calculated to predict the diastereomeric ratio.
-
Mechanistic Insights: Computational studies can provide detailed information about the geometry and electronic structure of transition states, offering insights into the factors that control selectivity.[3][27]
Workflow for Computational Prediction:
Caption: Integrated workflow for quantitative analysis of cycloaddition product distribution.
Conclusion
The quantitative analysis of product distribution in cycloaddition reactions is a multifaceted endeavor that requires a synergistic approach, combining robust experimental techniques with insightful computational modeling. By carefully selecting the appropriate analytical method based on the properties of the reaction products and leveraging the predictive power of computational chemistry, researchers can gain a comprehensive understanding of reaction selectivity. This knowledge is not only fundamental to advancing our understanding of chemical reactivity but is also indispensable for the efficient and reliable synthesis of complex molecules in academic and industrial settings.
References
-
Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]
-
Malz, F., & Jancke, H. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
Wikipedia. (2023, May 29). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]
-
Mahmoud, A. R. (2025). Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]
-
Fantoni, N. Z., et al. (2023). Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine. Polymers, 15(11), 2537. Retrieved from [Link]
-
Wikipedia. (2024, January 28). Diels–Alder reaction. Retrieved from [Link]
-
Krupicka, J., & Svoboda, J. (2007). Gas chromatographic data and identification of isomeric products of cycloaddition reactions of conjugated C5 dienes. Collection of Czechoslovak Chemical Communications, 72(8), 1153-1162. Retrieved from [Link]
-
MDPI. (2023). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. Retrieved from [Link]
-
ResearchGate. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Spectro Inlets. (n.d.). Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
De Gruyter, J. N., et al. (2022). Understanding the Mechanism of Diels–Alder Reactions with Anionic Dienophiles: A Systematic Comparison of [ECX]− (E = P, As; X = O, S, Se) Anions. Inorganic Chemistry, 61(20), 7958-7967. Retrieved from [Link]
-
Prokopchuk, D. E. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
ACS Publications. (2018). Mechanistic Insight into the [4 + 2] Diels–Alder Cycloaddition over First Row d-Block Cation-Exchanged Faujasites. Retrieved from [Link]
-
ACS Publications. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]
-
Shodex. (n.d.). Chapter 4: Separation Modes and their Mechanisms (2). Retrieved from [Link]
-
Wikipedia. (2024, January 23). Gas chromatography–mass spectrometry. Retrieved from [Link]
-
eScholarship. (n.d.). Computational Studies on the Reactivity, Selectivity and Molecular Dynamics of Cycloaddition Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Retrieved from [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
SCION Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Predictive chemistry: machine learning for reaction deployment, reaction development, and reaction discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Retrieved from [Link]
-
OpenStax. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Computational Chemistry is used to Predict Reactivity. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, January 18). Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3- Butadiene. Retrieved from [Link]
-
Vrije Universiteit Amsterdam. (2021). Cycloaddition Reactions: Design Principles from Quantum Chemical Analyses. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
Lin, K.-C. (1987). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 64(10), 876. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Retrieved from [Link]
-
ACS Publications. (2021). Kinetic Study of Product Distribution Using Various Data-Driven and Statistical Models for Fischer–Tropsch Synthesis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.vu.nl [research.vu.nl]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. magritek.com [magritek.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 15. Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS - Spectro Inlets [spectroinlets.com]
- 16. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 17. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 18. tsapps.nist.gov [tsapps.nist.gov]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. welch-us.com [welch-us.com]
- 23. shodex.com [shodex.com]
- 24. Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. Computational Studies on the Reactivity, Selectivity and Molecular Dynamics of Cycloaddition Reactions [escholarship.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
